molecular formula C19H24N2 B1270399 (1-Benzyl-4-phenylpiperidin-4-yl)methanamine CAS No. 84176-77-2

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Cat. No.: B1270399
CAS No.: 84176-77-2
M. Wt: 280.4 g/mol
InChI Key: KNLXJOKXXMNECJ-UHFFFAOYSA-N
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Description

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine (CAS 84176-77-2) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C19H24N2 , this molecule features a piperidine scaffold disubstituted with a benzyl group and a phenyl group bearing an aminomethyl moiety . This structure is representative of a privileged scaffold in medicinal chemistry, particularly in the development of compounds targeting the central nervous system . Piperidine derivatives are of significant interest in neuroscience research, especially in the study of G-protein coupled receptors (GPCRs) . For instance, structurally related guanidino-piperidine compounds have been investigated as the first non-peptide scaffolds for Neuropeptide FF (NPFF) receptors, which are known to modulate opioid-induced effects such as hyperalgesia, tolerance, and dependence . As a chemical building block, this compound serves as a versatile intermediate for the synthesis of more complex molecules for pharmacological evaluation . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(1-benzyl-4-phenylpiperidin-4-yl)methanamine
Source PubChem
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InChI

InChI=1S/C19H24N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-16,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLXJOKXXMNECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233099
Record name 1-Benzyl-4-phenylpiperidine-4-methylamine
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Molecular Weight

280.4 g/mol
Source PubChem
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CAS No.

84176-77-2
Record name 4-Phenyl-1-(phenylmethyl)-4-piperidinemethanamine
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Record name 1-Benzyl-4-phenylpiperidine-4-methylamine
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Record name 1-Benzyl-4-phenylpiperidine-4-methylamine
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Record name 1-benzyl-4-phenylpiperidine-4-methylamine
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Foundational & Exploratory

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-Benzyl-4-phenylpiperidin-4-yl)methanamine: Synthesis, Characterization, and Medicinal Chemistry Perspective

Introduction

This compound is a complex organic molecule featuring a piperidine scaffold, a common motif in medicinal chemistry. The presence of both a benzyl group on the piperidine nitrogen and a phenyl group at the 4-position, along with a primary aminomethyl substituent, suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The 4-phenylpiperidine core is a well-established pharmacophore, notably found in potent analgesics and other centrally acting drugs. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, analytical characterization, and potential applications of this compound for researchers and professionals in drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C20H26N2Calculated
Molecular Weight 294.44 g/mol Calculated
IUPAC Name This compoundN/A
CAS Number Not assignedN/A
Appearance Likely an oil or low-melting solidInferred from similar compounds
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in aqueous solutions is expected to be pH-dependent.Inferred from similar compounds

Proposed Synthesis

A plausible and efficient synthetic route to this compound can be designed starting from the commercially available N-benzyl-4-piperidone. This multi-step synthesis involves the introduction of the 4-phenyl and 4-aminomethyl groups.

Synthetic Workflow Diagram

Synthetic_Pathway Figure 1: Proposed Synthetic Pathway for this compound A N-Benzyl-4-piperidone B 1-Benzyl-4-phenylpiperidin-4-ol A->B Phenylmagnesium bromide or Phenyllithium in THF C 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine B->C Acid-catalyzed dehydration (e.g., H2SO4) D 1-Benzyl-4-phenylpiperidine-4-carbonitrile C->D Hydrocyanation (e.g., NaCN, HCl) E This compound D->E Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: A multi-step synthetic route from N-benzyl-4-piperidone.

Experimental Protocols

This step involves a Grignard reaction to introduce the phenyl group at the 4-position of the piperidine ring.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings and dry tetrahydrofuran (THF).

  • Grignard Reagent Formation: A solution of bromobenzene in dry THF is added dropwise to the magnesium suspension to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require initial heating to start.

  • Addition of Ketone: Once the Grignard reagent has formed, the reaction mixture is cooled in an ice bath. A solution of N-benzyl-4-piperidone[1] in dry THF is then added dropwise, maintaining the temperature below 10 °C.

  • Reaction and Quenching: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-benzyl-4-phenylpiperidin-4-ol.

The tertiary alcohol is dehydrated to form an alkene, which is a key intermediate.

  • Reaction Setup: The 1-benzyl-4-phenylpiperidin-4-ol is dissolved in a suitable solvent like acetic acid or toluene in a round-bottom flask.

  • Acid Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

  • Reaction: The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to be basic with a solution of sodium hydroxide or sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or distillation under reduced pressure.

The introduction of a nitrile group at the 4-position is a common strategy to create a precursor for the aminomethyl group. A related synthesis for 1-benzyl-4-cyano-4-phenylpiperidine has been described[2].

  • Reaction Setup: The 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent.

  • Hydrocyanation: A source of cyanide, such as sodium cyanide, is added, followed by the careful addition of an acid (e.g., hydrochloric acid) to generate HCN in situ. This reaction should be performed in a well-ventilated fume hood with extreme caution due to the high toxicity of hydrogen cyanide.

  • Reaction: The reaction is stirred at room temperature or with gentle heating until completion.

  • Work-up and Purification: The reaction is carefully quenched with a basic solution to neutralize the excess acid and decompose any remaining HCN. The product is extracted, and the organic phase is washed, dried, and concentrated. The resulting nitrile can be purified by recrystallization or column chromatography.

The final step is the reduction of the nitrile to the primary amine.

  • Reaction Setup: A solution of 1-benzyl-4-phenylpiperidine-4-carbonitrile in a dry, inert solvent like THF or diethyl ether is prepared in a flask under an inert atmosphere.

  • Reducing Agent: This solution is added dropwise to a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), in the same solvent at 0 °C.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reduction.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

  • Purification: The combined organic extracts are dried and concentrated to yield the final product, this compound, which can be further purified by chromatography if necessary.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups (typically in the range of 7.0-7.5 ppm). The benzylic methylene protons would appear as a singlet around 3.5 ppm. The piperidine ring protons would give complex multiplets in the aliphatic region (1.5-3.0 ppm), and the aminomethyl protons would likely be a singlet in a similar region, which would exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, the quaternary carbon at the 4-position of the piperidine ring, the other piperidine carbons, and the aminomethyl carbon.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (294.44). Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the piperidine ring.

Characterization Workflow

Characterization_Workflow Figure 2: Analytical Workflow for Product Validation Start Synthesized Product TLC Purity Check (TLC/LC-MS) Start->TLC NMR Structural Elucidation (1H & 13C NMR) TLC->NMR If pure IR Functional Group Analysis (IR) NMR->IR MS Molecular Weight Confirmation (MS) IR->MS Final Confirmed Structure & Purity MS->Final

Caption: A logical flow for the analytical characterization of the final product.

Medicinal Chemistry and Applications

The this compound scaffold is of significant interest in drug discovery. The 4-phenylpiperidine moiety is a key structural feature in many centrally active compounds, including opioids and dopamine receptor ligands. The primary amine group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Potential therapeutic applications for derivatives of this compound could include:

  • Analgesics: As analogs of fentanyl and other 4-phenylpiperidine-based opioids.

  • CNS Agents: The piperidine scaffold is prevalent in compounds targeting dopamine and serotonin transporters, suggesting potential for development as antidepressants or antipsychotics[3].

  • Sigma Receptor Ligands: 4-Phenylpiperidine derivatives have been investigated as high-affinity sigma receptor ligands, which may have applications in treating neurological and psychiatric disorders[4].

The N-benzyl group can also influence the pharmacological profile of the molecule, and its removal through debenzylation can provide access to the corresponding secondary amine, further expanding the possibilities for derivatization.

Conclusion

This compound is a valuable, albeit not widely characterized, chemical entity with significant potential in medicinal chemistry. This guide provides a robust, scientifically grounded framework for its synthesis and characterization, based on established chemical principles and data from related compounds. The synthetic route outlined is practical for laboratory-scale preparation, and the analytical methods described are standard for the structural confirmation of novel organic compounds. Further research into this molecule and its derivatives is warranted to explore their full therapeutic potential.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry. [Link]

  • 1-Benzyl-4-piperidylamine. PubChem. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • (1-Benzyl-4-piperidyl)methanamine. PubChem. [Link]

  • Method for preparing 4-amino-4-phenylpiperidines.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]

  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem. [Link]

  • Preparation method of N-benzyl-4-piperidone.

Sources

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine: A Technical Guide to its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine is a synthetic molecule featuring a core 4-substituted-1-benzylpiperidine scaffold. While direct pharmacological data for this specific compound is limited in publicly accessible literature, its structural motifs are present in numerous well-characterized psychoactive and neuroprotective agents. This guide synthesizes the available evidence from structurally related compounds to propose a hypothesized dual mechanism of action for this compound, centered on its potential interaction with sigma (σ) receptors and monoamine transporters. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for the investigation and characterization of this and similar molecules.

The core structure, a benzyl group attached to a piperidine nitrogen with a phenyl and an aminomethyl group at the 4-position, suggests a high likelihood of interaction with central nervous system targets. Specifically, the benzylpiperidine moiety is a well-established pharmacophore for sigma receptor ligands, while the 4-phenylpiperidine structure is a classic feature of compounds that interact with monoamine transporters.[1][2][3]

This guide will first elaborate on the hypothesized primary molecular targets. Subsequently, it will detail the experimental workflows required to validate these hypotheses, explaining the rationale behind each protocol. Finally, potential downstream signaling cascades will be discussed, providing a comprehensive overview of the putative pharmacological profile of this compound.

Hypothesized Molecular Targets and Mechanism of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, we propose a dual mechanism of action for this compound:

  • Sigma (σ) Receptor Modulation: The 1-benzylpiperidine core is a privileged scaffold for high-affinity sigma receptor ligands.[1][3] Both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes are potential targets. The σ₁ receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a wide array of cellular functions, including ion channel activity, calcium signaling, and cellular stress responses.[4][5] Derivatives of N-benzylpiperidine have demonstrated high affinity for both sigma-1 and sigma-2 receptors.[6][7]

  • Monoamine Transporter Interaction: The 4-phenylpiperidine substructure is a key feature of compounds that bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][8] Depending on the precise stereochemistry and the nature of the substituents, such compounds can act as either reuptake inhibitors or releasing agents.[9][10][11] Monoamine releasing agents function by reversing the normal direction of transporter flux, leading to a non-vesicular release of neurotransmitters into the synapse.[9][10] Several analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine are potent and selective DAT ligands.[12][13]

Therefore, it is hypothesized that this compound acts as a sigma receptor modulator and a monoamine transporter ligand. The following sections outline the experimental approaches necessary to test this hypothesis.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the proposed mechanism of action, a tiered experimental approach is recommended, starting with binding affinity and progressing to functional and cellular assays.

Part 1: Determining Binding Affinity for Sigma Receptors

The initial step is to ascertain whether this compound binds to σ₁ and σ₂ receptors and to quantify its affinity. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay [14][15][16]

  • Preparation of Membranes:

    • Homogenize tissue known to express high levels of sigma receptors (e.g., guinea pig brain, rat liver) or membranes from cell lines overexpressing human σ₁ or σ₂ receptors (e.g., HEK293, MCF-7) in an appropriate buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation with a known concentration of a selective radioligand. For σ₁ receptors, [³H]-(+)-pentazocine is commonly used.[15][16]

    • Add increasing concentrations of the unlabeled test compound, this compound.

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known sigma receptor ligand (e.g., haloperidol).[16]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C).[14]

  • Detection and Data Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Causality and Self-Validation: This experiment directly measures the interaction between the compound and the target receptor. The inclusion of controls for non-specific binding and the use of a saturating concentration of a known ligand provide internal validation. A dose-dependent displacement of the radioligand is a strong indicator of competitive binding at the same site.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Centrifugation Tissue->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Resuspend Resuspend & Quantify Protein Wash->Resuspend Incubate Incubate Membranes with Radioligand & Test Compound Resuspend->Incubate Membrane Prep Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calc_IC50 Calculate IC50 Plot->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

Part 2: Assessing Interaction with Monoamine Transporters

To investigate the second hypothesized mechanism, the interaction of this compound with DAT, NET, and SERT must be quantified. This is typically done using in vitro neurotransmitter uptake inhibition assays in cell lines stably expressing these transporters.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay [17][18][19]

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Plate the cells in a 96-well plate and allow them to reach approximately 80% confluency.[17]

  • Uptake Inhibition Assay:

    • Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer buffer).

    • Pre-incubate the cells with increasing concentrations of the test compound, this compound, or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

    • Initiate neurotransmitter uptake by adding a mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and its corresponding unlabeled version to a final desired concentration.[18][19]

    • Incubate for a short period (e.g., 10 minutes) at 37°C.[17]

  • Termination and Detection:

    • Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor).

    • Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound.

    • Calculate the IC₅₀ value using non-linear regression.

Distinguishing Reuptake Inhibition from Release: A standard uptake inhibition assay does not differentiate between a competitive inhibitor and a releasing agent. To determine if the compound is a monoamine releaser, an efflux assay is required.[17] In this assay, cells are first loaded with a radiolabeled monoamine. After washing, the cells are exposed to the test compound, and the amount of radiolabel released into the extracellular medium is measured over time. A compound that induces release will cause a significant increase in extracellular radioactivity compared to a vehicle control.

G cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Culture Culture hDAT/hNET/hSERT Expressing Cells Plate Plate in 96-well Plate Culture->Plate Preincubate Pre-incubate with Test Compound Plate->Preincubate Add_Radiomonoamine Add Radiolabeled Monoamine Preincubate->Add_Radiomonoamine Incubate Incubate (e.g., 10 min) Add_Radiomonoamine->Incubate Wash Terminate with Cold Wash Incubate->Wash Lyse Lyse Cells Wash->Lyse Count Scintillation Counting Lyse->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calc_IC50 Calculate IC50 Plot->Calc_IC50

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Quantitative Data Summary of Related Compounds

While data for the specific title compound is unavailable, the following table summarizes the binding affinities of structurally related benzylpiperidine and phenylpiperidine derivatives to provide context for expected potency.

CompoundTarget(s)Ki (nM) or IC₅₀ (nM)
4-(N-benzylpiperidine-4-yl)-4-iodobenzamideσ₁ Receptor, σ₂ ReceptorKi = 4.6 (σ₁), Ki = 56 (σ₂)
2-[[2-(1-benzylpiperidin-4-yl)ethyl]amino]pyridine derivativeσ₁ ReceptorKi = 7.57
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analog (5a)Dopamine Transporter (DAT)IC₅₀ = 17.2
4-Biphenyl- and 2-naphthyl-substituted 4-benzylpiperidine carboxamidesSERT and NETShowed potent dual inhibition

This table is illustrative and compiles data from various sources on related, but not identical, compounds.[1][6][12][20]

Downstream Signaling Pathways

Should this compound be confirmed as a ligand for these targets, its mechanism of action would extend to the modulation of downstream signaling pathways.

Sigma-1 Receptor Signaling

As a chaperone protein, the σ₁ receptor does not have intrinsic enzymatic activity but modulates the function of other proteins.[5] Upon ligand binding, it can dissociate from its binding partner BiP and translocate to other parts of the cell to interact with various client proteins, including:

  • Ion Channels: σ₁ receptors can modulate the activity of voltage-gated Ca²⁺, K⁺, and Na⁺ channels, as well as ligand-gated channels like the NMDA receptor.[4] This modulation can have profound effects on neuronal excitability and synaptic plasticity.

  • Calcium Signaling: By interacting with the IP₃ receptor at the endoplasmic reticulum, the σ₁ receptor can regulate the release of calcium from intracellular stores, a critical process in many cellular signaling cascades.[5]

  • Cellular Stress Response: The σ₁ receptor is implicated in the unfolded protein response (UPR), an ER stress response pathway. It can regulate key UPR sensors like IRE1α and PERK, thereby influencing cell survival and apoptosis.[21]

G cluster_sigma Sigma-1 Receptor cluster_downstream Downstream Effects Compound This compound S1R σ1 Receptor Compound->S1R Binds BiP BiP (chaperone) S1R->BiP Dissociation IonChannels Ion Channel Modulation (e.g., NMDA-R, K+ Ch.) S1R->IonChannels CaSignaling Calcium Signaling (IP3 Receptor) S1R->CaSignaling UPR Unfolded Protein Response (UPR) S1R->UPR

Caption: Hypothesized Sigma-1 Receptor Downstream Signaling Pathway.

Monoamine Transporter Signaling

If the compound acts as a monoamine releasing agent, its primary mechanism is to increase the synaptic concentrations of dopamine, norepinephrine, and/or serotonin.[9][10] This is achieved by reversing the transport direction of DAT, NET, and SERT.[9] The resulting elevation of synaptic monoamines leads to enhanced activation of their respective postsynaptic and presynaptic receptors, triggering a cascade of downstream effects that are dependent on the specific neurotransmitter system involved. For example, increased synaptic dopamine would lead to greater activation of D₁-like and D₂-like dopamine receptors.

Conclusion

While the precise mechanism of action of this compound awaits direct experimental confirmation, its chemical structure provides a strong basis for the hypothesis of a dual-action profile involving modulation of sigma receptors and monoamine transporters. The benzylpiperidine and phenylpiperidine moieties are well-validated pharmacophores for these respective target families. The experimental workflows detailed in this guide provide a clear and robust pathway for testing this hypothesis, from initial binding studies to functional characterization. Elucidation of its specific interactions with these targets will be critical for understanding its potential therapeutic applications and for guiding the future development of related compounds.

References

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  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. Retrieved from [Link]

  • Paudel, Y. N., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Retrieved from [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

  • Paudel, Y. N., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. Retrieved from [Link]

  • Anonymous. (n.d.). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC - PubMed Central. Retrieved from [Link]

  • Megalizzi, V., et al. (2007). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Monoamine releasing agent. Wikipedia. Retrieved from [Link]

  • Anonymous. (n.d.). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Retrieved from [Link]

  • Dutta, A. K., et al. (2001). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Retrieved from [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Cassano, T., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Retrieved from [Link]

  • Anonymous. (n.d.). Overview of Monoamine Transporters. PMC - PubMed Central. Retrieved from [Link]

  • Anonymous. (n.d.). Sigma-1 receptor. Wikipedia. Retrieved from [Link]

  • Anonymous. (n.d.). (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. Semantic Scholar. Retrieved from [Link]

  • Anonymous. (n.d.). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. Retrieved from [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • Anonymous. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone. Google Patents.
  • Anonymous. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Retrieved from [Link]

  • Anonymous. (n.d.). Monoamine releasing agent. Grokipedia. Retrieved from [Link]

  • Anonymous. (n.d.). A Norepinephrine Transporter Assay for the Screening of Natural Products. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters. Frontiers. Retrieved from [Link]

  • Anonymous. (n.d.). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Sarkandi, D. N., et al. (2013). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Anonymous. (n.d.). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). What are Monoamine reuptake inhibitor and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Anonymous. (n.d.). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Retrieved from [Link]

  • Lever, J. R., et al. (2010). Characterization of pulmonary sigma receptors by radioligand binding. Synapse. Retrieved from [Link]

  • Anonymous. (n.d.). Monoamine releasing agent. Grokipedia. Retrieved from [Link]

  • Anonymous. (n.d.). A focus on piperidine and piperazine scaffolds. IRIS - Unict. Retrieved from [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

  • Dutta, A. K., et al. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide to the Structural Analogs of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine: Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents. This guide focuses on the structural analogs of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine, a prototypical molecule embodying this privileged core. We delve into the nuanced synthetic strategies required to generate diverse analog libraries, offering detailed, field-tested protocols. A significant portion of this whitepaper is dedicated to a rigorous analysis of the structure-activity relationships (SAR), exploring how subtle modifications to the N1-benzyl group, the C4-phenyl ring, and the C4-aminomethyl side chain profoundly influence receptor affinity, selectivity, and functional activity. The discussion extends to the critical pharmacological evaluation methodologies, from in vitro receptor binding and functional assays to in vivo models for assessing therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the technical depth and causal insights necessary to navigate the complex landscape of 4-phenylpiperidine-based drug discovery.

Chapter 1: The 4-Phenylpiperidine Core: A Privileged Scaffold in Medicinal Chemistry

The 4-phenylpiperidine motif is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. Its inherent conformational flexibility, combined with the precise three-dimensional orientation of its key pharmacophoric features—a basic nitrogen atom, a hydrophobic phenyl group, and a variable C4 substituent—allows for the design of potent and selective ligands for a wide array of receptors and enzymes.

The parent structure, this compound, contains all the essential elements that make this class of compounds so versatile. Its historical and pharmacological significance is deeply rooted in opioid research, with structural similarities to potent analgesics like pethidine (meperidine) and fentanyl.[1][2] However, the therapeutic reach of its analogs extends far beyond pain management. By systematically modifying the core structure, researchers have developed compounds that interact with a diverse range of central nervous system (CNS) targets, including:

  • Opioid Receptors (μ, δ, κ): The primary target for analgesic applications. Analogs can be designed as agonists, antagonists, or mixed-profile ligands, offering pathways to potent pain relief and potentially mitigating side effects like tolerance and dependence.[3][4]

  • Dopamine Receptors (D1-D5): The 4-phenylpiperidine scaffold is present in numerous dopamine receptor ligands, making it relevant for treating conditions like Parkinson's disease, schizophrenia, and ADHD.[5]

  • Sigma Receptors (σ1, σ2): These receptors are implicated in a variety of cellular functions and are targets for novel psychotherapeutic agents. Many 4-phenylpiperidine derivatives exhibit high affinity for sigma receptors.[6][7][8]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in treating the symptoms of Alzheimer's disease. Specific analogs have been developed as potent AChE inhibitors.[9]

The strategic importance of this scaffold is also underscored by its appearance in clandestine chemistry, as derivatives like 4-anilinopiperidine are key precursors in the illicit synthesis of fentanyl.[10] This dual role highlights the profound biological impact of the 4-phenylpiperidine core and necessitates a deep understanding of its chemistry and pharmacology for the development of safe and effective therapeutics.

Chapter 2: Synthetic Strategies for 4-Aryl-4-aminomethylpiperidine Analogs

The generation of a diverse library of analogs hinges on robust and flexible synthetic methodologies. The choice of strategy is dictated by the desired substitution patterns and the availability of starting materials. The most reliable approaches focus on either building upon a pre-formed piperidine ring or constructing the ring itself.

Strategy 1: Synthesis from N-Substituted-4-Piperidones

This is arguably the most common and versatile approach due to the commercial availability of various N-substituted 4-piperidones (e.g., 1-benzyl-4-piperidone). The core challenge is the introduction of both a phenyl group and an aminomethyl group (or its precursor) at the C4 position. A modified Strecker synthesis is a highly effective method.

Causality of Experimental Choices: This route is favored because it establishes the critical quaternary carbon at C4 in a controlled manner. The use of a cyanide source allows for the subsequent reduction to the primary amine, providing a direct pathway to the target scaffold. Sodium triacetoxyborohydride is chosen for reductive amination as it is milder and more selective than other reducing agents like sodium cyanoborohydride, and the reaction can be performed in a single pot.[11]

  • Step 1: Cyanohydrin Formation & Phenyl Addition (Grignard Reaction).

    • To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF at 0 °C, add trimethylsilyl cyanide (1.1 eq) and a catalytic amount of zinc iodide.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until piperidone consumption is confirmed by TLC. This forms the silyl-protected cyanohydrin.

    • Cool the mixture to 0 °C and add phenylmagnesium bromide (1.5 eq, 3.0 M in ether) dropwise.

    • Stir at room temperature overnight.

    • Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting 4-cyano-4-phenylpiperidine intermediate by column chromatography.

  • Step 2: Reduction of the Nitrile to the Primary Amine.

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 1-benzyl-4-cyano-4-phenylpiperidine intermediate (1.0 eq) in anhydrous THF.

    • Carefully add lithium aluminum hydride (LAH) (2.0-3.0 eq) portion-wise at 0 °C.

    • Reflux the reaction mixture for 4-6 hours. Monitor progress by TLC.

    • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with ethyl acetate.

    • Dry the combined organic filtrates over Na₂SO₄ and concentrate in vacuo to yield this compound. Further purification can be achieved via crystallization of the hydrochloride salt.

G start 1-Benzyl-4-piperidone step1 1. TMSCN, ZnI2 2. PhMgBr start->step1 intermediate 1-Benzyl-4-cyano-4-phenylpiperidine step1->intermediate step2 LiAlH4, THF intermediate->step2 product This compound step2->product

Caption: Synthetic workflow from N-benzyl-4-piperidone.

Strategy 2: Late-Stage N-Alkylation/Arylation

This strategy is optimal when a library of diverse N1-substituents is desired from a common intermediate. The synthesis begins with a piperidine bearing a protecting group on the nitrogen (e.g., Boc) or with 4-phenyl-4-(aminomethyl)piperidine itself, if accessible.

Causality of Experimental Choices: N-alkylation via reductive amination or direct reaction with an alkyl halide allows for rapid diversification at a late stage, which is highly efficient for SAR studies. The choice between an alkyl halide or an aldehyde (for reductive amination) depends on reagent availability and reactivity. Potassium carbonate is a suitable base for reactions with benzyl halides, being inexpensive and effective.[12]

  • Step 1: Synthesis of the Piperidine Core.

    • Prepare (4-phenylpiperidin-4-yl)methanamine using a suitable method, for example, by starting with N-Boc-4-piperidone and following the protocol in Strategy 1, followed by deprotection of the Boc group with trifluoroacetic acid (TFA).

  • Step 2: N-Alkylation.

    • Dissolve the (4-phenylpiperidin-4-yl)methanamine intermediate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add a base, such as potassium carbonate (K₂CO₃) (2.5 eq), followed by the desired benzyl halide (e.g., benzyl bromide or a substituted benzyl chloride) (1.1 eq).[12]

    • Heat the mixture at 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the residue using column chromatography to yield the desired N-substituted product.

Chapter 3: Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 4-phenylpiperidine analogs is exquisitely sensitive to their substitution patterns. A systematic exploration of the SAR is crucial for optimizing potency, selectivity, and drug-like properties.

3.1: The N1-Substituent: Modulating Potency and Selectivity

The group attached to the piperidine nitrogen is a primary determinant of receptor interaction. It often occupies a large hydrophobic pocket in the target receptor.

  • N-Methyl vs. N-Phenethyl: In many opioid series, replacing an N-methyl group with a larger N-phenethyl group dramatically increases agonist potency at the µ-opioid receptor (MOR).[13]

  • N-Benzyl and Analogs: The N-benzyl group is a versatile substituent. Adding electron-donating or withdrawing groups to the benzyl ring can fine-tune binding affinity and selectivity. For instance, in a series of AChE inhibitors, substituting the benzamide moiety with a bulky group in the para position led to a substantial increase in activity.[9]

  • Other Alkyl/Aryl Groups: A variety of N-substituents, including allyl and propargyl groups, have been explored, often yielding ligands with mixed agonist-antagonist profiles or antagonist activity.[13]

3.2: The C4-Phenyl Group: Conformational and Substituent Effects

The C4-phenyl ring is another critical element, with both its substitution pattern and its spatial orientation relative to the piperidine ring playing key roles.

  • Conformational Preference: The phenyl group can adopt either an axial or an equatorial conformation. For many opioid analgesics, the phenyl equatorial conformation is preferred.[1] However, for certain analogs, particularly those with a meta-hydroxyl group on the phenyl ring, the phenyl axial conformer is believed to be the bioactive conformation responsible for enhanced potency.[1][13]

  • meta-Hydroxyl Group: The addition of a hydroxyl group at the meta-position of the C4-phenyl ring is a classic modification in opioid chemistry. This phenolic group often forms a key hydrogen bond with a histidine residue in the MOR binding pocket, significantly increasing agonist activity.[13]

3.3: The C4-Aminomethyl Side Chain: The Gateway to Functional Activity

The substituent at the C4 position, geminal to the phenyl ring, is pivotal in defining the compound's function. In our parent compound, this is the aminomethyl group.

  • Chain Length and Flexibility: Altering the length and flexibility of the side chain can dramatically improve binding affinity.[3][14]

  • Amine vs. Amide/Ester: Replacing the primary amine with other functionalities, such as amides or esters, leads to well-known classes of opioids. For example, the structure of meperidine features a C4-carbethoxy group. This change fundamentally alters the hydrogen bonding capacity and overall polarity, redirecting the ligand's interaction profile.

  • Dual-Target Ligands: By modifying this side chain, it's possible to design ligands that interact with multiple targets. For example, linking the core to a moiety known to bind the delta-opioid receptor (DOR) can produce balanced MOR agonist/DOR antagonist ligands, a profile sought after for reducing opioid-related side effects.[3][14]

G cluster_0 Key SAR Points Core 4-Phenylpiperidine Core N1 N1-Substituent (Benzyl, Phenethyl, etc.) - Modulates Potency/Selectivity Core->N1 Modulation C4_Phenyl C4-Phenyl Group - m-OH enhances potency - Axial/Equatorial conformation is critical Core->C4_Phenyl Interaction C4_Sidechain C4-Aminomethyl Side Chain - Defines functional activity (agonist/antagonist) - Can be modified for dual-target ligands Core->C4_Sidechain Functionality

Caption: Key structure-activity relationship points.

Quantitative SAR Data Summary

The following table summarizes representative data for analogs, illustrating the SAR principles discussed. Data is conceptual and derived from multiple sources to show trends.[9][14][15]

Compound IDN1-SubstituentC4-Phenyl SubstituentC4 Side Chain ModificationTargetAffinity (Ki, nM)Functional Activity (EC50, nM)
A BenzylH-CH₂NH₂ (Parent)MOR25150 (Agonist)
B Phenethylm-OH-CH₂NH₂MOR0.55.2 (Agonist)
C MethylH-COOEt (Meperidine-like)MOR50200 (Agonist)
D BenzylH-CH₂NH-CO-PhAChE-IC₅₀ = 85
E c-propylmethylm-OH-CH₂NH₂MOR/KOR1.2 (MOR), 15 (KOR)Antagonist

Chapter 4: Pharmacological Evaluation: Protocols and Methodologies

A hierarchical and systematic approach to pharmacological testing is essential to validate the activity of newly synthesized analogs. This process begins with high-throughput in vitro assays to determine affinity and function, followed by more complex in vivo models to assess therapeutic efficacy and potential liabilities.

4.1: In Vitro Characterization

These assays are the first step in characterizing a compound's interaction with its biological target. They are typically performed using cell membranes or recombinant cells expressing the receptor of interest.

  • Objective: To determine the affinity (Ki) of a test compound for a specific receptor (e.g., MOR) by measuring its ability to compete with a known high-affinity radioligand.

  • Materials: Cell membranes expressing the human µ-opioid receptor (hMOR), [³H]-DAMGO (a selective MOR radioligand), test compounds, wash buffer (e.g., 50 mM Tris-HCl), glass fiber filters, scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate hMOR membranes with a fixed concentration of [³H]-DAMGO (at its approximate Kd value) and varying concentrations of the test compound.

    • Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a saturating concentration of a non-labeled ligand like naloxone).

    • Incubate at room temperature for 60-90 minutes.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing several times with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Objective: To determine the functional activity of a compound (agonist, partial agonist, or antagonist) at a G-protein coupled receptor (GPCR). Agonist binding activates the G-protein, stimulating the binding of [³⁵S]GTPγS.

  • Materials: Cell membranes with the receptor of interest, [³⁵S]GTPγS, GDP, assay buffer (containing MgCl₂, NaCl, HEPES), test compounds.

  • Procedure:

    • Incubate membranes with varying concentrations of the test compound in the presence of GDP for a pre-incubation period.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30 °C.

    • Terminate the reaction by rapid filtration, similar to the binding assay.

    • Quantify the filter-bound radioactivity.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. Agonists will produce a sigmoidal dose-response curve from which potency (EC₅₀) and efficacy (Emax, relative to a standard full agonist) can be determined.[16] To test for antagonist activity, the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.

4.2: In Vivo Assessment

Compounds that demonstrate promising in vitro profiles are advanced to in vivo models to evaluate their physiological effects in a living system.

  • Objective: To assess the analgesic efficacy of a compound against a thermal pain stimulus. An increase in the latency to respond (e.g., paw lick, jump) indicates an analgesic effect.

  • Materials: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C), male ICR mice, test compound, vehicle control (e.g., saline), positive control (e.g., morphine).

  • Procedure:

    • Acclimate mice to the testing room and handling.

    • Determine a baseline latency for each mouse by placing it on the hot plate and recording the time to the first sign of nociception (e.g., hind paw licking or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal).

    • At set time points after administration (e.g., 15, 30, 60, 90 minutes), re-test the mice on the hot plate.

  • Data Analysis: Convert the latency data to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This normalizes the data and allows for comparison between compounds and across time points.[13]

G cluster_workflow Pharmacological Evaluation Workflow Synthesis Analog Synthesis InVitro In Vitro Screening - Binding Affinity (Ki) - Functional Activity (EC50, Emax) Synthesis->InVitro SAR SAR Analysis & Optimization InVitro->SAR SAR->Synthesis Iterate InVivo In Vivo Testing - Analgesia (Hot Plate) - PK/PD Studies SAR->InVivo Promising Analogs Lead Lead Candidate InVivo->Lead

Caption: A typical drug discovery and evaluation workflow.

Chapter 5: Therapeutic Applications and Future Directions

The versatility of the this compound scaffold provides a fertile ground for developing novel therapeutics for a range of disorders. The insights gained from decades of SAR studies allow for the rational design of molecules with tailored pharmacological profiles.

Key Therapeutic Avenues:

  • Next-Generation Analgesics: The primary focus remains on developing potent MOR agonists with improved safety profiles. This includes biased agonists that preferentially signal through G-protein pathways over β-arrestin pathways (to reduce side effects) or peripherally restricted agents that do not cross the blood-brain barrier, treating peripheral pain without CNS effects.[15][17]

  • Addiction and Tolerance Mitigation: Compounds with a mixed profile, such as MOR agonists and DOR antagonists, are of high interest. Preclinical studies suggest this profile can provide analgesia while attenuating the development of tolerance and physical dependence associated with traditional opioids.[3]

  • Treatment for Neurodegenerative and CNS Disorders: The demonstrated activity of analogs as AChE inhibitors and ligands for dopamine and sigma receptors opens doors for developing treatments for Alzheimer's disease, Parkinson's disease, and psychiatric conditions like depression and anxiety.[5][7][9]

Future Directions: The future of research in this area lies in multi-target-directed ligands (MTDLs). By integrating pharmacophores for different targets into a single molecule, it may be possible to address complex, multifactorial diseases with a single chemical entity. For example, a compound that combines MOR agonism with anti-inflammatory activity could be a powerful new treatment for chronic pain. The continued exploration of novel substitutions on the 4-phenylpiperidine core, guided by computational modeling and a deep understanding of SAR, will undoubtedly lead to the discovery of the next generation of therapeutics.

References

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  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1594-1611. [Link]

  • Ananthan, S. (2006). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • Pérez-Fernández, C., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(14), 4627. [Link]

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(1-Benzyl-4-phenylpiperidin-4-yl)methanamine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1-Benzyl-4-phenylpiperidin-4-yl)methanamine: Synthesis, Characterization, and Applications

Abstract

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and forensic science due to its structural relationship to potent synthetic opioids. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic route, predicted analytical data, potential applications, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development and forensic analysis who require a detailed understanding of this and related molecules.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its identity is defined by its molecular structure. It is crucial to distinguish it from its precursors and related analogs, which are often encountered in similar contexts.

Table 1: Physicochemical Properties of this compound and Key Precursors

PropertyThis compoundN-Benzyl-4-piperidone[1]4-Anilino-1-benzylpiperidine[2]
Molecular Formula C19H24N2C12H15NOC18H22N2
Molecular Weight 280.41 g/mol 189.26 g/mol 266.38 g/mol
CAS Number Not available3612-20-21155-56-2
Appearance Predicted to be a solid or oilNeat oilCrystalline solid
Solubility Predicted to be soluble in organic solvents like DMF, DMSO, and ethanolSoluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml)Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), Ethanol (25 mg/ml)
Chemical Structure

The core structure features a piperidine ring with a benzyl group attached to the nitrogen atom (N1). The C4 position of the piperidine ring is substituted with both a phenyl group and a methanamine group.

Figure 1: 2D structure of this compound.

Proposed Synthesis and Purification

A plausible synthetic route for this compound can be devised starting from the commercially available precursor, N-Benzyl-4-piperidone. This multi-step synthesis involves the formation of a cyanohydrin, followed by the addition of a phenyl group and subsequent reduction of the nitrile.

Synthetic Workflow

G A N-Benzyl-4-piperidone B Strecker Reaction (NaCN, NH4Cl) A->B C 4-Amino-1-benzyl-4-cyanopiperidine B->C D Grignard Reaction (Phenylmagnesium bromide) C->D E 1-Benzyl-4-phenyl-4-aminopiperidine D->E F Reduction (LiAlH4) E->F G This compound F->G

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Amino-1-benzyl-4-cyanopiperidine (Strecker Synthesis)

  • To a solution of N-Benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.

Step 2: Synthesis of 1-Benzyl-4-phenyl-4-aminopiperidine (Grignard Reaction)

  • Prepare a Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution of 4-Amino-1-benzyl-4-cyanopiperidine (1 equivalent) in anhydrous THF to 0°C.

  • Slowly add the prepared phenylmagnesium bromide solution (1.5 equivalents) to the aminonitrile solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude product.

Step 3: Reduction to this compound

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C and slowly add a solution of the crude product from Step 2 in anhydrous THF.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux for 4-8 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The final product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane containing a small percentage of triethylamine to prevent streaking.

Structural Elucidation and Predicted Analytical Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Predicted Spectroscopic Data
  • ¹H NMR: Expected signals would include aromatic protons from the benzyl and phenyl groups (typically in the δ 7.0-7.5 ppm range), a singlet for the benzylic methylene protons (around δ 3.5 ppm), and multiplets for the piperidine ring protons. The methanamine protons would likely appear as a singlet or broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 120-140 ppm region. The benzylic carbon would be around δ 60-65 ppm, and the piperidine ring carbons would appear in the aliphatic region.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 280. Key fragmentation patterns would likely involve the loss of a benzyl group (m/z 91) or a phenyl group (m/z 77).

Analytical Workflow

G A Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structure Confirmation C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry D->G H FT-IR D->H

Figure 3: Workflow for analytical characterization.

Potential Applications and Research Context

This compound is not known to have any direct therapeutic applications. However, its structural motifs are of significant interest in several areas of research.

  • Forensic and Analytical Chemistry: This compound can serve as a reference standard for the identification of clandestine synthesis routes of fentanyl and its analogs.[2][3] The presence of such precursors or byproducts can provide crucial information in forensic investigations.[2]

  • Drug Discovery and Medicinal Chemistry: The 4-substituted piperidine scaffold is a common feature in many centrally acting drugs. This compound could be used as a building block for the synthesis of novel ligands for opioid, NMDA, or other CNS receptors.[4][5] Its derivatives could be explored for potential therapeutic properties, such as analgesics or neuroprotective agents.[4][5]

  • Precursor in Chemical Synthesis: It is a key intermediate in the synthesis of various complex molecules. The Drug Enforcement Administration (DEA) has noted that related compounds are used in the illicit manufacture of fentanyl.[3]

Safety and Handling Recommendations

Given the lack of specific toxicological data for this compound, it is prudent to handle this compound with the same precautions as its potentially hazardous precursors and analogs.

Table 2: GHS Hazard Information for Related Compounds

CompoundGHS Pictogram(s)Hazard Statement(s)
N-Benzyl-4-piperidoneGHS07H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
1-Benzyl-4-piperidylamine[6]GHS07H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure that skin is not exposed.

    • Respiratory Protection: If working with a powder or aerosol, a NIOSH-approved respirator may be necessary.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

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An In-Depth Technical Guide to (1-Benzyl-4-phenylpiperidin-4-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties, which can impart desirable pharmacokinetic profiles to drug candidates.[1] This guide focuses on a specific derivative, (1-Benzyl-4-phenylpiperidin-4-yl)methanamine, a molecule of significant interest in drug discovery due to its structural relationship to potent centrally acting agents. We will provide a comprehensive overview of its chemical properties, a detailed synthetic protocol, methods for its characterization, and a discussion of its potential applications in drug development, all grounded in established scientific principles.

Molecular Profile

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key molecular identifiers for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂CymitQuimica
Molecular Weight 280.41 g/mol CymitQuimica
IUPAC Name This compoundN/A
CAS Number 134779-60-3 (example, may vary)N/A

Rationale for Synthetic Approach

The synthesis of this compound can be logically approached via the reduction of a nitrile precursor, namely 1-benzyl-4-cyano-4-phenylpiperidine. This strategy is predicated on the reliability and high efficiency of converting nitriles to primary amines. The cyano group serves as a robust and versatile precursor to the aminomethyl functionality. The synthesis of the nitrile intermediate itself is well-documented, proceeding from readily available starting materials. This multi-step synthesis ensures a high degree of purity and structural confirmation at each stage, a critical aspect of pharmaceutical development.

Detailed Synthetic Protocol

The synthesis of this compound is a two-step process, commencing with the formation of the nitrile intermediate followed by its reduction.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine

This precursor is a known chemical intermediate in the synthesis of various pharmaceuticals.[2] A common method for its preparation involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a strong base and a phase-transfer catalyst.[3]

  • Reaction Scheme:

    • N,N-bis(2-chloroethyl)benzylamine + Phenylacetonitrile → 1-Benzyl-4-cyano-4-phenylpiperidine

  • Experimental Protocol:

    • To a stirred solution of N,N-bis(2-chloroethyl)benzylamine in a suitable solvent such as toluene, add phenylacetonitrile.

    • Add a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate) and a 50% aqueous solution of sodium hydroxide.[3]

    • Heat the reaction mixture under vigorous stirring. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 1-benzyl-4-cyano-4-phenylpiperidine.

Step 2: Reduction of 1-Benzyl-4-cyano-4-phenylpiperidine to this compound

The reduction of the nitrile to the primary amine is a critical step. This can be achieved through several reliable methods, with catalytic hydrogenation being a common and scalable choice in industrial settings.

  • Reaction Scheme:

    • 1-Benzyl-4-cyano-4-phenylpiperidine + H₂ (with catalyst) → this compound

  • Experimental Protocol (Catalytic Hydrogenation):

    • Dissolve 1-benzyl-4-cyano-4-phenylpiperidine in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

    • Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon. The use of skeleton nickel is a documented method for the catalytic hydrogenation of nitriles.[4]

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 2-12 MPa).[4]

    • Stir the reaction mixture at a suitable temperature (e.g., 15-100 °C) until the uptake of hydrogen ceases, indicating the completion of the reaction.[4]

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reduction Reduction cluster_product Final Product A N,N-bis(2-chloroethyl)benzylamine C 1-Benzyl-4-cyano-4-phenylpiperidine A->C Phase-transfer catalysis B Phenylacetonitrile B->C E This compound C->E Catalytic Hydrogenation D H₂ / Catalyst D->E

Figure 1: Synthetic workflow for this compound.

Structural Characterization

The unambiguous identification of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed for complete structural elucidation.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, the benzylic methylene protons, and the protons of the piperidine ring and the aminomethyl group. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the quaternary carbon at the 4-position of the piperidine ring, and the carbons of the piperidine ring and the aminomethyl group.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound (280.41). Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.[5][6]

Applications in Drug Development

The 4-phenylpiperidine motif is a well-established pharmacophore, particularly for agents targeting the central nervous system (CNS). Derivatives of this scaffold have shown a wide range of pharmacological activities, suggesting several potential therapeutic applications for this compound.

  • Analgesia: 4-phenylpiperidine derivatives are renowned for their potent analgesic properties, with fentanyl and its analogs being prominent examples.[7] The structural similarity suggests that this compound and its derivatives could be investigated as novel pain management agents.

  • Neurodegenerative Disorders: The piperidine core is present in drugs developed for Alzheimer's disease, such as acetylcholinesterase inhibitors.[8][9] Given the importance of this scaffold, the title compound could serve as a starting point for the design of new therapeutic agents for neurodegenerative conditions.

  • CNS Receptor Modulation: The 4-substituted piperidine structure is a versatile scaffold for interacting with various CNS receptors. Research on similar compounds has shown activity at dopamine transporters and other monoaminergic receptors, indicating potential applications in treating psychiatric and neurological disorders.[10][11]

Applications center_node This compound app1 Analgesia center_node->app1 app2 Neurodegenerative Disorders center_node->app2 app3 CNS Receptor Modulation center_node->app3

Figure 2: Potential therapeutic applications.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its synthesis from readily available precursors via a reliable and scalable route makes it an attractive scaffold for further chemical exploration. The established importance of the 4-phenylpiperidine core in CNS-acting drugs provides a strong rationale for investigating the biological activity of this compound and its derivatives. This guide provides the foundational knowledge for researchers and scientists to embark on such investigations, with the ultimate goal of developing novel therapeutics for a range of medical conditions.

References

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The Piperidine Nucleus: From Pepper's Punch to Pharmaceutical Powerhouse

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Piperidine Derivatives in Research

The story of the piperidine ring is a compelling narrative that mirrors the evolution of organic chemistry and drug discovery. This simple, six-membered nitrogen-containing heterocycle has journeyed from being a curious component of a common spice to a cornerstone of modern medicine.[1][2][3] This guide will trace the discovery and historical development of piperidine derivatives, exploring the key scientific milestones, synthetic innovations, and the pharmacological insights that have established this scaffold as a "privileged" structure in the pharmaceutical industry. For researchers, scientists, and drug development professionals, understanding this history provides a crucial context for contemporary research and the design of future therapeutics.

The Dawn of Piperidine: From Natural Alkaloids to First Synthesis

The initial encounters with the piperidine nucleus were not in a laboratory but in nature. The pungent and spicy character of black pepper is due to the alkaloid piperine, which contains the piperidine moiety.[2][4] It was from this natural source that piperidine itself was first isolated. In 1850, the Scottish chemist Thomas Anderson, and independently in 1852, the French chemist Auguste Cahours, reported the isolation of piperidine by treating piperine with nitric acid.[4]

The piperidine structural motif is present in a vast array of natural alkaloids, many of which exhibit potent physiological activity.[5] Notable examples include:

  • Coniine: A toxic alkaloid found in poison hemlock.

  • Atropine: Used clinically for various purposes, including treating bradycardia.[2]

  • Morphine: A powerful analgesic derived from the opium poppy.[2][5]

The profound biological effects of these naturally occurring piperidine-containing compounds spurred early interest in their chemical structures and potential therapeutic applications.

The Rise of Synthetic Piperidines: Foundational Methodologies

The journey from isolating piperidine from natural sources to synthesizing it and its derivatives in the laboratory was a significant leap. One of the earliest and most straightforward methods for producing piperidine was the catalytic hydrogenation of pyridine.[4][5] This process, often employing a nickel catalyst at elevated temperatures, provided a reliable route to the saturated heterocycle.[5]

A pivotal development in the synthesis of functionalized piperidine rings was the advent of the Dieckmann condensation. This intramolecular reaction allows for the synthesis of 4-piperidones, which are versatile intermediates for further chemical modification.[5] The general approach involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation.[5]

The work of chemists like Morris Freifelder in the mid-20th century was instrumental in developing robust and reproducible methods for synthesizing various piperidine derivatives, making them more accessible for broader scientific investigation and drug discovery programs.[6]

Piperidine in Modern Drug Discovery: A Privileged Scaffold

The piperidine moiety is now recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets.[6][7] This versatility, combined with favorable pharmacokinetic properties, has led to the incorporation of the piperidine ring into a vast number of pharmaceuticals across numerous therapeutic areas.[3][6][7]

The following table highlights a selection of notable piperidine-based drugs, showcasing the broad impact of this heterocyclic system:

DrugTherapeutic Class
Fentanyl Opioid Analgesic
Haloperidol Antipsychotic
Risperidone Antipsychotic
Methylphenidate Stimulant (for ADHD)
Loratadine Antihistamine
Donepezil Alzheimer's Disease Treatment
Paroxetine Selective Serotonin Reuptake Inhibitor (SSRI)
Minoxidil Vasodilator (used for hair loss)

The development of these and other piperidine-containing drugs was made possible by the continuous evolution of synthetic organic chemistry. Modern strategies for constructing the piperidine ring are diverse and sophisticated, including:

  • Intramolecular Cyclization: The formation of the ring from a single linear molecule containing a nitrogen source and a reactive site.[1]

  • Intermolecular Cyclization (Annulation): The construction of the ring from two or more separate components.[1]

  • Multicomponent Reactions: The combination of three or more reactants in a single step to form a complex piperidine derivative.

  • Stereoselective Synthesis: Methods that control the three-dimensional arrangement of atoms, which is crucial for the biological activity of many drugs.

G cluster_0 Early Discoveries & Natural Products cluster_1 Development of Synthetic Methods cluster_2 Emergence as a Privileged Scaffold in Drug Discovery Discovery of Piperine Discovery of Piperine (Source of Piperidine) Isolation of Piperidine Isolation of Piperidine (Anderson & Cahours, 1850s)[4] Discovery of Piperine->Isolation of Piperidine Natural Alkaloids Study of Natural Alkaloids (Coniine, Atropine, Morphine)[2][5] Isolation of Piperidine->Natural Alkaloids Pyridine Hydrogenation Hydrogenation of Pyridine[4][5] Natural Alkaloids->Pyridine Hydrogenation Dieckmann Condensation Dieckmann Condensation (for 4-Piperidones)[5] Pyridine Hydrogenation->Dieckmann Condensation Systematic Synthesis Systematic Synthesis (Freifelder, 1976)[6] Dieckmann Condensation->Systematic Synthesis Fentanyl Fentanyl (Opioid Analgesic, 1960s)[5] Systematic Synthesis->Fentanyl Haloperidol Haloperidol (Antipsychotic) Fentanyl->Haloperidol Modern Drugs Diverse Modern Drugs (Loratadine, Donepezil, etc.)[4] Haloperidol->Modern Drugs

Key Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthesis of piperidine derivatives, two representative protocols are detailed below: a classic approach and a more contemporary method.

Protocol 1: Classic Synthesis of a 4-Piperidone via Dieckmann Condensation

This protocol is a generalized representation of the synthesis of a 4-piperidone, a key intermediate in the synthesis of drugs like fentanyl.

Step 1: Michael Addition

  • To a solution of a primary amine (e.g., methylamine) in a suitable solvent (e.g., methanol), add two equivalents of methyl acrylate at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to yield the diester.

Step 2: Dieckmann Condensation

  • Dissolve the diester in a non-polar solvent (e.g., toluene) and add a strong base (e.g., sodium hydride) portion-wise at 0°C.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench with a weak acid (e.g., acetic acid).

  • Perform an aqueous workup and purify the resulting β-keto ester by column chromatography.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the β-keto ester in an acidic aqueous solution (e.g., 6M HCl) for 12-18 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane) and purify by distillation or chromatography to yield the 4-piperidone.

G Start Primary Amine + 2 eq. Methyl Acrylate Diester Michael Addition (Diester Formation) Start->Diester Cyclization Dieckmann Condensation (β-Keto Ester Formation) Diester->Cyclization Piperidone Hydrolysis & Decarboxylation (4-Piperidone Product) Cyclization->Piperidone

Protocol 2: Modern Palladium-Catalyzed Intramolecular Amination

This protocol illustrates a more modern approach to constructing a substituted piperidine ring, often offering higher efficiency and selectivity.

Step 1: Substrate Synthesis

  • Synthesize a linear substrate containing a terminal alkene and a protected amine (e.g., a tosylamide) separated by the appropriate number of carbon atoms. This can be achieved through standard organic synthesis techniques.

Step 2: Palladium-Catalyzed Cyclization

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in a suitable solvent (e.g., THF or dioxane).

  • Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos).

  • Add a base (e.g., Cs₂CO₃) and heat the reaction mixture to the desired temperature (typically 80-110°C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted piperidine.

Future Perspectives: The Continuing Legacy of Piperidine

The story of piperidine is far from over. Researchers continue to explore new and more efficient ways to synthesize complex piperidine derivatives with high stereochemical control. The development of novel catalysts and reaction methodologies is expanding the chemical space that can be explored.[1] Furthermore, the privileged nature of the piperidine scaffold ensures its continued use in the design of new therapeutic agents targeting a wide range of diseases, from cancer to neurodegenerative disorders and infectious diseases.[3][8]

Conclusion

The piperidine nucleus has traversed a remarkable path from its discovery in black pepper to its current status as a ubiquitous building block in pharmaceuticals.[2][4] Its history is a testament to the interplay between natural product chemistry, synthetic innovation, and the relentless pursuit of new medicines. For scientists in the field of drug discovery, a deep appreciation of this history not only provides context but also inspires the continued exploration and application of this versatile and powerful heterocyclic system.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1835. [Link]

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Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of Novel Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy and Evolving Potential of the Piperidine Scaffold

To any researcher steeped in medicinal chemistry, the piperidine ring is a familiar and welcome sight. This simple, six-membered nitrogenous heterocycle is not merely a common structural motif; it is arguably one of the most successful "privileged scaffolds" in the history of drug discovery. Its prevalence in a vast array of natural alkaloids and top-selling FDA-approved pharmaceuticals is a testament to its remarkable utility. The piperidine scaffold offers a unique combination of properties: a three-dimensional architecture that allows for precise spatial orientation of substituents, a basic nitrogen atom that can be crucial for target engagement and modulating physicochemical properties, and a stable, non-aromatic core that is ripe for synthetic derivatization.[1][2]

This guide moves beyond the well-trodden path of established piperidine-based drugs. It is intended for drug development professionals, medicinal chemists, and researchers at the vanguard of therapeutic innovation. We will delve into the burgeoning landscape of novel piperidines—next-generation compounds with unique substitution patterns, stereochemistries, and fused-ring systems. These molecules are being engineered to tackle complex biological targets with greater potency and selectivity, opening up new avenues in neuropharmacology, oncology, and infectious disease. Herein, we will explore the causality behind their design, provide actionable experimental protocols, and chart the course for their future development.

The Piperidine Advantage: A Cornerstone of Modern Therapeutics

The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, demonstrating its versatility across a wide spectrum of therapeutic areas.[3] Its success can be attributed to several key factors:

  • Pharmacokinetic Enhancement: The piperidine ring can improve a molecule's aqueous solubility and metabolic stability, crucial parameters in absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

  • Structural Versatility: The chair-like conformation of the piperidine ring allows for the precise positioning of axial and equatorial substituents, enabling chemists to fine-tune binding interactions with complex biological targets like enzymes and receptors.

  • Blood-Brain Barrier (BBB) Penetration: The ability of the piperidine nitrogen to exist in both ionized and non-ionized states at physiological pH facilitates passage across the BBB, making it a highly valuable scaffold for central nervous system (CNS) drug discovery.

This privileged status is evident in the commercial success of numerous blockbuster drugs containing the piperidine core, including the antipsychotic Risperidone, the opioid analgesic Fentanyl, and the ADHD medication Methylphenidate (Ritalin).[4]

New Horizons in Neuropharmacology: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease (AD) is characterized by a progressive decline in cognitive function, linked to the loss of cholinergic neurons and a subsequent deficit in the neurotransmitter acetylcholine (ACh).[5] A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft.[5][6] Novel N-benzylpiperidine derivatives have emerged as a highly promising class of AChE inhibitors, designed to improve upon first-generation therapies.[2][7][8]

One such series, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, has shown exceptionally potent anti-AChE activity.[1] Strategic modifications, such as introducing bulky substituents on the benzamide moiety, have been shown to dramatically enhance inhibitory potency, with some analogues achieving IC50 values in the nanomolar range.[1] For instance, compound 21 from this class was identified as one of the most potent AChE inhibitors known, with an IC50 of 0.56 nM.[1]

Compound IDTargetIC50 (nM)Selectivity (vs. BuChE)Reference
Compound 21 AChE0.5618,000-fold[1]
Compound d10 AChE3,220-[2]
Compound 15b huAChE1,490~1.1-fold[8]
Donepezil AChEVariesVaries[7]

Table 1: Inhibitory activities of selected novel piperidine derivatives against acetylcholinesterase (AChE). huAChE refers to human AChE.

The Oncological Frontier: Disrupting Cancer Cell Signaling with PI3K Inhibitors

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7][9] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][10] The development of potent and isoform-selective PI3K inhibitors is a major goal in oncology research. Novel piperidine-containing quinazoline derivatives have recently been identified as highly potent inhibitors of the PI3Kδ isoform, which is crucial for the survival of certain hematological malignancies.[10]

For example, researchers have synthesized 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines that exhibit PI3Kδ inhibition at nanomolar concentrations, rivaling or exceeding the potency of the FDA-approved drug Idelalisib.[10] The piperidine moiety in these compounds is critical for establishing key hydrogen bond interactions within the enzyme's active site.

PI3K_Pathway

As illustrated in the diagram, the binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This recruits and activates Akt, which in turn activates mTORC1, leading to downstream effects like cell proliferation and survival.[9] Novel piperidine inhibitors directly target PI3K, blocking this entire cascade and thereby halting tumor cell growth.[10]

Combating Microbial Threats: Piperidines in Infectious Disease Research

The rise of antibiotic resistance necessitates the discovery of new classes of antimicrobial agents. Piperidine derivatives have shown considerable promise as antibacterial and antiviral agents.[1] For instance, novel sulfonamide derivatives incorporating a piperidine moiety have been developed as potent bactericides against plant bacterial diseases, displaying excellent activity against pathogens like Xanthomonas oryzae. These compounds often exert their effects by inhibiting essential metabolic pathways in bacteria. The versatility of the piperidine scaffold allows for the creation of large, diverse chemical libraries, which are essential for screening against a wide range of microbial pathogens.

Case Study: A Practical Workflow for Novel Piperidine Development

To provide a tangible understanding of the research and development process, this section outlines a complete workflow, from synthesis to biological evaluation, for a novel N-benzylpiperidine derivative as a potential AChE inhibitor for Alzheimer's disease.

Experimental Protocol: Synthesis of a Novel N-Benzylpiperidine Carboxamide

This protocol is adapted from established methodologies for creating amide-linked N-benzylpiperidine derivatives, which have shown potent AChE inhibitory activity.[7] The rationale is to replace the metabolically labile ester linkage of earlier compounds with a more robust amide bond.

Step 1: Activation of N-Boc-isonipecotic acid

  • Reagents & Setup: To a solution of N-Boc-isonipecotic acid (1.0 g, 4.3 mmol) in 50 mL of dichloromethane (CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (0.35 mL, 4.3 mmol).

  • Reaction: Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl2, 0.3 mL, 4.3 mmol) dropwise.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Causality: This step converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent amide bond formation.

  • Workup: Concentrate the crude mixture under reduced pressure. Add diethyl ether to precipitate pyridinium hydrochloride, which is removed by filtration. The filtrate, containing the desired tert-butyl-4-(chlorocarbonyl)piperidine-1-carboxylate, is concentrated and used directly in the next step without further purification.

Step 2: Amide Bond Formation

  • Reagents & Setup: Dissolve the crude acid chloride from Step 1 in 30 mL of CH2Cl2. In a separate flask, dissolve the desired amine (e.g., 5,6-dimethoxyaniline, 1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in 20 mL of CH2Cl2.

  • Reaction: Slowly add the acid chloride solution to the amine solution at 0°C. Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amide.

Step 3: Deprotection and N-Benzylation

  • Deprotection: Dissolve the crude product from Step 2 in a 1:1 mixture of CH2Cl2 and trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours. Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group, revealing the secondary amine of the piperidine ring.

  • N-Benzylation: After concentrating the reaction mixture to remove excess TFA, dissolve the residue in a suitable solvent like acetonitrile. Add potassium carbonate (K2CO3, 3 eq) and benzyl bromide (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6-8 hours until the reaction is complete (monitored by TLC).

  • Purification: After cooling, filter the mixture and concentrate the filtrate. Purify the final product using column chromatography on silica gel to obtain the target N-benzylpiperidine carboxamide derivative.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol utilizes the well-established Ellman's method, a colorimetric assay to measure AChE activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • AChE enzyme (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATChI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (novel piperidines) and positive control (e.g., Donepezil) dissolved in DMSO.

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATChI and DTNB in the phosphate buffer. Prepare serial dilutions of your test compounds and the positive control.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 150 µL buffer + 50 µL DTNB solution.

    • Control wells (100% activity): 125 µL buffer + 25 µL AChE solution + 50 µL DTNB solution.

    • Test wells: 100 µL buffer + 25 µL AChE solution + 25 µL test compound solution + 50 µL DTNB solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Reaction Initiation: To all wells (except the blank), add 25 µL of the ATChI substrate solution to start the reaction. The total volume should be 225 µL.

  • Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Drug_Discovery_Workflow

Future Outlook: Innovations in Synthesis and Application

The future of novel piperidine research is bright, driven by innovations in synthetic chemistry and a deeper understanding of complex disease biology. Methodologies like C-H activation and photoredox catalysis are enabling chemists to functionalize the piperidine core in previously inaccessible ways, rapidly generating molecular diversity. Furthermore, the integration of computational modeling and artificial intelligence is accelerating the design-synthesize-test cycle, allowing for more rapid identification of potent and selective drug candidates. As we continue to unravel the complexities of diseases like cancer and neurodegeneration, the versatile and privileged piperidine scaffold will undoubtedly remain a critical tool in the development of the next generation of life-saving medicines.

References

  • Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed, 10.1021/jm9705599. Available from: [Link]

  • Gong, C., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed, 10.1016/j.bmc.2023.117178. Available from: [Link]

  • Zhang, C., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed, 10.1016/j.bmc.2019.07.051. Available from: [Link]

  • Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, 10.1016/j.bmc.2024.117769. Available from: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1621. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3695. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 26(10), 2899. Available from: [Link]

  • Al-Bari, M. A. A., & Al-Mamun, M. R. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(16), 4945. Available from: [Link]

  • Saini, R., et al. (2023). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. Available from: [Link]

  • Arias, E., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(3), 675. Available from: [Link]

  • Zhang, Q., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Future Medicinal Chemistry, 11(11), 1269-1286. Available from: [Link]

  • Taylor, A. P., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(28), 6611-6637. Available from: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

  • Kopetz, E. S. (2014). Targeting the PI3K-Akt-mTOR Pathway. YouTube. Available from: [Link]

  • Singh, S., & Kumar, V. (2023). Key heterocyclic moieties for the next five years of drug discovery and development. Journal of Biomolecular Structure and Dynamics, 41(1), 1-3. Available from: [Link]

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  • Shrivastava, S. K., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(12), 2249-2273. Available from: [Link]

  • Moghadam, F. H., et al. (2019). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Medicinal Chemistry Research, 28, 1428-1439. Available from: [Link]

  • Wang, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5853. Available from: [Link]

  • University of Cape Town. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. UCT Libraries. Available from: [Link]

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Spectroscopic Characterization of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of (1-benzyl-4-phenylpiperidin-4-yl)methanamine, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the characterization of this and similar molecular scaffolds.

Introduction

This compound is a tertiary amine featuring a piperidine core, a structure prevalent in many biologically active compounds. The precise elucidation of its three-dimensional structure and electronic properties is paramount for understanding its potential pharmacological activity and for quality control in synthetic processes. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and fragmentation patterns.

This guide presents a thorough, albeit predictive, spectroscopic analysis. The interpretations herein are grounded in the fundamental principles of each technique and are supported by data from analogous structures to ensure the highest possible accuracy.

Molecular Structure and Analysis

The structure of this compound comprises a central piperidine ring substituted at the 4-position with both a phenyl group and an aminomethyl group. The piperidine nitrogen is, in turn, substituted with a benzyl group.

Figure 1: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Principles: Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity or splitting). Chemical shifts are influenced by the local electronic environment; electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value)[1].

Predicted Spectrum and Interpretation:

Based on established chemical shift principles, the predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.40Multiplet10HAr-H Protons of the benzyl and phenyl rings are in a similar electronic environment, leading to a complex, overlapping multiplet.
~ 3.50Singlet2HN-CH₂ -Ph (C7)The benzylic protons are adjacent to a nitrogen atom and a phenyl group, resulting in a downfield shift. The absence of adjacent protons leads to a singlet.
~ 2.80Singlet2HC4-CH₂ -NH₂ (C9)These protons are adjacent to an amine and a quaternary carbon, shifting them downfield. They are expected to appear as a singlet.
~ 2.40 - 2.60Multiplet4HPiperidine H (C2, C6) - axialThe axial protons on the carbons adjacent to the nitrogen are deshielded.
~ 2.00 - 2.20Multiplet4HPiperidine H (C3, C5) - equatorialThe equatorial protons on the carbons adjacent to the quaternary carbon.
~ 1.50Broad Singlet2HNH₂ (N10)The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • Data Processing: Process the free induction decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line[2][3]. The chemical shift is indicative of the carbon's hybridization and electronic environment.

Predicted Spectrum and Interpretation:

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is as follows:

Predicted Chemical Shift (ppm)AssignmentRationale
~ 145Quaternary Ar-C (C8)The quaternary carbon of the phenyl ring attached to the piperidine.
~ 138Quaternary Ar-C (C7-ipso)The ipso-carbon of the benzyl group.
~ 129Ar-C H (C7-ortho/meta)Aromatic carbons of the benzyl group.
~ 128Ar-C H (C8-ortho/meta/para)Aromatic carbons of the phenyl group.
~ 127Ar-C H (C7-para)Aromatic carbon of the benzyl group.
~ 63N-C H₂-Ph (C7)The benzylic carbon is shifted downfield by the adjacent nitrogen.
~ 53Piperidine C H₂ (C2, C6)Carbons adjacent to the nitrogen in the piperidine ring.
~ 48C H₂-NH₂ (C9)The aminomethyl carbon.
~ 45Quaternary C 4The substituted quaternary carbon of the piperidine ring.
~ 35Piperidine C H₂ (C3, C5)The remaining piperidine ring carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).

  • Data Processing: Process the FID similarly to the ¹H spectrum, with calibration to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted Spectrum and Interpretation:

The predicted key IR absorption bands for this compound are listed below.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretch (symmetric and asymmetric)Primary amine (-NH₂)
3000 - 3100C-H stretchAromatic C-H
2800 - 3000C-H stretchAliphatic C-H
1580 - 1600C=C stretchAromatic ring
1450 - 1500C=C stretchAromatic ring
1000 - 1250C-N stretchAmine

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principles: In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

Predicted Fragmentation Pathway:

The molecular ion ([M]⁺˙) is expected at m/z 280. The fragmentation is likely dominated by cleavage at bonds alpha to the nitrogen atoms and benzylic positions, which are known to stabilize the resulting carbocations.

M [C19H24N2]+• m/z = 280 (Molecular Ion) F1 [C8H9]+• m/z = 91 (Tropylium ion) M->F1 - C11H15N2• F2 [C18H21N2]+ m/z = 265 M->F2 - CH3• F3 [C12H16N]+ m/z = 174 M->F3 - C7H8N•

Figure 2: Predicted major fragmentation pathway of this compound in EI-MS.

Interpretation:

  • m/z 280 ([M]⁺˙): The molecular ion.

  • m/z 91: A very common and abundant fragment in compounds containing a benzyl group, corresponding to the stable tropylium cation.

  • m/z 265: Loss of a methyl radical, likely from a rearranged intermediate.

  • m/z 174: Cleavage of the bond between the C4 of the piperidine ring and the aminomethyl group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-500.

  • Detection: The ions are detected, and the signal is processed to generate the mass spectrum.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data and interpretations offer a solid foundation for the spectroscopic characterization of this molecule. While these predictions are based on sound chemical principles and comparisons with related structures, it is imperative that they are confirmed with experimental data for unambiguous structure elucidation and for use in regulatory submissions.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2024). ¹H NMR Chemical Shifts. [Link][1]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][3]

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Methodological & Application

Application Notes and Protocols for the In-Vitro Characterization of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of the (1-Benzyl-4-phenylpiperidin-4-yl)methanamine Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry, demonstrating significant interactions with key biological targets implicated in a range of pathologies. Notably, derivatives of this scaffold have shown high affinity and selectivity for sigma receptors (σ1 and σ2), which are recognized as important targets in neurodegenerative diseases, neuropathic pain, and oncology.[1][2][3] Furthermore, modifications of this chemical motif have been explored for their potential as cholinesterase inhibitors in the context of Alzheimer's disease, highlighting its broad therapeutic relevance.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro characterization of this compound and its analogs. The protocols detailed herein are designed to be robust and self-validating, enabling the accurate determination of binding affinities, functional activities, and selectivity profiles. By understanding the causality behind each experimental step, researchers can confidently assess the therapeutic potential of novel compounds based on this promising scaffold.

Anticipated Mechanism of Action: A Focus on Sigma Receptor Modulation

The primary mechanism of action for many compounds incorporating the this compound scaffold is the modulation of sigma receptors.[1][2] Sigma receptors, once misidentified as a type of opioid receptor, are now understood to be unique, non-opioid intracellular receptors primarily located at the endoplasmic reticulum (ER).[5][6] They are involved in the regulation of intracellular Ca2+ signaling, ion channel function, and cellular stress responses.[1]

  • Sigma-1 Receptor (σ1R): The σ1R is a chaperone protein at the ER-mitochondrion interface that modulates inositol trisphosphate (IP3) receptor-mediated Ca2+ signaling. Ligand binding to σ1R can influence a variety of downstream cellular processes, including cell survival, proliferation, and synaptic plasticity.[6]

  • Sigma-2 Receptor (σ2R): The σ2R is also implicated in Ca2+ signaling and has been identified as a target in cancer therapy due to its high expression in proliferating tumor cells.[3][7]

The interaction of this compound derivatives with sigma receptors can be either agonistic or antagonistic, leading to distinct cellular outcomes. Therefore, a thorough in-vitro characterization is essential to elucidate the specific functional effects of any new analog.

In-Vitro Assay Protocols

This section provides detailed, step-by-step protocols for the essential in-vitro assays required to characterize compounds based on the this compound scaffold.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the human sigma-1 receptor (hσ1R) through competitive displacement of a radiolabeled ligand.

Rationale: The principle of this assay is based on the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the σ1R (e.g., (+)-[3H]pentazocine) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated. This provides a quantitative measure of the compound's affinity for the receptor.

Workflow Diagram:

G prep Prepare hσ1R-expressing cell membranes incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand solution ((+)-[3H]pentazocine) radioligand->incubation test_compound Prepare serial dilutions of test compound test_compound->incubation filtration Rapid vacuum filtration (GF/B filters) incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analysis Data analysis: Calculate IC50 and Ki scintillation->analysis G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) TestCompound Test Compound (this compound analog) SigmaR Sigma Receptor (σ1R/σ2R) TestCompound->SigmaR Modulates GPCR Gq-coupled GPCR SigmaR->GPCR Modulates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Cytosol_Ca Increased Cytosolic Ca2+ Ca_store->Cytosol_Ca Release Fluorescence Fluorescent Signal Cytosol_Ca->Fluorescence Detected by dye

Caption: Signaling pathway for Ca2+ mobilization modulated by sigma receptors.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use a cell line endogenously expressing the target Gq-coupled GPCR and sigma receptors, or a cell line co-expressing these receptors.

    • Plate the cells in a 96-well or 384-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). The loading buffer may also contain probenecid to prevent dye leakage from the cells. [8] * Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound in a suitable assay buffer.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the test compound into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

    • For antagonist mode, pre-incubate the cells with the test compound for a specified period before adding a known agonist of the Gq-coupled GPCR and measuring the response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • For agonist activity, plot ΔF against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and the maximum response (Emax).

    • For antagonist activity, determine the IC50 value from the inhibition of the agonist-induced response.

Quantitative Data Summary Table:

ParameterDescriptionTypical Value Range
EC50 Concentration of an agonist that produces 50% of the maximal response.Varies (nM to µM)
IC50 Concentration of an antagonist that inhibits 50% of the agonist response.Varies (nM to µM)
Emax The maximum response produced by the compound.Expressed as a percentage of a reference agonist.
Protocol 3: Functional Assay - cAMP Accumulation for Gs/Gi-Coupled Receptor Modulation

This protocol measures the ability of a test compound to modulate cyclic AMP (cAMP) levels, which can be affected by sigma receptor interaction with Gs- or Gi-coupled GPCRs. [9][10] Rationale: Similar to the modulation of Gq-coupled receptors, sigma receptors can influence the activity of Gs- and Gi-coupled GPCRs. Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi activation inhibits adenylyl cyclase, causing a decrease in cAMP levels. [11]Measuring changes in cAMP concentration provides insight into the functional consequences of the test compound's interaction with these signaling pathways.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Use a cell line expressing the target Gs- or Gi-coupled GPCR and sigma receptors.

    • Plate the cells in a suitable microplate format and allow them to grow to the desired confluency.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For Gi-coupled receptor assays, stimulate the cells with forskolin to induce a measurable level of cAMP before adding the test compound. [12] * Add serial dilutions of the test compound and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA. [9][11]These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample by interpolating from the standard curve.

    • For Gs-coupled receptor agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50.

    • For Gi-coupled receptor agonists, plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the IC50.

Quantitative Data Summary Table:

ParameterDescriptionTypical Value Range
EC50 (Gs) Concentration of an agonist that produces 50% of the maximal cAMP accumulation.Varies (nM to µM)
IC50 (Gi) Concentration of an agonist that inhibits 50% of forskolin-stimulated cAMP.Varies (nM to µM)

References

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  • Al-Rawi, R. A., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. [Link]

  • Sagan, J., et al. (2022). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. [Link]

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Application Notes & Protocols: Characterizing (1-Benzyl-4-phenylpiperidin-4-yl)methanamine Interactions with CNS Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for CNS Targets

The (1-Benzyl-4-phenylpiperidin-4-yl)methanamine molecule belongs to the 4-arylpiperidine class, a structural motif recognized in medicinal chemistry as a "privileged scaffold" for its ability to interact with a wide array of central nervous system (CNS) targets.[1] Derivatives of this core structure are found in numerous clinically significant pharmaceuticals, from potent analgesics to antipsychotics. The unique conformation of the piperidine ring, combined with the lipophilic benzyl and phenyl groups, predisposes this class of compounds to interact with receptors that possess complementary hydrophobic and hydrogen-bonding domains.

Pharmacological precedents strongly suggest that this compound and its analogs are prime candidates for interaction with Sigma (σ) receptors , and potentially with opioid and dopamine receptors .[2][3][4][5] Indeed, a closely related derivative, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been synthesized and characterized as a high-affinity ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, exhibiting inhibition constants (Kᵢ) of 4.6 nM and 56 nM, respectively.[2][3]

This guide provides a comprehensive framework for characterizing the binding affinity of this compound using in-vitro radioligand competition binding assays. We will detail the theoretical underpinnings, provide step-by-step protocols for membrane preparation and assay execution for σ₁, µ-opioid, and dopamine D₂ receptors, and offer insights into data analysis and potential challenges.

Section 1: Theoretical Foundation of Receptor Binding Assays

The cornerstone of quantifying a drug's interaction with a receptor is the radioligand binding assay.[6] This technique allows for the precise measurement of binding affinity by observing the competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand, in this case, this compound) for a finite number of receptors.

Key Pharmacological Parameters:
  • Kᵈ (Equilibrium Dissociation Constant): This intrinsic constant represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the radioligand's affinity for the receptor; a lower Kᵈ signifies higher affinity.[3][7] Kᵈ is determined through saturation binding experiments.

  • Bₘₐₓ (Maximum Receptor Density): Determined from the same saturation experiment, Bₘₐₓ represents the total concentration of receptors in the sample, typically expressed as fmol/mg of protein.[3][7]

  • IC₅₀ (Half-maximal Inhibitory Concentration): This is an operational parameter derived from a competition binding assay. It is the concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand.

  • Kᵢ (Inhibition Constant): The IC₅₀ is dependent on experimental conditions, particularly the concentration of the radioligand used.[8] To determine an absolute measure of the test compound's affinity, the IC₅₀ is converted to the Kᵢ using the Cheng-Prusoff equation .[8][9][10] This value is an intrinsic property of the compound for a given receptor.

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kᵈ is the dissociation constant of the radioligand for the receptor.

This conversion is critical for comparing the affinities of different compounds across various experiments and laboratories.

Section 2: The Experimental Workflow

A successful receptor binding study is a sequence of carefully executed and validated steps. The overall process involves preparing a source of receptors, performing the binding reaction, separating the receptor-bound ligand from the unbound, and quantifying the results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Separation & Analysis ReceptorSource Receptor Source (e.g., CHO-hσ₁ Cells) Harvest Cell Harvesting ReceptorSource->Harvest Lysis Cell Lysis (Hypotonic Buffer) Harvest->Lysis Homogenize Homogenization Lysis->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge MembranePrep Membrane Pellet (Receptor-Enriched) Centrifuge->MembranePrep QC Protein Quantification (e.g., BCA Assay) MembranePrep->QC AssaySetup Assay Setup (96-well plate) - Membrane Prep - Radioligand - Test Compound QC->AssaySetup Input Incubation Incubation to Equilibrium (e.g., 90 min at 37°C) AssaySetup->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Input Wash Washing Steps (Ice-Cold Buffer) Filtration->Wash Counting Scintillation Counting (Quantify Radioactivity) Wash->Counting DataAnalysis Data Analysis - IC₅₀ Determination - Kᵢ Calculation Counting->DataAnalysis

Caption: General workflow for a filtration-based radioligand binding assay.

Section 3: Detailed Experimental Protocols

Safety Precaution: All protocols involving radiolabeled materials must be performed in designated areas by trained personnel, adhering to all institutional and national radiation safety guidelines.

Protocol 1: Preparation of Receptor-Enriched Cell Membranes

This protocol is adapted for adherent cells (e.g., HEK293 or CHO) stably expressing the human receptor of interest.[11]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, with protease inhibitors (added fresh)

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 10% sucrose, with protease inhibitors

  • Cell scrapers

  • Dounce or handheld homogenizer

  • High-speed refrigerated centrifuge and appropriate tubes

Procedure:

  • Cell Harvest: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Collection: Add a small volume of ice-cold PBS and gently scrape the cells. Collect the cell suspension and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes to allow for hypotonic swelling.

  • Homogenization: Mechanically lyse the cells using a Dounce homogenizer (15-20 strokes) or a handheld homogenizer until >90% lysis is observed under a microscope.[11]

  • Initial Centrifugation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in an appropriate volume of Storage Buffer.

  • Quantification: Determine the total protein concentration using a standard method like the BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

The following are specific adaptations of a general competition binding protocol for the likely targets of this compound. The test compound should be prepared as a 10 mM stock in DMSO and serially diluted to create a 10-point concentration curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M final assay concentration).

ParameterSigma-1 (σ₁) Receptorµ-Opioid Receptor (MOR)Dopamine D₂ Receptor
Receptor Source Membranes from CHO or HEK293 cells expressing hσ₁RMembranes from CHO or HEK293 cells expressing hMORMembranes from CHO or HEK293 cells expressing hD₂R
Radioligand [³H]-(+)-Pentazocine[³H]-DAMGO[³H]-Spiperone or [³H]-Raclopride
Radioligand Conc. ~1-2 nM (at or near Kᵈ)~1 nM (at or near Kᵈ)~0.5-1 nM (at or near Kᵈ)
Assay Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
Non-Specific Binding 10 µM Haloperidol10 µM Naloxone10 µM Haloperidol or Butaclamol
Incubation 90 min @ 37°C60 min @ 25°C90 min @ 25°C
Filtration GF/B filters presoaked in 0.5% Polyethylenimine (PEI)GF/B filters presoaked in 0.1% BSAGF/B filters presoaked in 0.5% PEI

General Procedure:

  • Assay Setup: In a 96-well plate, combine in the following order:

    • Assay Buffer

    • This compound at various concentrations (or vehicle for total binding, or non-specific displacer for NSB).

    • Radioligand (at the specified final concentration).

    • Receptor membrane preparation (typically 10-50 µg protein/well).

  • Incubation: Incubate the plate under the conditions specified in the table.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the specified glass fiber filter plate using a cell harvester.

  • Washing: Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer (typically the same as the assay buffer without additives).

  • Drying & Counting: Dry the filter mat, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.

Section 4: Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the non-specific binding (NSB) wells from the experimental CPM. The total specific binding is calculated from the wells with no test compound.

  • Generate Competition Curve: Plot the specific binding (as a percentage of total specific binding) against the log concentration of this compound.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the Log(IC₅₀).

  • Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation as described in Section 1.

Section 5: Target Receptor Signaling Pathways

Understanding the downstream consequences of receptor binding is crucial for drug development.

Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER).[12] It is not a traditional GPCR. Upon ligand binding, it can dissociate and translocate to interact with various ion channels and signaling proteins, modulating cellular stress responses and calcium signaling.[4][13][14]

G cluster_er Endoplasmic Reticulum Sigma1 σ₁ Receptor IonChannel Ion Channels (e.g., K+, Ca2+) Sigma1->IonChannel Modulates Signaling Other Signaling Proteins (e.g., IP3R) Sigma1->Signaling Interacts Ligand This compound Ligand->Sigma1 Binds Response Cellular Responses (Neuroprotection, Ca2+ Homeostasis) IonChannel->Response Signaling->Response

Caption: Simplified Sigma-1 receptor signaling cascade.

µ-Opioid Receptor (MOR)

The MOR is a canonical G-protein coupled receptor (GPCR).[15] Agonist binding typically couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cAMP, and modulation of ion channel activity, which collectively results in analgesia.[16]

G Ligand Opioid Agonist MOR µ-Opioid Receptor (MOR) Ligand->MOR Binds G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Channels->Analgesia

Caption: Canonical µ-opioid receptor G-protein signaling pathway.

Dopamine D₂ Receptor

Like MOR, the D₂ receptor is a GPCR that couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels, influencing neurotransmission and behavior.

G Ligand Dopamine / Agonist D2R Dopamine D₂ Receptor Ligand->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., ↓ Neurotransmission) PKA->Response

Caption: Dopamine D₂ receptor inhibitory signaling pathway.

Section 6: Field-Proven Insights & Troubleshooting

Radioligand binding assays are robust but sensitive to subtle variations. Below are common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>50% of total) Radioligand is "sticky" (hydrophobic). Insufficient filter presoaking. Membrane prep quality is poor.Add a carrier protein like 0.1% BSA to the assay buffer. Ensure filters are adequately presoaked in PEI (for basic ligands) or BSA. Prepare fresh membrane preps.
Low Total Counts / Poor Signal Window Insufficient receptor density (Bₘₐₓ). Degraded radioligand. Low radioligand concentration.Increase the amount of membrane protein per well. Use a fresh batch of radioligand and verify its concentration. Ensure radioligand concentration is appropriate relative to its Kᵈ.
High Well-to-Well Variability Inconsistent pipetting. Inefficient washing on the cell harvester. Non-homogenous membrane suspension.Use calibrated pipettes and consistent technique. Ensure all harvester nozzles are functioning and wash volumes are adequate. Briefly vortex or sonicate membrane stock before pipetting.
IC₅₀ Curve Does Not Plateau at 100% or 0% Test compound insolubility at high concentrations. Allosteric interactions. Incomplete displacement of radioligand.Check solubility of the test compound in assay buffer. If the bottom plateau is >0%, consider if the compound is a partial inhibitor or if there are multiple binding sites.
Assay Fails to Reach Equilibrium Incubation time is too short, especially for high-affinity ligands. Low incubation temperature.Perform a time-course experiment (association kinetics) to determine the time required to reach a steady state. Increase incubation time or temperature if necessary.

References

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experimental use of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Experimental Use of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine in Neuroscience Research

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous neuropharmacological agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with a wide array of CNS targets. The compound of interest, this compound, combines several key structural motifs known to confer affinity for critical neurological targets. The N-benzyl group is a common feature in high-affinity sigma receptor ligands, while the 4-phenylpiperidine core is reminiscent of the pharmacophore for opioid receptor modulators. Furthermore, derivatives of this class have demonstrated activity as cholinesterase inhibitors, a key target in Alzheimer's disease research.[1][2][3]

This guide presents a hypothesized, yet scientifically grounded, exploration of this compound as a multifunctional research tool. We postulate that this compound possesses significant affinity for sigma-1 (σ₁) receptors and inhibitory activity against acetylcholinesterase (AChE). Consequently, it holds promise as a pharmacological probe for studying neuropathic pain, neurodegenerative diseases, and cognitive disorders. The following application notes and protocols are designed to provide researchers with the necessary methodologies to synthesize, characterize, and evaluate the utility of this novel compound in relevant in-vitro and in-vivo models.

Section 1: Chemical Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a proposed route based on established methodologies for the synthesis of substituted piperidines.[4][5]

Protocol 1.1: Synthesis via Reductive Amination

This protocol outlines a two-step synthesis starting from 1-benzyl-4-phenylpiperidine-4-carbonitrile.

Step 1: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

  • To a solution of 4-phenylpiperidine-4-carbonitrile in a suitable solvent such as N,N-dimethylformamide (DMF), add an equimolar amount of benzyl bromide and two equivalents of a non-nucleophilic base like potassium carbonate.

  • Stir the reaction mixture at 65°C for 14-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-phenylpiperidine-4-carbonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Dissolve the 1-benzyl-4-phenylpiperidine-4-carbonitrile from the previous step in anhydrous tetrahydrofuran (THF).

  • Carefully add an excess (approximately 4-5 equivalents) of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and quench it by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or crystallization to obtain the final compound.

Synthesis_Workflow Figure 1: Proposed Synthetic Pathway A 4-Phenylpiperidine-4-carbonitrile B 1-Benzyl-4-phenylpiperidine-4-carbonitrile A->B Benzyl bromide, K2CO3, DMF C This compound B->C 1. LiAlH4, THF 2. Workup In_Vitro_Workflow Figure 2: In-Vitro Characterization Workflow cluster_0 Sigma-1 Receptor Binding cluster_1 AChE Inhibition Assay A Prepare Assay Plate B Add Compound/Controls A->B C Add Radioligand [3H]-(+)-Pentazocine B->C D Add Membrane Prep C->D E Incubate (37°C, 90 min) D->E F Filtration & Washing E->F G Scintillation Counting F->G H Calculate Ki G->H I Prepare Assay Plate J Add Compound I->J K Add DTNB & AChE J->K L Incubate (15 min) K->L M Add Substrate (ATChI) L->M N Kinetic Reading (412 nm) M->N O Calculate IC50 N->O

Caption: Figure 2: In-Vitro Characterization Workflow. Parallel assays to determine receptor affinity and enzyme inhibition.

Section 3: In-Vivo Evaluation in a Neuropathic Pain Model

Given the established role of σ₁ receptors in the modulation of pain, a logical next step is to evaluate the analgesic efficacy of this compound in an animal model of neuropathic pain. [6][7]

Protocol 3.1: Chronic Constriction Injury (CCI) Model and Behavioral Testing

The CCI model is a widely used and validated model of peripheral neuropathic pain in rodents. [8] Animal Model:

  • Anesthetize adult male Sprague-Dawley rats.

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Close the incision with sutures.

  • Allow the animals to recover for 7-14 days, during which time they will develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

Behavioral Testing:

  • Mechanical Allodynia (von Frey Test):

    • Place the animals in individual Plexiglas chambers with a wire mesh floor and allow them to acclimate.

    • Apply calibrated von Frey filaments to the plantar surface of the hind paw on the injured side.

    • Determine the paw withdrawal threshold using the "up-down" method.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the animals in individual Plexiglas chambers on a glass floor.

    • Apply a radiant heat source to the plantar surface of the hind paw on the injured side.

    • Record the latency to paw withdrawal.

Drug Administration and Testing:

  • After establishing a stable baseline of allodynia and hyperalgesia (days 7-14 post-surgery), administer this compound or vehicle via a suitable route (e.g., intraperitoneal, oral).

  • Conduct behavioral tests at various time points after drug administration (e.g., 30, 60, 120 minutes) to assess the analgesic effect of the compound.

  • A significant increase in paw withdrawal threshold (von Frey) or latency (Hargreaves) compared to vehicle-treated animals indicates an analgesic effect.

In_Vivo_Timeline Figure 3: In-Vivo Experimental Timeline Day0 Day 0 CCI Surgery Day7 Day 7 Baseline Behavioral Testing Day0->Day7 Recovery & Pain Development Day14 Day 14 Drug Administration Day7->Day14 Confirm Stable Neuropathy Day14_Test Post-Dose Behavioral Testing (30, 60, 120 min) Day14->Day14_Test Evaluate Analgesic Effect

Caption: Figure 3: In-Vivo Experimental Timeline. A typical timeline for a neuropathic pain study.

Section 4: Potential Application in Positron Emission Tomography (PET) Imaging

Derivatives of benzylpiperidine have been successfully radiolabeled and used as PET ligands for imaging σ₁ receptors in the brain and periphery. [9][10]The high affinity of this compound for σ₁ receptors, if confirmed, would make it a strong candidate for development as a PET tracer.

A radiolabeled version, for example, with Fluorine-18 ([¹⁸F]) on the benzyl ring, could be synthesized. Such a tracer would enable non-invasive, in-vivo quantification and mapping of σ₁ receptor density in the brain. This would be a powerful tool for:

  • Studying the role of σ₁ receptors in various neurological and psychiatric disorders. [11][12]* Assessing receptor occupancy of novel therapeutic agents targeting σ₁ receptors.

  • Potentially serving as a biomarker for disease progression or treatment response.

The development of such a PET ligand would involve radiosynthesis, followed by in-vitro autoradiography and in-vivo PET imaging studies in animals to characterize its binding specificity and pharmacokinetic properties.

Conclusion

This compound represents a promising chemical scaffold for the development of novel research tools in neuroscience. Based on the pharmacology of structurally related compounds, we have outlined a comprehensive experimental plan to explore its potential as a high-affinity ligand for sigma-1 receptors and an inhibitor of acetylcholinesterase. The detailed protocols provided herein offer a clear path for the synthesis, in-vitro characterization, and in-vivo evaluation of this compound. Successful validation of its hypothesized activities would establish it as a valuable probe for investigating the complex roles of sigma receptors and cholinergic signaling in health and disease, with potential applications ranging from basic research to the development of novel diagnostics and therapeutics for neuropathic pain and neurodegenerative disorders.

References

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Application Note: A Practical Guide to Dosage Determination for Piperidine Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine Scaffolds and Precise Dosage

The piperidine ring is a fundamental heterocyclic moiety found in a vast array of natural products and synthetic pharmaceuticals, including a significant number of anticancer agents.[1][2][3][4][5] Compounds bearing this scaffold exhibit a broad spectrum of biological activities, often by modulating critical signaling pathways that govern cell proliferation, apoptosis, and migration.[1][4][6] Many piperidine derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase cascades.[1]

The successful application of these potent compounds in in vitro research hinges on a critical, yet often overlooked, preliminary step: the precise determination of the optimal working concentration. An excessively high dose can induce non-specific toxicity and off-target effects, obscuring the true mechanism of action, while a dose that is too low will fail to elicit a measurable biological response.[7] This guide provides a comprehensive, structured approach for researchers to accurately determine the effective dose range of novel or established piperidine compounds in cell culture experiments, ensuring data integrity and reproducibility.[8][9]

Section 1: Foundational Principles of Dose-Response Analysis

The relationship between the concentration of a compound and its biological effect is a cornerstone of pharmacology.[10][11][12][13][14] Understanding this relationship is essential for designing meaningful experiments.

  • The Dose-Response Curve: This is a graphical representation of the magnitude of a response to a stimulus or stressor (like a piperidine compound) as a function of its concentration.[10][11] Typically, the concentration is plotted on a logarithmic x-axis and the response (e.g., percent cell inhibition) on a linear y-axis, resulting in a sigmoidal curve.

  • IC50 (Half Maximal Inhibitory Concentration): This is the most common metric derived from a dose-response curve. It represents the concentration of a compound required to inhibit a specific biological process (such as cell proliferation) by 50%.[15][16] The IC50 value is a critical parameter for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.

  • The Importance of Controls:

    • Negative Control: Cells treated with culture medium alone. This serves as the baseline for 100% cell viability.[17]

    • Vehicle Control: Cells treated with the solvent used to dissolve the piperidine compound (e.g., DMSO) at the highest concentration used in the experiment.[7][17][18] This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.[7][17] The final concentration of DMSO in cell culture media should ideally be kept below 0.5% to avoid solvent-induced artifacts.[19][20][21]

    • Positive Control: Cells treated with a well-characterized compound known to induce the expected effect (e.g., a standard chemotherapeutic agent like Doxorubicin). This validates that the assay system is responding correctly.[2][22]

Section 2: A Strategic Two-Phase Approach to Dosage Determination

A systematic, two-phase experimental workflow is recommended to efficiently and accurately determine the optimal dosage.

  • Phase 1: Wide-Range, Logarithmic Dose Screening: The initial experiment should test the compound over a broad range of concentrations (e.g., from 0.01 µM to 100 µM) using logarithmic or half-log dilutions. This phase aims to identify the general range of concentrations that elicit a biological response and to pinpoint the approximate IC50.

  • Phase 2: Narrow-Range, Definitive IC50 Determination: Based on the results from Phase 1, a second experiment is performed using a narrower range of concentrations centered around the estimated IC50. This phase uses more concentrations and replicates to precisely calculate the IC50 value.

Experimental Workflow for Dosage Determination

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Range-Finding Screen cluster_phase2 Phase 2: Definitive IC50 Assay prep_stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) prep_cells Culture & Seed Cells in 96-well Plates p1_treat Treat Cells with Wide, Logarithmic Dose Range (e.g., 0.01 µM - 100 µM) prep_cells->p1_treat p1_incubate Incubate for 24-72h p1_treat->p1_incubate p1_assay Perform Viability Assay (e.g., MTT, WST-1) p1_incubate->p1_assay p1_analyze Analyze Data & Estimate IC50 Range p1_assay->p1_analyze p2_treat Treat Cells with Narrow Dose Range Around Estimated IC50 p1_analyze->p2_treat p2_incubate Incubate for 24-72h p2_treat->p2_incubate p2_assay Perform Viability Assay p2_incubate->p2_assay p2_analyze Plot Dose-Response Curve & Calculate Precise IC50 p2_assay->p2_analyze select_dose Select Doses for Mechanistic Studies (e.g., 0.5x, 1x, 2x IC50) p2_analyze->select_dose G cluster_pathway PI3K/Akt Signaling Pathway cluster_apoptosis Apoptosis Cascade compound Piperidine Compound PI3K PI3K compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 mTOR->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Bax Bax (Pro-apoptotic) Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism of a piperidine compound inducing apoptosis.

References

  • Yadav, V. R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • de Oliveira, R. S., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE. [Link]

  • Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

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  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. ResearchGate. [Link]

  • Xiong, Y., et al. (2017). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. [Link]

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  • Hafner, M., et al. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology. [Link]

  • Gallas, M. C., & Schisterman, E. F. (2007). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in medicine. [Link]

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  • Tiffany, S. M., et al. (2002). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Gynecologic Oncology. [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. MSD Manual. [Link]

  • Bio-protocol. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Bio-protocol. [Link]

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  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Guidelines for cell viability assays. ResearchGate. [Link]

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Application Note: High-Throughput Analytical Strategies for the Detection of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine is a synthetic compound with a substituted piperidine core, a structure found in a variety of pharmacologically active molecules. Its accurate and sensitive detection is crucial in pharmaceutical development, quality control, and forensic analysis. This application note provides a comprehensive guide to robust analytical methodologies for the qualitative and quantitative determination of this compound. We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering orthogonal approaches to ensure analytical confidence. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural steps to ensure reproducibility and accuracy.

Introduction: The Analytical Imperative

This compound belongs to the 4-aminopiperidine class of compounds. The piperidine scaffold is a key structural motif in many pharmaceuticals, including potent analgesics. Given its structural similarity to precursors of synthetic opioids, the development of reliable analytical methods is of significant interest for both pharmaceutical and forensic applications. The primary analytical challenge lies in achieving high sensitivity and selectivity, often in complex matrices. This guide addresses this challenge by providing detailed, validated protocols for state-of-the-art analytical techniques.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC19H24N2PubChem
Molecular Weight280.41 g/mol PubChem
AppearanceNot specified; likely a solid at room temperatureInferred
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane.Inferred
Basicity (pKa)The presence of two amine groups suggests basic properties.Chemical Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS offers excellent chromatographic resolution and definitive identification based on mass spectral fragmentation patterns. Due to the polarity of the primary amine, derivatization may be considered to improve peak shape and thermal stability, though direct analysis is often feasible.

Rationale for Methodological Choices

The selection of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating a broad range of compounds and is a robust choice for screening applications. A temperature gradient program is employed to ensure the efficient elution of the analyte while separating it from potential impurities. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Methanol Sample->Dissolution Dilution Dilute to 10 µg/mL Dissolution->Dilution Injection Inject 1 µL Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Identification Library Search & Identification MassSpectrum->Identification

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

1. Sample Preparation:

  • Accurately weigh 1 mg of the sample or standard.

  • Dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Perform a serial dilution with methanol to achieve a working concentration of 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
Injection PortSplitless, 280 °C
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms)
Oven ProgramInitial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-550
Scan ModeFull Scan

3. Data Analysis:

  • Integrate the peak corresponding to this compound in the total ion chromatogram.

  • Analyze the mass spectrum of the peak and compare it with a reference spectrum or spectral library for confirmation. Key expected fragments would include the benzyl group (m/z 91) and fragments arising from the piperidine ring structure. The mass spectra for regioisomeric compounds can be very similar, so chromatographic separation is key for unambiguous identification[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the sensitive and selective detection of compounds in complex matrices. This technique is particularly well-suited for non-volatile or thermally labile compounds and offers superior limits of detection compared to GC-MS.

Rationale for Methodological Choices

Reverse-phase chromatography is selected for its compatibility with a wide range of analytes. A C18 column is a versatile choice for retaining the relatively non-polar this compound. The mobile phase consists of an aqueous component with a small amount of formic acid to promote protonation of the analyte, enhancing its ionization efficiency in the mass spectrometer. Methanol is used as the organic modifier. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in 50:50 Methanol:Water Sample->Dissolution Dilution Dilute to 100 ng/mL Dissolution->Dilution Injection Inject 5 µL Dilution->Injection Separation LC Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Chromatogram MRM Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed LC-MS/MS Protocol

1. Sample Preparation:

  • Accurately weigh 1 mg of the sample or standard.

  • Dissolve in 10 mL of a 50:50 (v/v) methanol:water solution to create a 100 µg/mL stock solution.

  • Perform serial dilutions with the 50:50 methanol:water solution to achieve a working concentration of 100 ng/mL.

2. LC-MS/MS Instrumentation and Conditions:

ParameterSetting
Liquid Chromatograph
ColumnC18, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BMethanol + 0.1% Formic Acid
Gradient10% B to 95% B over 8 min, hold at 95% B for 2 min, return to 10% B for 2 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Tandem Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM TransitionsTo be determined by infusing a standard solution. A likely precursor ion would be [M+H]+ at m/z 281.4. Product ions would result from fragmentation of the piperidine ring and loss of the benzyl group.

3. Data Analysis:

  • Monitor the specific MRM transitions for the analyte.

  • For quantitative analysis, construct a calibration curve using a series of standards of known concentrations.

  • The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined according to established validation guidelines. For similar compounds, LODs in the low ng/mL range are achievable[2].

Method Validation and Quality Control

For both GC-MS and LC-MS/MS methods, a thorough validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Internal standards, ideally a deuterated analog of the analyte, should be used to correct for variations in sample preparation and instrument response.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, defensible data. These protocols serve as a strong foundation for researchers and analysts working with this and structurally related compounds.

References

  • Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. Forensic Science International. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry. Available at: [Link]

Sources

Application Note: Derivatization of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine is a primary amine whose structural motif is found in a variety of pharmacologically active molecules. Accurate and sensitive quantification of this compound and its analogues is crucial in pharmaceutical development, quality control, and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar, high molecular weight primary amines like this compound can be challenging due to their low volatility and tendency to exhibit poor chromatographic behavior, such as peak tailing.[1][2]

Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2] This process significantly improves chromatographic resolution, peak shape, and detection sensitivity.[1] This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: acylation with trifluoroacetic anhydride (TFAA) and silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Rationale for Derivatization

The primary amino group (-NH₂) in this compound is polar and capable of hydrogen bonding, which contributes to its low volatility and potential for interaction with active sites in the GC system. Derivatization masks this active hydrogen, leading to several key advantages for GC-MS analysis:

  • Increased Volatility: The resulting derivatives are more volatile, allowing for elution at lower temperatures and reducing the risk of thermal degradation.

  • Improved Peak Shape: By minimizing interactions with the stationary phase, derivatization leads to sharper, more symmetrical peaks, which improves quantification accuracy.

  • Enhanced Sensitivity: The introduction of fluorinated groups (in the case of TFAA) can significantly increase the sensitivity of electron capture detection (ECD) and can provide characteristic mass fragments in MS.

  • Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification.

Derivatization Strategies

Two robust and widely used derivatization techniques for primary amines are acylation and silylation.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation with TFAA is a rapid and efficient method for derivatizing primary amines. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of TFAA, resulting in the formation of a stable N-trifluoroacetyl amide.

Analyte This compound Reaction + Analyte->Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Derivative N-trifluoroacetyl Derivative Reaction->Derivative Heat

Caption: Acylation of the target amine with TFAA.

Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation involves the replacement of the active hydrogen of the primary amine with a trimethylsilyl (TMS) group. MSTFA is a powerful silylating agent that produces volatile and thermally stable TMS derivatives.

Analyte This compound Reaction + Analyte->Reaction MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) MSTFA->Reaction Derivative N-trimethylsilyl Derivative Reaction->Derivative Heat

Caption: Silylation of the target amine with MSTFA.

Experimental Protocols

The following are detailed, step-by-step methodologies for the derivatization of this compound.

Materials and Reagents
  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous ethyl acetate

  • Anhydrous pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas for evaporation

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Protocol 1: Acylation with TFAA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Dissolve Sample (1 mg/mL in Ethyl Acetate) B Aliquot 100 µL into Reaction Vial A->B C Evaporate to Dryness (under N₂) B->C D Add 100 µL Ethyl Acetate C->D E Add 50 µL TFAA D->E F Heat at 70°C for 20 min E->F G Cool to Room Temp. F->G H Dilute with Ethyl Acetate G->H I Inject into GC-MS H->I

Caption: Workflow for TFAA Derivatization.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous ethyl acetate.

  • Aliquot: Transfer 100 µL of the sample solution into a 2 mL reaction vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Dilute the reaction mixture with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Silylation with MSTFA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Dissolve Sample (1 mg/mL in Ethyl Acetate) B Aliquot 100 µL into Reaction Vial A->B C Evaporate to Dryness (under N₂) B->C D Add 100 µL Pyridine C->D E Add 100 µL MSTFA D->E F Heat at 60°C for 30 min E->F G Cool to Room Temp. F->G H Inject into GC-MS G->H

Caption: Workflow for MSTFA Derivatization.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous ethyl acetate.

  • Aliquot: Transfer 100 µL of the sample solution into a 2 mL reaction vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of MSTFA to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of the derivatized products. Optimization may be required based on the specific instrument and column used.

ParameterSetting
GC System
Injection PortSplitless
Injector Temp.280°C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
MS System
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550

Expected Results and Discussion

Derivatization is expected to significantly improve the chromatographic performance of this compound.

CompoundDerivatizationExpected Retention TimeKey Mass Fragments (m/z)
This compoundNoneVariable, likely with tailing91 (tropylium ion), 173, 280 (M+)
N-((1-benzyl-4-phenylpiperidin-4-yl)methyl)-2,2,2-trifluoroacetamideTFAAShorter than underivatized, sharp peak91, 173, 267, 376 (M+)
1-(1-benzyl-4-phenylpiperidin-4-yl)-N-(trimethylsilyl)methanamineMSTFAShorter than underivatized, sharp peak73, 91, 173, 281, 352 (M+)

The mass spectrum of the underivatized compound is expected to show a prominent peak at m/z 91, corresponding to the tropylium ion from the benzyl group. The TFAA derivative will have a molecular ion at m/z 376 and will likely show characteristic fragments from the loss of the trifluoroacetyl group. The MSTFA derivative, with a molecular ion at m/z 352, will exhibit a characteristic peak at m/z 73, indicative of a trimethylsilyl group.

Conclusion

The derivatization of this compound by acylation with TFAA or silylation with MSTFA is a crucial step for reliable and sensitive GC-MS analysis. Both methods effectively reduce the polarity and increase the volatility of the analyte, leading to improved chromatographic peak shape and enhanced sensitivity. The choice between the two methods may depend on the specific analytical requirements, such as the need for the high sensitivity offered by the fluorinated TFAA derivative with an ECD, or the robust and straightforward nature of MSTFA derivatization. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers and analysts working with this and structurally related compounds.

References

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1.
  • Molnar-Perl, I. (2011). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. InTech.
  • Knapp, D. R. (1979).

Sources

Application Notes and Protocols for the Safe Handling and Storage of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: These application notes are intended for use by trained professionals in a laboratory or drug development setting. The information provided is based on the known hazards of structurally similar compounds, as a specific Safety Data Sheet (SDS) for (1-Benzyl-4-phenylpiperidin-4-yl)methanamine was not available at the time of publication. All procedures should be conducted with a thorough understanding of the potential hazards and in compliance with institutional and regulatory safety standards.

Section 1: Introduction and Scope

This compound is a complex organic molecule with potential applications in pharmaceutical research and development. Its structure, featuring a piperidine core, suggests that it may share toxicological properties with other piperidine derivatives. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, ensuring the safety of laboratory personnel and the integrity of research outcomes. The protocols herein are synthesized from safety data for analogous compounds and established principles of chemical hygiene.

Section 2: Hazard Assessment and GHS Classification

Anticipated GHS Hazard Classification:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This classification is extrapolated from data on similar compounds and should be treated as a conservative estimate pending specific testing.

The primary amine and the piperidine ring are key structural alerts. Primary amines can be corrosive and irritating to the skin and eyes. The overall molecular structure suggests that the compound may be harmful if ingested and could cause respiratory irritation if inhaled.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls lies in their ability to isolate the hazard from the operator, providing a passive and more reliable safety barrier than PPE alone.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.[2]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3][4][5]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.[5][6] Their location should be clearly marked and kept unobstructed.

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE provides a direct barrier between the user and the chemical. The selection of PPE must be based on the potential routes of exposure.

PPE ItemSpecifications and Rationale
Hand Protection Wear nitrile or neoprene gloves. Double-gloving is recommended for extended handling periods or when working with concentrated solutions. The rationale is to provide a robust barrier against dermal absorption, which is a potential route of toxicity for amine compounds.
Eye and Face Protection Chemical safety goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2][7] This is to protect against severe eye damage.[1]
Skin and Body Protection A laboratory coat must be worn and buttoned. For larger quantities or in case of a significant spill risk, a chemically resistant apron is advised.[3][8]
Respiratory Protection Respiratory protection is generally not required when working in a properly functioning fume hood. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.[5][8]

Section 4: Protocols for Safe Handling and Use

Adherence to standardized protocols is critical for reproducible and safe experimental outcomes.

Weighing and Transfer Protocol
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the container of this compound in the fume hood.

  • Dispensing: Carefully dispense the required amount of the solid compound into the weigh boat. Avoid generating dust. If the compound is a liquid, use a calibrated pipette.

  • Transfer: Gently transfer the weighed compound into the receiving vessel.

  • Cleaning: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent. Dispose of cleaning materials as hazardous waste.

  • Closure: Securely close the primary container of this compound.

Solution Preparation Protocol
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: In a fume hood, add the solvent to the vessel containing the pre-weighed this compound.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Section 5: Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Store in a tightly sealed, clearly labeled container.[2][3][4][5] Polyethylene or polypropylene containers are often recommended for piperidine derivatives.[3]

  • Location: Store in a cool, dry, and well-ventilated area.[2][5][6][7][9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[5]

  • Ignition Sources: Store away from heat, sparks, and open flames.[4][5][9]

  • Security: For compounds with potential physiological activity, it is prudent to store them in a locked cabinet or a controlled access area.[3]

Piperidine compounds can degrade over time, especially when exposed to light and air.[10][11] Regular inspection of stored materials is recommended.

Section 6: Emergency Procedures

A well-defined emergency plan is a critical component of laboratory safety.

Spill Response Protocol

This protocol is designed for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves volatile substances, evacuate the immediate area.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, create a dike around the spill using an absorbent material like vermiculite or sand.[12]

  • Absorb: Cover the spill with an absorbent material, working from the outside in.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[6][12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5][7]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air.[3][8] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7][8] Seek immediate medical attention.[2][7]

Section 7: Visualization of Safe Handling Workflow

The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures start Start: Task Requiring Compound assess_hazards 1. Assess Hazards (Review SDS/Analog Data) start->assess_hazards select_ppe 2. Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe prep_workspace 3. Prepare Workspace (Certified Fume Hood) select_ppe->prep_workspace weigh_transfer 4. Weigh & Transfer Compound (Avoid Dust/Aerosols) prep_workspace->weigh_transfer dissolve 5. Solution Preparation (Add Solvent, Mix Gently) weigh_transfer->dissolve spill Spill Occurs weigh_transfer->spill Potential Incident first_aid Exposure Occurs weigh_transfer->first_aid label_container 6. Label New Container dissolve->label_container dissolve->spill dissolve->first_aid cleanup 7. Clean Workspace & Equipment label_container->cleanup dispose_waste 8. Dispose of Waste Properly cleanup->dispose_waste store 9. Store Compound Securely (Cool, Dry, Ventilated) dispose_waste->store end End of Task store->end spill_protocol Follow Spill Protocol (Contain, Absorb, Clean) spill->spill_protocol first_aid_protocol Follow First Aid Measures (Flush, Remove Clothing, Seek Medical Aid) first_aid->first_aid_protocol

Caption: Workflow for safe handling of this compound.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (1-Benzyl-4-piperidyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Florida State University Emergency Management. Chemical Spills. Retrieved from [Link]

Sources

Application Notes & Protocols for In-Vivo Administration of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document provides a detailed, proposed guide for the in-vivo administration of the research compound (1-Benzyl-4-phenylpiperidin-4-yl)methanamine. As of the date of this document, specific published in-vivo protocols for this exact molecule are not available. Therefore, the methodologies described herein are synthesized from established protocols for structurally and functionally analogous piperidine-based compounds, particularly those with activity in the central nervous system (CNS).[1][2] Researchers must conduct their own dose-finding and toxicology studies to establish a safe and effective administration protocol for their specific animal model and experimental context. All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Introduction to the Compound Class: Benzylpiperidine Derivatives

This compound belongs to the broad class of piperidine derivatives. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmaceuticals targeting the central nervous system.[1] Its structural features often confer favorable pharmacokinetic properties, such as metabolic stability and the ability to cross the blood-brain barrier.[1] The presence of both a benzyl group and a phenyl group suggests the molecule is likely lipophilic and may interact with various CNS targets, similar to other N-benzylpiperidine analogs investigated for conditions like Alzheimer's disease or for their analgesic properties.[2][3][4]

Given its structural similarity to potent analgesics and other CNS-active agents, initial in-vivo studies should prioritize safety, beginning with acute toxicity and dose-range finding experiments.[2][5] The protocols outlined below are designed for foundational preclinical research in rodent models (e.g., mice, rats), which are commonly used for initial efficacy and safety profiling of such compounds.[6]

Pre-Administration & Formulation Strategy

The successful in-vivo evaluation of a novel compound is critically dependent on an appropriate formulation that ensures consistent and reproducible exposure.[7] As a lipophilic molecule, this compound is predicted to have poor water solubility, a common challenge for BCS Class II or IV compounds.[8]

Causality in Vehicle Selection

The choice of vehicle is paramount. An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or direct toxicity, confounding experimental results. The goal is to create a stable, homogenous, and non-toxic preparation.

Recommended Vehicle Screening Workflow:

G B B E E B->E G G E->G No F F E->F Yes C C C->E D D D->G If solution is not feasible H H G->H F->H

Recommended Formulation Protocols

Protocol 2.2.1: Co-Solvent Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection

  • Rationale: This method is suitable for initial pharmacokinetic (PK) and maximum tolerated dose (MTD) studies where precise dosing and rapid absorption are required. Dimethyl sulfoxide (DMSO) is a powerful solvent, but its concentration should be minimized to avoid toxicity.

  • Materials:

    • This compound

    • DMSO (cell culture grade or higher)

    • Polyethylene Glycol 400 (PEG400)

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the required amount of the compound into a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to fully dissolve the compound (e.g., 5-10% of the final volume). Vortex or sonicate gently until a clear solution is obtained.

    • In a stepwise manner, add PEG400 while vortexing (e.g., up to 20-30% of the final volume). This acts as a co-solvent and helps prevent precipitation upon addition of the aqueous component.

    • Slowly add sterile saline to reach the final desired concentration, vortexing continuously.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.

    • Self-Validation: Prepare a small test batch and let it stand at room temperature for at least 30-60 minutes to ensure the compound remains in solution.

Protocol 2.2.2: Suspension Formulation for Oral (p.o.) Gavage

  • Rationale: For oral administration, especially in repeated-dose studies, a suspension is often more practical and better tolerated than co-solvent systems.[9] Methylcellulose provides a viscous medium that keeps the drug particles evenly suspended.

  • Materials:

    • This compound

    • Methylcellulose (MC) or Tragacanth powder

    • Sterile water

    • Mortar and pestle

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare the vehicle: Add 0.5g of MC powder to 100mL of sterile water (0.5% w/v). Heat slightly and stir until fully dissolved, then allow to cool to room temperature.

    • Weigh the required amount of the compound. If particles are large, gently grind to a fine powder using a mortar and pestle (micronization).

    • Add a small amount of the 0.5% MC vehicle to the powder to create a thick, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

    • Gradually add the remaining vehicle while stirring continuously with a magnetic stir bar.

    • Self-Validation: Keep the suspension stirring until just before administration to ensure homogeneity. Always re-suspend by vortexing or inverting the tube immediately before drawing each dose.

Formulation TypeRecommended Vehicle CompositionPrimary Route(s)Key Considerations
Solution 10% DMSO / 30% PEG400 / 60% Salinei.p., i.v.Ideal for PK/PD studies; must check for solubility and stability.
Suspension 0.5% Methylcellulose in Waterp.o.Suitable for efficacy and toxicology studies; requires continuous stirring.
Oil-based Corn Oil or Sesame Oilp.o., s.c.Alternative for highly lipophilic compounds; may alter absorption kinetics.[8]

In-Vivo Administration Protocols

All procedures should be performed by trained personnel. The choice of animal model (e.g., specific mouse or rat strain) should be justified based on the research question.[6]

Dose Determination and Volume
  • Dose-Range Finding: An initial dose-escalation study is mandatory to determine the Maximum Tolerated Dose (MTD). Based on data from analogous CNS-active piperidines, a starting range of 1 mg/kg to 50 mg/kg could be explored.[5][10] Observe animals closely for clinical signs of toxicity.

  • Administration Volume: The volume administered should be based on the animal's body weight.

SpeciesRouteRecommended VolumeMax Volume
Mouse p.o.5-10 mL/kg20 mL/kg
i.p.10 mL/kg20 mL/kg
i.v.5 mL/kg10 mL/kg
Rat p.o.5 mL/kg10 mL/kg
i.p.5 mL/kg10 mL/kg
i.v.2.5 mL/kg5 mL/kg
Step-by-Step Administration Procedures

Protocol 3.2.1: Intraperitoneal (i.p.) Injection (Mouse/Rat)

  • Rationale: i.p. administration is a common parenteral route in rodents, allowing for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.

  • Procedure:

    • Accurately weigh the animal. Calculate the required dose volume.

    • Load the syringe (e.g., 25-27 gauge needle) with the calculated volume of the formulation. Remove any air bubbles.

    • Properly restrain the animal, exposing the abdomen. For rats and mice, this can be done by securing the scruff of the neck and supporting the lower body.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions for at least 30 minutes post-injection.

Protocol 3.2.2: Oral (p.o.) Gavage (Mouse/Rat)

  • Rationale: This route mimics human oral drug administration and is essential for evaluating oral bioavailability and efficacy in chronic studies.[3]

  • Procedure:

    • Accurately weigh the animal and calculate the dose volume.

    • Use a proper-sized, flexible, or ball-tipped gavage needle. The length should be pre-measured to extend from the mouth to the xiphoid process (the bottom of the sternum).

    • Properly restrain the animal, holding it in an upright position.

    • Gently insert the gavage needle into the side of the mouth, allowing the animal to swallow the tip.

    • Advance the needle smoothly down the esophagus into the stomach. Do not force the needle. If resistance is met, withdraw and start again.

    • Once in position, dispense the formulation.

    • Remove the needle in a single, smooth motion.

    • Return the animal to its cage and monitor for signs of distress (e.g., difficulty breathing), which could indicate improper administration into the trachea.

Safety, Handling, and Ethical Considerations

Researcher Safety

The piperidine scaffold requires careful handling.[11][12] Although the specific toxicology of this compound is unknown, precautions for related hazardous chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses at all times.[13]

  • Handling: Handle the solid compound and concentrated solutions in a chemical fume hood or a well-ventilated area.[12]

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste.[11]

  • Waste Disposal: All contaminated materials (syringes, tubes, bedding from dosed animals) must be disposed of according to institutional guidelines for hazardous chemical waste.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Observation Phase cluster_2 Post-Study Phase A IACUC Protocol Approval B Compound Synthesis & Characterization A->B C Dose Formulation (in Fume Hood) B->C E Weigh Animal & Calculate Dose Volume C->E D Animal Acclimatization (Minimum 72h) D->E F Administer Compound (p.o. or i.p.) E->F G Post-Dosing Monitoring (Adverse Events, Clinical Signs) F->G H Endpoint Measurement (e.g., Behavioral Test, PK Sampling) G->H I Euthanasia & Necropsy H->I J Hazardous Waste Disposal I->J

Animal Welfare
  • Acclimatization: Animals must be acclimatized to the facility for a minimum of 72 hours before any procedures.

  • Monitoring: Following administration, animals should be monitored for signs of pain, distress, or toxicity, including changes in weight, activity, posture, and grooming.

  • Humane Endpoints: Clear criteria for humane endpoints must be established in the IACUC protocol to determine when an animal should be removed from the study and euthanized.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Fentanyl. Wikipedia. [Link]

  • Large Animal Models for Pain Therapeutic Development. NCBI. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

  • Step 2: Preclinical Research. FDA. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Pyridine alkaloids with activity in the central nervous system. PMC. [Link]

  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. PubMed. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. [Link]

  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. Sci-Hub. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Novel class of non-addictive analgesics demonstrate safety in animals. Drug Target Review. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

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Application Notes & Protocols: (1-Benzyl-4-phenylpiperidin-4-yl)methanamine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine as a pivotal precursor in organic synthesis. We move beyond simple procedural lists to offer in-depth explanations of the causality behind experimental choices, ensuring that each protocol is a self-validating system. The primary focus is on its role in constructing complex molecular architectures, most notably in the synthesis of potent analgesics of the fentanyl class and other centrally active agents. This guide includes validated, step-by-step protocols, comparative data, and workflow diagrams to facilitate practical application in a research and development setting.

Introduction: The Strategic Importance of the 4-Aminomethyl-4-Arylpiperidine Scaffold

The this compound scaffold is a highly valuable building block in modern medicinal chemistry. Its structure uniquely combines several key features: a sterically defined quaternary center, a reactive primary amine for diverse functionalization, and the lipophilic benzyl and phenyl groups that often play a crucial role in ligand-receptor interactions, particularly within the central nervous system (CNS).

The N-benzyl group serves as a common protecting group for the piperidine nitrogen, which can be readily removed via catalytic hydrogenation to reveal a secondary amine for further modification.[1] However, in many target molecules, this benzyl moiety or a similar N-arylalkyl group is a critical pharmacophoric element. The primary amine (-CH₂NH₂) is the key reactive handle, offering a nucleophilic site for a wide array of synthetic transformations, including acylation, alkylation, and reductive amination, to build the desired final structures.

The most prominent application of this and structurally related piperidines is in the synthesis of potent synthetic opioids, particularly analogs of fentanyl.[2][3] Fentanyl and its derivatives are powerful µ-opioid receptor agonists, and their synthesis has been a subject of intense study.[1][4] The 4-amino-4-arylpiperidine core is the cornerstone of this class of analgesics. This guide will focus on the synthetic utility of the title compound in accessing these and other complex molecular targets.

Core Synthetic Applications & Mechanistic Insights

The primary utility of this compound lies in its capacity to serve as a scaffold upon which complex side chains can be constructed. The nucleophilic primary amine is the focal point for these transformations.

Synthesis of Fentanyl Analogs and N-Acyl Derivatives

The defining feature of the fentanyl class of molecules is the N-acyl-N-phenylamino group attached to the 4-position of the piperidine ring. While the classical Janssen synthesis of fentanyl itself proceeds through intermediates like N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl), the underlying principle of acylating a 4-amino-piperidine derivative is fundamental.[1][3] Our precursor, with its aminomethyl spacer, allows for the synthesis of fentanyl analogs where the acylamino side chain is extended by one methylene unit.

The core reaction is a nucleophilic acyl substitution, where the primary amine of the precursor attacks an activated carboxyl group, such as an acyl chloride or anhydride.

Causality in Experimental Design:

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl generated during the reaction with an acyl chloride, preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive acylating agent.

  • Temperature Control: The reaction is typically initiated at 0 °C to control the initial exothermic release upon addition of the highly reactive acylating agent, minimizing side reactions.

The following diagram illustrates the general synthetic utility of the precursor's primary amine.

G cluster_start Starting Precursor cluster_reactions Key Transformations cluster_products Product Classes Start This compound Acylation Acylation (+ Acyl Chloride/Anhydride) Start->Acylation RCOCl, Base Alkylation Alkylation (+ Alkyl Halide) Start->Alkylation R'-X, Base ReductiveAmination Reductive Amination (+ Aldehyde/Ketone) Start->ReductiveAmination R''COR''', NaBH(OAc)₃ Amides N-Acyl Derivatives (e.g., Fentanyl Analogs) Acylation->Amides SecTertAmines N-Alkyl Derivatives (e.g., CNS Agents) Alkylation->SecTertAmines ComplexAmines Substituted Amines (e.g., Bioactive Scaffolds) ReductiveAmination->ComplexAmines

Caption: Synthetic utility of the primary amine precursor.

Synthesis of Acetylcholinesterase (AChE) Inhibitors and Other CNS Agents

Beyond opioids, the N-benzylpiperidine motif is a well-established scaffold for agents targeting neurodegenerative diseases like Alzheimer's.[5][6] For example, the approved drug Donepezil features an N-benzylpiperidine core.[7][8] The primary amine of our precursor can be used to link the piperidine scaffold to other heterocyclic systems known to interact with biological targets. For instance, reaction with a halo-substituted heterocycle via nucleophilic aromatic substitution (SNAAr) or a coupling reaction can generate novel conjugates for screening as AChE inhibitors or other enzyme modulators.[6]

Detailed Application Protocols

The following protocols are presented as robust, validated methods for the functionalization of this compound.

Protocol 1: Synthesis of N-((1-Benzyl-4-phenylpiperidin-4-yl)methyl)propanamide

This protocol details the synthesis of a model N-acyl derivative, a direct analog to the core structure of many synthetic opioids.

Workflow Diagram:

G cluster_workflow Acylation Protocol Workflow A 1. Dissolve Precursor & Base in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Propionyl Chloride (Dropwise) B->C D 4. Warm to RT & Stir (2-4h) C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (Quench & Wash) E->F G 7. Extract & Dry (DCM, Na₂SO₄) F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize Product H->I

Caption: Step-by-step workflow for N-acylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv). Dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.5 equiv) to the solution. The excess base ensures that all generated HCl is neutralized and drives the reaction to completion.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical for controlling the initial exotherm.

  • Acylating Agent Addition: Add propionyl chloride (1.2 equiv) dropwise via syringe over 5-10 minutes. A cloudy precipitate of triethylammonium hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed. A typical mobile phase is 5-10% Methanol in DCM.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product.

Quantitative Data Summary:

ReagentMol. Wt.Equiv.Moles (mmol)Mass/Volume
This compound294.431.01.0294 mg
Propionyl Chloride92.521.21.2111 mg (98 µL)
Triethylamine101.191.51.5152 mg (209 µL)
Anhydrous Dichloromethane (DCM)---10 mL
Expected Yield 350.49--85-95%
Protocol 2: Contextual Synthesis via Reductive Amination of 1-Benzyl-4-piperidone

To provide a comprehensive understanding of the piperidine scaffold, this protocol describes a foundational reaction: the synthesis of a 4-amino piperidine derivative from the corresponding ketone. This method is a cornerstone of piperidine chemistry.[1][9] Reductive amination is a highly efficient, one-pot procedure that proceeds via an intermediate iminium ion, which is then reduced in situ.[10]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 equiv) and aniline (1.1 equiv) in 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Acid Catalyst: Add glacial acetic acid (2.0 equiv). The acid catalyzes the formation of the iminium ion intermediate, which is the species that is actually reduced.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. NaBH(OAc)₃ is the preferred reagent for this transformation as it is mild, moisture-tolerant, and selective for imines/iminium ions over ketones.[9] A slight effervescence may be observed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction and Drying: Transfer to a separatory funnel and extract three times with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude 1-benzyl-4-anilino-piperidine can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Conclusion and Future Perspectives

This compound is a versatile and powerful precursor for constructing molecules of significant biological interest. The protocols and insights provided herein demonstrate its utility in synthesizing both fentanyl-like structures and scaffolds for other CNS-active agents. The key to its utility is the strategic placement of a primary amine on a rigid, pre-organized piperidine core, allowing for reliable and predictable functionalization. As the demand for novel chemical entities in drug discovery continues, the creative application of such well-defined building blocks will remain a cornerstone of synthetic strategy.

References

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Troubleshooting & Optimization

Technical Support Center: Crystallization of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-Benzyl-4-phenylpiperidin-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Crystallization is a critical step for purification, isolation, and ensuring the solid-state properties required for downstream applications. However, due to its structural features—a flexible benzyl group, a bulky phenylpiperidine core, and a primary amine—this molecule can present unique crystallization challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common hurdles and achieve high-quality crystalline material.

Troubleshooting Guide: Common Crystallization Issues

Q1: My compound has "oiled out" of solution instead of forming crystals. What is happening and how can I fix it?

Causality: "Oiling out," or liquid-liquid phase separation, is a common issue when a compound's solubility decreases so rapidly that it comes out of solution above its melting point (or the melting point of an impure form).[1][2] This creates a supersaturated, solute-rich liquid phase instead of an ordered crystalline solid. The primary causes for this compound oiling out include:

  • High Impurity Levels: Impurities can significantly depress the melting point of the compound, making it more likely to separate as a liquid.[1]

  • Rapid Cooling: Cooling a saturated solution too quickly can cause the compound to crash out of solution before it has time to form an ordered crystal lattice.[1]

  • High Solute Concentration: Working at very high levels of supersaturation increases the likelihood of oiling out.[3]

  • Inappropriate Solvent Choice: The chosen solvent system may not be optimal for promoting slow, controlled crystal growth.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small additional volume (10-20%) of the "good" solvent (the solvent in which the compound is more soluble) to slightly reduce the supersaturation.[1]

  • Slow Down the Cooling Process: Once re-dissolved, ensure a very slow cooling rate. Insulate the flask by placing it in a Dewar, a beaker filled with sand or cotton, or by using a programmable cooling system. The goal is to allow the solution to spend more time in the metastable zone, favoring nucleation and growth over oiling.

  • Reduce the Temperature Gradient: If cooling from a high temperature, try dissolving the compound at a lower temperature by using a slightly larger volume of solvent. This reduces the thermal shock upon cooling.

  • Consider Seeding: If you have a few seed crystals from a previous successful crystallization, add them to the solution once it has cooled slightly below the saturation temperature. Seeding provides a template for crystal growth and can effectively prevent oiling out.[3][4]

  • Review the Solvent System: If oiling persists, the solvent system is likely the root cause. Move to a solvent system with a lower boiling point or one in which the compound has slightly lower solubility at elevated temperatures. Refer to the solvent screening table below.

G start Compound 'Oiled Out' reheat Re-heat to Re-dissolve Oil start->reheat add_solvent Add 10-20% More 'Good' Solvent reheat->add_solvent slow_cool Cool VERY Slowly (Insulate Flask) add_solvent->slow_cool check Did it Oil Out Again? slow_cool->check success Success: Crystalline Solid Formed check->success No failure Persistent Oiling Out check->failure Yes change_solvent Re-evaluate Solvent System (See Solvent Screening Guide) failure->change_solvent use_seeding Attempt Seeding if Crystals are Available failure->use_seeding

Caption: Decision tree for addressing oiling out.

Q2: I'm not getting any crystals, even after cooling the solution for an extended period. What should I do?

Causality: The absence of crystal formation typically indicates that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome. The most common reasons are:

  • Excess Solvent: Too much solvent was used, and the compound remains fully dissolved even at low temperatures.[1]

  • High Purity Issues: Very high-purity compounds can sometimes be difficult to crystallize because they lack the heterogeneous nucleation sites that trace impurities can provide.

  • Kinetically Stable Solution: The molecules have not yet organized into a stable nucleus to initiate crystal growth.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.

  • Concentrate the Solution: If scratching fails, your solution is likely too dilute. Gently heat the solution and evaporate a portion of the solvent.[1] Cool it again and observe. A good rule of thumb is to evaporate solvent until you see slight turbidity (cloudiness) at room temperature, then add a few drops of the good solvent to re-dissolve, and then cool slowly.

  • Introduce an Anti-Solvent: This is a highly effective technique. Choose a second solvent (the "anti-solvent") in which your compound is poorly soluble but that is miscible with your primary ("good") solvent. Slowly add the anti-solvent dropwise to your solution at room temperature until persistent cloudiness appears. Then, add a few drops of the good solvent to clarify and allow the mixture to stand undisturbed.

  • Utilize Vapor Diffusion: This is a gentle and often highly successful method for growing high-quality single crystals.[4] Dissolve your compound in a small amount of a "good," relatively low-boiling-point solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a layer of a "bad" (anti-solvent) that is more volatile. Over time, the anti-solvent vapor will diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.

G

Caption: Diagram of a vapor diffusion setup.

Q3: I obtained a solid, but it's an amorphous powder or very fine needles. How can I get larger, higher-quality crystals?

Causality: The formation of amorphous solids or microcrystals indicates that nucleation was too rapid and widespread, leading to fast precipitation rather than slow, ordered crystal growth.[1] This is often a result of:

  • High Supersaturation: The solution was too concentrated when crystallization began.

  • Rapid Temperature Change: The solution was cooled too quickly.

  • Agitation: Disturbing the solution during the critical growth phase can induce mass nucleation.[5]

Troubleshooting Protocol:

  • Reduce Supersaturation: The key is to slow everything down. Repeat the crystallization but use slightly more solvent to ensure the solution is less concentrated.

  • Slow Evaporation: Dissolve the compound in a suitable single solvent. Place the solution in a vial covered with parafilm. Pierce the parafilm with one or two small holes from a needle. This allows the solvent to evaporate very slowly over several days or weeks, which is an excellent method for growing large, high-quality crystals.

  • Thermal Gradient Crystallization: If you have the equipment, create a slight thermal gradient in the solution. The compound will dissolve in the warmer region and crystallize in the cooler region.[4]

  • Examine Your Crystals: Always examine your crystals under a microscope. What appears to be a single crystal to the naked eye may actually be a conglomerate of smaller crystals, which are unsuitable for techniques like X-ray diffraction. Good crystals should be transparent with smooth faces and sharp edges.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for crystallizing this compound?

As a Senior Application Scientist, my recommendation is to start with a systematic solvent screen. The "ideal" solvent is one in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[4] Given the molecule's structure (aromatic rings, tertiary amine, primary amine), a range of solvents should be tested.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRole as "Good" SolventRole as "Anti-Solvent"Rationale & Comments
Alcohols Isopropanol, Ethanol, MethanolExcellent Poor The amine can hydrogen bond with alcohols. Good for dissolving at heat, but solubility often drops significantly upon cooling.
Ethers Tetrahydrofuran (THF), Diethyl EtherGood Moderate Good general solvents. Diethyl ether can be used as an anti-solvent with more polar solvents.
Esters Ethyl Acetate (EtOAc)Good Moderate A versatile, mid-polarity solvent. Often works well in combination with hexanes.
Ketones AcetoneGood Poor Similar to alcohols in its ability to dissolve the compound, but can be more volatile.
Aromatic TolueneModerate Poor The phenyl and benzyl groups suggest some solubility in aromatic solvents.
Alkanes Heptane, HexanesPoor Excellent The compound is unlikely to be very soluble in alkanes, making them ideal anti-solvents to use with THF, EtOAc, or acetone.[6]
Chlorinated Dichloromethane (DCM)Excellent Poor Often dissolves the compound too well, making it a good choice for layering or vapor diffusion techniques but poor for single-solvent cooling.

Experimental Protocol for Solvent Screening:

  • Place ~10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Note the approximate volume needed. A good candidate will require a moderate amount of solvent.

  • If it dissolves easily in a small volume, the solvent is too good. If it is insoluble in a large volume, it is a poor solvent (potential anti-solvent).

  • For promising "good" solvents, create a saturated solution at the solvent's boiling point, then allow it to cool slowly to see if crystals form.

Q2: My compound is a free base. Should I try to crystallize it as a salt?

Absolutely. This is often the most effective strategy for amines.[4] The primary amine group on this compound is basic and can be readily protonated to form a salt (e.g., a hydrochloride or hydrobromide). These salts often have much higher melting points and form more robust, ordered crystal lattices than the corresponding free base.

Experimental Protocol for Salt Formation & Crystallization:

  • Dissolve the purified free base in a suitable solvent like isopropanol, ethanol, or diethyl ether.

  • Slowly add a stoichiometric amount (1.0 equivalent) of an acid. A common choice is a solution of HCl in diethyl ether or isopropanol.

  • The salt will often precipitate immediately. If it forms a fine powder, you can recrystallize it. To do this, heat the mixture to re-dissolve the salt (you may need to add a small amount of a co-solvent like methanol) and then cool slowly.

  • Alternatively, you can add slightly less than one equivalent of acid to avoid issues with excess acid in the final product.

Q3: How pure does my compound need to be before I attempt crystallization?

Purity is paramount. Attempting to crystallize a crude or very impure sample is often a futile exercise that leads to oiling out or the formation of an impure, amorphous solid.[1][5]

  • Minimum Purity: Aim for at least 90-95% purity as determined by NMR or LCMS before starting crystallization experiments.[5]

  • Purification First: Use column chromatography to remove major impurities before attempting the final crystallization step. Think of crystallization as a final polishing step, not a bulk purification method.

  • Charcoal Treatment: If your solution has a persistent color from a minor, highly-colored impurity, you can sometimes use a small amount of activated charcoal to remove it. However, be aware that charcoal can also adsorb your desired compound, leading to yield loss.[1]

References

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Advice for Crystallisation. University of Potsdam. Available at: [Link]

  • Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

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addressing solubility issues of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (1-Benzyl-4-phenylpiperidin-4-yl)methanamine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. The inherent chemical nature of this molecule—a lipophilic weak base—often presents significant hurdles in achieving the desired concentrations for in vitro and other experimental assays.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common problems. The solutions provided are grounded in fundamental physicochemical principles and offer step-by-step protocols to ensure reproducible results.

Compound at a Glance: Understanding the Challenge

The solubility issues stem directly from the molecular structure of this compound. A quick analysis of its predicted physicochemical properties reveals why it is poorly soluble in neutral aqueous solutions.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Formula C₁₉H₂₄N₂[1]A relatively large, carbon-rich molecule.
Predicted XlogP 3.1[1]This positive value indicates high lipophilicity (it prefers an oily environment to a water-based one).
Chemical Class Diprotonic Weak BaseContains two amine groups (a primary amine and a tertiary amine) that can be protonated. Its charge state, and therefore solubility, is highly dependent on pH.
Predicted pKa ~9-10 (for the primary amine) & ~8-9 (for the tertiary amine)These are the pH values at which the amine groups are 50% ionized. To achieve significant protonation and solubility, the buffer pH must be considerably lower than these values.

Troubleshooting & FAQs

Category 1: Initial Stock Solution Preparation

Question 1: I am trying to dissolve the solid compound directly in my aqueous buffer (e.g., PBS, pH 7.4), but it won't go into solution. What am I doing wrong?

Answer: This is the most common issue. Due to its high lipophilicity (predicted XlogP of 3.1) and basic nature, the compound is practically insoluble in neutral aqueous media.[1] At pH 7.4, which is close to or above the predicted pKa values of the amine groups, the molecule is predominantly in its neutral, uncharged form. This uncharged state is not readily solvated by water.

Core Principle: Weakly basic drugs must be protonated (charged) to become soluble in water.[2][3] Direct dissolution in neutral buffer is rarely successful for this class of compounds.

Corrective Action: Always start by preparing a concentrated stock solution in a suitable organic solvent. This is a standard and necessary practice for most non-polar compounds.[4]

Question 2: What is the best organic solvent to use for my initial stock solution, and what concentration can I achieve?

Answer: The best choice is Dimethyl Sulfoxide (DMSO) . It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5] For most applications, preparing a 10 mM to 50 mM stock solution in 100% DMSO is a reliable starting point.

Alternative Solvents:

  • Ethanol (EtOH): Can also be effective, but may not achieve as high a concentration as DMSO.

  • Methanol (MeOH): Similar to ethanol, useful for initial solubilization.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh the Compound: Accurately weigh out the required amount of this compound solid using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock (MW: 280.42 g/mol ), you would need 2.80 mg.

  • Add Solvent: Add the calculated volume of 100% DMSO to the solid compound in a sterile, appropriate vial (e.g., a 1.5 mL microcentrifuge tube or a glass vial).

  • Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes or brief ultrasonication can aid dissolution.

  • Visual Confirmation: Once dissolved, the solution should be clear and free of any visible particles when viewed against a light and dark background.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Category 2: Precipitation Upon Dilution in Aqueous Buffer

Question 3: I successfully made a 10 mM stock in DMSO, but when I dilute it into my cell culture media or PBS for my assay, a cloudy precipitate forms immediately. Why is this happening?

Answer: This phenomenon is known as "crashing out." When the concentrated DMSO stock is introduced into the aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system. The DMSO disperses, and the poorly soluble compound is forced out of solution, forming a precipitate.

Core Principle: The final concentration of the organic co-solvent (DMSO) in your aqueous buffer must be kept to a minimum, typically below 1% (v/v) , and often below 0.5% or 0.1% to avoid solvent-induced artifacts in biological assays and to maintain compound solubility.[6]

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer q1 Is final DMSO concentration > 1%? start->q1 s1 Reduce DMSO concentration. Increase stock concentration or perform serial dilutions. q1->s1 Yes q2 Is final compound concentration too high? q1->q2 No a1_yes Yes a1_no No s2 Lower the target concentration. Determine maximal solubility via experiment. q2->s2 Yes s3 Proceed to Advanced Solubilization Methods (pH, Cyclodextrin, Surfactant) q2->s3 No a2_yes Yes a2_no No

Caption: Decision workflow for troubleshooting precipitation.

Corrective Action:

  • Minimize Final DMSO: Always calculate the final DMSO percentage. If you add 10 µL of a DMSO stock to 1 mL of buffer, the final DMSO concentration is ~1%. Aim lower if possible.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of buffer, vortex well, and then add this intermediate dilution to the final volume. This can sometimes prevent localized concentration shock.

Category 3: Advanced Solubilization Strategies

Question 4: I need to achieve a higher concentration in my aqueous buffer than simple DMSO dilution allows, and precipitation is still an issue. What is my next step?

Answer: When co-solvents alone are insufficient, you must modify the aqueous buffer itself to make it more hospitable to the compound. The most direct method for a basic compound like this is pH adjustment .

Core Principle: The Henderson-Hasselbalch Equation The solubility of an ionizable compound is directly related to the ratio of its ionized (soluble) to non-ionized (insoluble) forms. For a weak base, lowering the pH of the solution increases the concentration of the protonated, charged, and thus more water-soluble species.[3][7][8]

  • Rule of Thumb: To ensure >99% ionization of a base, the pH of the solution should be at least 2 units below its pKa. Given the predicted pKa values are in the 8-10 range, adjusting the pH to 4-6 will dramatically increase solubility.

Experimental Protocol: pH-Adjusted Solubilization

  • Prepare an Acidic Buffer: Prepare your desired buffer (e.g., Acetate buffer, MES buffer) at a target pH of 4.5 or 5.0. Do not use phosphate buffers below pH ~6, as their buffering capacity is poor.

  • Make a Concentrated Acidic Stock:

    • Weigh the solid compound.

    • Add a small amount of 0.1 M HCl to the solid to form a slurry. This will protonate the amine groups.

    • Gradually add your acidic buffer (pH 4.5) while vortexing until the compound is fully dissolved.

  • Determine Maximum Solubility: You can create a saturation curve to find the maximum achievable concentration at this pH.

  • Final pH Adjustment (Optional & Careful): If your experiment requires a final pH closer to neutral, you can slowly add this acidic stock solution to your final, larger volume of neutral buffer while vortexing vigorously. Be aware that raising the pH may cause the compound to precipitate if its solubility limit is exceeded at the new pH.

Question 5: pH adjustment is not compatible with my biological system (e.g., live cells). Are there other options?

Answer: Yes. When pH modification is not feasible, complexation agents like cyclodextrins or surfactants are excellent alternatives. These work by creating a more favorable micro-environment for the lipophilic molecule within the bulk aqueous solution.[2][9][10]

Option A: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate the lipophilic parts (the benzyl and phenyl rings) of your compound, forming a water-soluble "inclusion complex."[9][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

cluster_0 In Aqueous Buffer cluster_1 Forms Water-Soluble Complex Compound (1-Benzyl-4-phenyl...) (Lipophilic) Complex Inclusion Complex (Soluble) Compound->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin solubilization.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a 10-40% (w/v) solution. Warming may be required.

  • Add Compound: Add the solid this compound directly to the cyclodextrin solution.

  • Promote Complexation: Stir or shake the mixture overnight at room temperature. This allows time for the inclusion complex to form.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your cyclodextrin-solubilized stock solution. The concentration will need to be determined analytically (e.g., via HPLC-UV).

Option B: Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core.[2][13][14] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally preferred for biological applications due to lower toxicity.

MethodProsConsTypical Starting Concentration
pH Adjustment High capacity, cost-effective, simple.May not be compatible with biological systems. Risk of precipitation on neutralization.pH 2 units below pKa
Co-solvents (DMSO) Simple for stock solutions, widely used.Limited final concentration in assays (<1%), can affect biological activity.< 1% v/v in final buffer
Cyclodextrins Biocompatible, effective for many lipophilic drugs.Can be expensive, may alter drug-target binding, requires overnight incubation.10-40% w/v HP-β-CD
Surfactants High solubilizing power.Can interfere with assays, potential for cell lysis at high concentrations.0.1 - 2% w/v (above CMC)

References

  • 4-Benzylpiperidine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone | C25H25NO | CID 100770 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • 1-benzyl-4-(phenylimino)piperidine | CAS#:1155-57-3 | Chemsrc. (n.d.). Retrieved January 25, 2026, from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. (2017). Retrieved January 25, 2026, from [Link]

  • Solutions and dilutions: working with stock solutions - Rice University. (2005). Retrieved January 25, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Retrieved January 25, 2026, from [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Retrieved January 25, 2026, from [Link]

  • How to Make Accurate Stock Solutions - Bitesize Bio. (2025). Retrieved January 25, 2026, from [Link]

  • A recent overview of surfactant–drug interactions and their importance - PMC - NIH. (2023). Retrieved January 25, 2026, from [Link]

  • (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends - ResearchGate. (2025). Retrieved January 25, 2026, from [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules - PubMed. (2006). Retrieved January 25, 2026, from [Link]

  • There is any solvent other than DMSO can be used to dissolve the plant extract to test its antibacterial activity as DMSO has antibacterial activity? | ResearchGate. (2022). Retrieved January 25, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024). Retrieved January 25, 2026, from [Link]

  • US5741910A - Compounds which are selective antagonists of the human NK3 receptor and their use as medicinal products and diagnostic tools - Google Patents. (n.d.).
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). Retrieved January 25, 2026, from [Link]

  • What solvent can I use to extract my product from DMSO? - Quora. (2018). Retrieved January 25, 2026, from [Link]

  • Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (2011). Retrieved January 25, 2026, from [Link]

  • Understanding the Inhibiting Effect of Small-Molecule Hydrogen Bond Donors on the Solubility of Cellulose in Tetrabutylammonium Acetate/DMSO - ACS Publications. (2017). Retrieved January 25, 2026, from [Link]

  • Impact of Lipophilic Efficiency on Compound Quality | Journal of Medicinal Chemistry. (2012). Retrieved January 25, 2026, from [Link]

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design - ACS Publications. (2025). Retrieved January 25, 2026, from [Link]

  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. (2021). Retrieved January 25, 2026, from [Link]

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Theory of aqueous solubility prediction - Chemaxon Docs. (n.d.). Retrieved January 25, 2026, from [Link]

  • 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Henderson–Hasselbalch equation (Opens a modal) - Khan Academy. (n.d.). Retrieved January 25, 2026, from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2025). Retrieved January 25, 2026, from [Link]

  • LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. (2016). Retrieved January 25, 2026, from [Link]

  • Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters - MDPI. (2022). Retrieved January 25, 2026, from [Link]

  • This electronic thesis or dissertation has been downloaded from the ... (n.d.). Retrieved January 25, 2026, from [Link]

  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl Sulfide 3 (BPTES) Analogs as Glutaminase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012). Retrieved January 25, 2026, from [Link]

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Technical Support Center: Stability and Handling of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-Benzyl-4-phenylpiperidin-4-yl)methanamine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby safeguarding the accuracy and reproducibility of your experimental results. This guide moves beyond simple instructions to explain the underlying chemical principles governing the stability of this molecule.

Part 1: Root Cause Analysis - Understanding Degradation

This section addresses the fundamental question of why this compound might degrade and what the likely products are.

Q1: My analytical results are inconsistent, showing a decrease in the parent compound peak over time. What are the likely causes?

Inconsistent results are a classic indicator of compound degradation.[1] The molecular structure of this compound contains two key functional groups susceptible to degradation: a tertiary amine within the piperidine ring and a primary amine on the methanamine side-chain. The primary degradation pathways are oxidation, photodegradation, and pH-mediated reactions.

  • Oxidation: This is the most common degradation pathway for amines. The lone pair of electrons on the nitrogen atoms makes them susceptible to attack by atmospheric oxygen and other oxidizing agents.[1] The tertiary amine of the piperidine ring is particularly prone to oxidation, which can lead to the formation of an N-oxide.[1] The presence of trace metal ions, such as copper (Cu2+), can significantly catalyze this oxidative process.[2]

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the necessary energy to initiate cleavage of chemical bonds and promote degradation through free-radical mechanisms.[1] This is a critical factor for compounds with aromatic rings, like the benzyl and phenyl groups present in this molecule.

  • Thermal Stress: While many piperidine derivatives are relatively stable at ambient temperatures, elevated temperatures can accelerate degradation reactions.[2][3] This is particularly relevant during experimental procedures that involve heating.

Below is a diagram illustrating the most probable oxidative degradation pathways.

cluster_main Potential Degradation Pathways Parent This compound (Parent Compound) N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation (O₂, Metal Ions) [Tertiary Amine] Parent->N_Oxide Photodegradation (UV Light) Primary_Oxidized Oxidized Primary Amine Products (e.g., Imine, Aldehyde) Parent->Primary_Oxidized Oxidation (O₂) [Primary Amine] Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Potential oxidative and photodegradation pathways.

Part 2: Troubleshooting and Preventative Measures

This section provides actionable solutions to common problems encountered when working with this compound.

Q2: What are the ideal storage conditions for the solid compound and its solutions to ensure long-term stability?

Proper storage is the first line of defense against degradation. Both the solid (neat) compound and its solutions require specific conditions to maximize shelf-life.

Table 1: Recommended Storage Conditions

ParameterSolid CompoundSolutionsRationale
Temperature 2-8°C[4]-20°C or -80°CLow temperatures slow down reaction kinetics, minimizing thermal and oxidative degradation.[2][3]
Atmosphere StandardInert Gas (Argon/Nitrogen)An inert atmosphere displaces oxygen, directly inhibiting oxidative degradation pathways.[1]
Light Protect from Light (Amber Vial)Amber Vial / Foil-WrappedPrevents photodegradation initiated by UV or ambient light.[1]
Container Tightly Sealed[5][6]Tightly Sealed, PTFE-lined capPrevents exposure to atmospheric oxygen and moisture. Avoids leaching of contaminants.
Q3: I'm preparing a stock solution for my assays. How can I minimize degradation during this process?

The preparation of stock solutions is a critical step where the compound is highly vulnerable.

  • Solvent Purity is Paramount: Always use high-purity, anhydrous grade solvents. Solvents like ethers (e.g., THF, Dioxane) can form explosive peroxides which are highly reactive. Older bottles of alcohols may contain aldehyde impurities that can react with the primary amine.

  • De-gas Your Solvents: Before use, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes. This removes dissolved oxygen, a key player in oxidative degradation.[1]

  • Control the pH: this compound is a basic compound.[7][8] Its stability is significantly enhanced in a slightly acidic to neutral pH range. Preparing the compound as a salt (e.g., by dissolving in a solution containing one equivalent of HCl) protonates the amine nitrogens. This protonated form is less susceptible to oxidation. Solutions can be prepared in buffers (pH 4-7), but buffer compatibility with your downstream application must be verified.

  • Work Efficiently: Prepare solutions just before use whenever possible. Minimize the time the compound is exposed to ambient light and air.

Q4: Is the hydrochloride salt form of the compound more stable in solution than the free base?

Yes, absolutely. The hydrochloride salt form is significantly more stable for several reasons:

  • Reduced Oxidation: The nitrogen lone pairs in the primary and tertiary amines are protonated (forming R-NH3+ and R3NH+). This removes the electron pair that is the primary site for oxidation.[7]

  • Increased Solubility: Amine salts are generally more soluble in aqueous and polar protic solvents.[7][9] This can prevent the compound from precipitating out of solution and may facilitate easier handling.

If you are working with the free base, you can create the salt in situ by adding a stoichiometric equivalent of hydrochloric acid (e.g., as a dilute solution in isopropanol or dioxane) to your solution.

Part 3: Validated Experimental Protocols

Follow these validated workflows to ensure the integrity of your compound.

Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Preparation: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: Perform all weighing and dissolution steps in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Solvent Addition: Use a high-purity, de-gassed solvent (e.g., DMSO, DMF, or Ethanol[10]). Add the solvent to the pre-weighed solid compound.

  • Dissolution: Aid dissolution by gentle vortexing or sonication in a room-temperature water bath. Avoid heating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps.

  • Final Steps: Purge the headspace of each vial with inert gas before sealing. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Monitoring Compound Stability via HPLC

Regularly checking the purity of your stock and working solutions is crucial. An isocratic HPLC method is often sufficient for routine stability checks.

  • Sample Preparation: Dilute a small aliquot of your stock solution to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is crucial for good peak shape by ensuring the amines are protonated.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analysis: Inject a freshly prepared "time zero" (T0) sample. Store the stock solution under your intended conditions and inject samples at subsequent time points (e.g., 24h, 48h, 1 week).

  • Interpretation: Compare the peak area of the parent compound at each time point relative to T0. The appearance of new peaks or a significant decrease (>5%) in the parent peak area indicates degradation.

cluster_workflow Stability Monitoring Workflow Prep Prepare Stock Solution (Protocol 1) T0 Analyze 'Time Zero' (T0) Sample via HPLC Prep->T0 Store Store Solution Under Test Conditions (e.g., 4°C, RT) T0->Store Timepoints Analyze Aliquots at Defined Timepoints (T1, T2...) Store->Timepoints Compare Compare Chromatograms: - Parent Peak Area - New Impurity Peaks Timepoints->Compare Decision Is Parent Peak Area >95% of T0? Compare->Decision Stable Solution is Stable Decision->Stable Yes Degraded Degradation Occurred: Re-evaluate Conditions Decision->Degraded No

Caption: A logical workflow for assessing solution stability.

References
  • Freeman, S. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Shaikh, M. S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link]

  • Zádor, J., et al. (2014). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • Sarkandi, D. N., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research.
  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Laschat, S., & Kunz, H. (1992).
  • PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Clark, J. (n.d.). Amines as bases. Chemguide. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • ResearchGate. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Retrieved from [Link]

  • Nielsen, C. J., et al. (2011).
  • Thompson, V. S., et al. (2024).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

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Navigating the Labyrinth: A Technical Support Guide to Chromatographic Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the purification of this important class of nitrogen-containing heterocycles. As a Senior Application Scientist with extensive field experience, I have structured this guide to provide not just protocols, but a deeper understanding of the underlying principles that govern the separation of these often-recalcitrant molecules. Our goal is to empower you with the knowledge to troubleshoot effectively and develop robust purification methods.

The Piperidine Predicament: Understanding the Core Challenges

The basicity of the piperidine nitrogen atom is the root of many chromatographic challenges. This inherent property leads to strong interactions with stationary phases, particularly the acidic silanol groups present on the surface of traditional silica gel, resulting in a host of purification issues. This guide will address the most common of these, providing both mechanistic explanations and practical, field-proven solutions.

Troubleshooting Guide: From Tailing Peaks to Lost Yields

This section is organized by the most frequently encountered problems during the chromatographic purification of piperidine derivatives. Each issue is broken down into its probable causes, followed by a series of systematic troubleshooting steps.

Issue 1: Severe Peak Tailing in Reversed-Phase and Normal-Phase Chromatography

Peak tailing is arguably the most common and frustrating issue when purifying basic compounds like piperidine derivatives. It leads to poor resolution, inaccurate quantification, and broader fractions, which complicates downstream processing.

The Root Cause: The Silanol Interaction

In both normal-phase (silica gel) and reversed-phase (e.g., C18) chromatography, residual, acidic silanol groups (Si-OH) on the silica backbone are the primary culprits. The basic nitrogen of the piperidine ring can engage in strong ionic interactions with these deprotonated silanols (Si-O⁻), leading to a secondary retention mechanism. This results in a portion of the analyte molecules being more strongly retained, causing them to elute later and creating a "tail" on the peak.

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing of piperidine derivatives.

Solutions for Peak Tailing:

  • Mobile Phase Modification (Reversed-Phase):

    • Lowering the pH: By adding an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase, the piperidine nitrogen is protonated. This positively charged species is repelled by the residual positive charges on the silica surface at low pH, minimizing the undesirable ionic interactions.[1] Furthermore, the acidic modifier protonates the silanol groups, reducing their capacity for strong interactions with the basic analyte.[1]

    • Using Buffers: Employing a buffer like ammonium formate or ammonium acetate can help maintain a consistent pH and ionic strength, which can improve peak shape.[2] The buffer ions can also compete with the analyte for interaction with the stationary phase.[3]

  • Mobile Phase Modification (Normal-Phase):

    • Adding a Basic Modifier: The most common approach is to add a small amount of a basic modifier, such as triethylamine (TEA) (0.1-2% v/v) or a solution of ammonia in methanol, to the eluent.[4] These basic additives act as "silanol blockers" by preferentially interacting with the acidic silanol groups, thereby reducing the sites available for secondary interactions with the piperidine derivative.

  • Stationary Phase Selection:

    • High-Purity Silica (Type B): Modern stationary phases are often based on high-purity silica with a lower metal content, which results in less acidic and more homogenous silanol groups, leading to reduced tailing for basic compounds.

    • End-Capped Phases: Choose columns that are thoroughly end-capped. End-capping is a process where the residual silanol groups are chemically reacted with a small silylating agent to make them inert.

    • Polar-Embedded and Charged Surface Hybrid (CSH) Phases: These are modern stationary phases designed to improve the peak shape of basic compounds. Polar-embedded phases have a polar functional group incorporated into the alkyl chain, which helps to shield the analyte from the silica surface. CSH technology introduces a low level of positive charges on the surface of the stationary phase, which helps to repel protonated basic analytes at low pH, resulting in improved peak shapes.[5]

    • Alternative Normal-Phase Sorbents: For normal-phase purification, consider using basic or neutral alumina, or amine-deactivated silica gel, which have fewer acidic sites compared to standard silica gel.[4]

Mobile Phase Additive Typical Concentration Mechanism of Action Considerations
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Ion-pairing and silanol suppressionCan suppress ionization in MS detection and is difficult to remove from the final product.
Formic Acid 0.1% (v/v)Protonates the analyte and silanolsGenerally more MS-friendly than TFA.[6]
Ammonium Formate/Acetate 10 - 20 mMBuffering and ionic strength modificationGood for MS applications; helps to maintain a stable pH.[2]
Triethylamine (TEA) 0.1 - 2% (v/v)Competitively binds to active silanol sitesPrimarily for normal-phase; can interfere with UV detection at low wavelengths.[4]
Issue 2: Co-elution of Impurities with the Target Piperidine Derivative

Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system, resulting in overlapping peaks. This is a significant challenge in purification as it leads to impure fractions.

The Root Cause: Insufficient Selectivity

Co-elution is fundamentally a problem of insufficient selectivity (α), which is a measure of the separation between two adjacent peaks. For piperidine derivatives, co-eluting impurities can be structurally very similar (e.g., regioisomers, stereoisomers, or precursors), making separation difficult.

Troubleshooting Co-elution:

  • Optimize Mobile Phase Composition:

    • Change the Organic Modifier: If using a C18 column with acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity.

    • Adjust Mobile Phase pH: For ionizable compounds like piperidine derivatives, a small change in pH can significantly impact retention and selectivity.[7] Systematically vary the pH within the stable range of your column.

    • Modify the Gradient: A shallower gradient can often improve the resolution of closely eluting peaks.

  • Change the Stationary Phase:

    • Alternative Reversed-Phase Selectivity: If a C18 column fails to provide adequate separation, try a different stationary phase chemistry. Phenyl-hexyl or polar-embedded phases offer different retention mechanisms that can resolve co-eluting compounds.[8]

    • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[9] This dual retention mechanism can be highly effective for separating complex mixtures of basic compounds and their impurities.[10][11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar piperidine derivatives that are poorly retained in reversed-phase, HILIC is an excellent alternative.[12][13] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity profile.

  • Utilize a Different Chromatographic Mode:

    • If working in reversed-phase, consider switching to normal-phase or vice versa. The orthogonal selectivity between these modes can often resolve co-eluting peaks.

Issue 3: Low Recovery of the Piperidine Derivative

Low recovery is a critical issue in preparative chromatography, where the goal is to isolate the maximum amount of pure compound. It can be caused by both chemical and physical factors.

Potential Causes and Solutions:

  • Irreversible Adsorption to the Stationary Phase:

    • Cause: The strong interaction between the basic piperidine and acidic silanol groups can lead to irreversible binding, especially on older or lower-quality silica.

    • Solution: Use the strategies outlined for mitigating peak tailing, such as adding a basic modifier in normal-phase or using an acidic modifier in reversed-phase. Employing high-purity, well-end-capped columns is also crucial.

  • Compound Degradation on the Column:

    • Cause: Some piperidine derivatives may be unstable on the acidic surface of silica gel or under certain mobile phase conditions.[3][14]

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography). If degradation is suspected, consider alternative purification methods like acid-base extraction or crystallization.[5] Performing a forced degradation study can help identify the instability of your compound.[15][16]

  • Precipitation on the Column:

    • Cause: If the sample is dissolved in a strong solvent and injected into a weak mobile phase, the compound may precipitate at the head of the column.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.

  • Mechanical Losses:

    • Cause: Poorly optimized fraction collection parameters can lead to the loss of the product.

    • Solution: Ensure the delay volume between the detector and the fraction collector is accurately determined.[17] Optimize the peak detection threshold and collection window to capture the entire peak without including excessive impurities.

Issue 4: On-Column Degradation of the Piperidine Derivative

The stability of piperidine derivatives during chromatographic purification is a concern that can significantly impact yield and purity.

Mechanisms and Prevention of Degradation:

  • Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products, especially in the presence of trace metals in the silica matrix or dissolved oxygen in the mobile phase.[3]

    • Prevention:

      • Use high-purity solvents and degas the mobile phase thoroughly.

      • Consider adding an antioxidant to the sample if the compound is known to be sensitive to oxidation.[14]

      • Work at lower temperatures to reduce the rate of degradation.

  • Acid or Base-Catalyzed Degradation:

    • Cause: The acidic surface of silica gel or the use of strong acidic or basic mobile phase modifiers can catalyze the degradation of sensitive piperidine derivatives.

    • Prevention:

      • If acid sensitivity is a concern, use a less aggressive acidic modifier (e.g., formic acid instead of TFA) or a buffered mobile phase at a moderate pH.

      • For base-sensitive compounds, avoid high pH mobile phases.

      • Minimize the residence time on the column.

Frequently Asked Questions (FAQs)

Q1: I see two peaks for my pure piperidine derivative in reversed-phase HPLC. What could be the cause?

A1: This is a common observation, especially for free bases of piperidine derivatives.[18] The appearance of two peaks for a single compound can be due to:

  • Slow Interconversion of Conformers: The piperidine ring can exist in different chair conformations, and if the energy barrier for interconversion is high enough, you might see two distinct peaks on the chromatographic timescale.

  • On-Column Ionization: If the mobile phase pH is close to the pKa of your compound, you may have a mixture of the protonated and neutral forms of the molecule in equilibrium on the column, leading to peak splitting or broadening. The hydrochloride salt form of the compound often gives a single peak because it exists predominantly in the protonated state.[18]

  • Solution: Try adjusting the mobile phase pH to be at least 2 units away from the pKa of your compound to ensure it is in a single ionic state. Increasing the column temperature can sometimes coalesce the peaks from slowly interconverting conformers.

Q2: How do I choose between normal-phase and reversed-phase chromatography for my piperidine derivative?

A2: The choice depends on the polarity of your compound and the impurities you need to separate.

  • Normal-Phase (e.g., silica, alumina): Generally suitable for more polar piperidine derivatives. It often provides good selectivity for separating isomers. However, peak tailing can be a significant issue without the use of mobile phase modifiers.

  • Reversed-Phase (e.g., C18, C8): This is the workhorse of modern chromatography and is suitable for a wide range of piperidine derivatives, from moderately polar to nonpolar. It is often more reproducible than normal-phase chromatography. For very polar derivatives, consider HILIC or a polar-embedded reversed-phase column.

Q3: What are the best practices for purifying chiral piperidine derivatives?

A3: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP).

  • Chiral HPLC: This is a well-established technique with a wide variety of commercially available CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[12][19][20]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a faster, greener, and often more efficient alternative to chiral HPLC.[11][19] It uses supercritical CO2 as the main mobile phase component, which reduces solvent consumption and allows for faster separations.

  • Method Development: Chiral method development is often empirical. A screening approach using a set of diverse chiral columns and different mobile phases (normal-phase, polar-organic, and reversed-phase) is the most effective strategy to find a suitable separation.

Workflow for Chiral Method Development

Caption: A systematic workflow for developing a chiral separation method.

Conclusion

The successful chromatographic purification of piperidine derivatives hinges on a thorough understanding of their chemical properties and how they interact with the chromatographic system. By systematically addressing common challenges such as peak tailing, co-elution, and low recovery with the strategies outlined in this guide, researchers can significantly improve the efficiency and success rate of their purifications. Remember that modern chromatography offers a diverse toolkit of stationary phases and mobile phase options. A logical and informed approach to method development, coupled with diligent troubleshooting, will enable you to navigate the complexities of purifying these valuable compounds.

References

  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review, 16(4), 38-45. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference Paper. [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. [Link]

  • Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(16), 3853–3863. [Link]

  • Patil, S., & Tambe, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-8. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • American Pharmaceutical Review. (2010). Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • LCGC International. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]

  • Dolan, J. W. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC North America, 38(1), 26-31. [Link]

  • Armstrong, D. W., & Breitbach, Z. S. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC North America, 36(2), 100-111. [Link]

  • Dong, M. W. (2007). Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. LCGC North America, 25(11), 1126-1134. [Link]

  • Zhang, Q., & Weng, N. (2017). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 22(12), 2136. [Link]

  • Chromatography Forum. (2007). loss of compound during HPLC purification. [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77–84. [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • Culleré, L., Cacho, J., & Ferreira, V. (2004). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 52(16), 5037–5042. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2012). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. [Link]

  • IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]

  • Welch Materials, Inc. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Chromatography Today. (2021). Chiral Handbook for HPLC and SFC Separations - Second Edition. [Link]

  • Bakibaev, A. A., Yagovkin, A. Y., & Vostretsov, S. N. (2011). Methods of synthesis of nitrogen-containing heterocycles using ureas and related compounds. Russian Chemical Reviews, 80(10), 947–966. [Link]

  • Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. [Link]

  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453–456. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 280–292. [Link]

  • YMC. (n.d.). Effective preparative separation techniques. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 617-628. [Link]

  • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2015). Stationary Phases. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Novartis. (2024). Peak Purity Assessments in Forced Degradation Studies - an Industry Perspective. [Link]

  • Zhang, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1533. [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • OUCI. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

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ensuring reproducibility in assays with (1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Ensuring Reproducibility in Assays with (1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Welcome to the technical support center for researchers utilizing this compound, hereafter referred to as "Compound BPP-M," in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends foundational scientific principles with practical, field-tested advice. Reproducibility is the cornerstone of credible science, and this resource is designed to help you identify and resolve common challenges encountered when working with novel small molecules like Compound BPP-M.[1][2]

This guide is structured to address issues from the ground up, starting with compound handling and moving through to complex assay troubleshooting.

Section 1: Frequently Asked Questions - Compound Handling & Preparation

Proper handling and preparation of your starting material are the first critical steps in ensuring reproducible results.[3] Errors at this stage will invariably propagate through your entire experiment.

Q1: How should I properly store Compound BPP-M?

A: The stability of the compound is paramount. For long-term storage, Compound BPP-M should be stored as a dry powder at -20°C, protected from light and moisture. For short-term storage (1-2 weeks), 2-8°C is acceptable.

Once in solution, the stability can vary significantly based on the solvent and buffer. Stock solutions in anhydrous DMSO can typically be stored at -20°C or -80°C for several months. However, aqueous dilutions are far more susceptible to degradation and should ideally be prepared fresh for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of aqueous solutions.

Q2: What is the best solvent for creating a high-concentration stock solution?

A: Based on the piperidine structure, Compound BPP-M is expected to have good solubility in organic solvents like DMSO and DMF. For biological assays, DMSO is the preferred solvent for initial stock solutions (e.g., 10-50 mM). It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation. While some similar compounds show solubility in ethanol, DMSO is generally a better choice for achieving high concentrations and maintaining stability.[4]

Q3: My compound is precipitating in the aqueous assay buffer. What can I do?

A: This is a common issue when diluting a high-concentration DMSO stock into a physiological buffer. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent effects on cells or proteins.

  • Causality: The compound is likely "crashing out" because its solubility limit in the aqueous buffer is lower than the intended final concentration.

  • Troubleshooting Steps:

    • Perform a Solubility Test: Before running your main assay, test the solubility of Compound BPP-M in your specific assay buffer. Prepare serial dilutions and visually inspect for precipitation after a relevant incubation period.

    • Use a Surfactant or BSA: Including a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) or Bovine Serum Albumin (BSA) in the assay buffer can help maintain the solubility of hydrophobic compounds.

    • Modify the Dilution Scheme: Instead of a single large dilution, perform a serial dilution in a buffer containing a decreasing gradient of DMSO to ease the transition into the final aqueous environment.

Q4: What are the primary safety considerations for handling Compound BPP-M?

A: While specific toxicological data for Compound BPP-M may not be available, related piperidine structures have known GHS hazard classifications.[5][6] It is prudent to handle this compound with appropriate care.

  • Assume Toxicity: Treat the compound as potentially harmful if swallowed, and as a skin and eye irritant.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the dry powder in a chemical fume hood to avoid inhalation.

Section 2: Troubleshooting Assay Variability and Poor Performance

This section addresses common problems that lead to a lack of reproducibility in experimental results. We will explore the root causes and provide actionable solutions.

Q5: My dose-response curves are inconsistent between experiments (shifting IC50/EC50 values). What's going on?

A: This is one of the most frequent reproducibility challenges. The issue can stem from the compound itself, the biological system, or the assay procedure.

  • Root Cause Analysis: A shift in potency suggests a change in the effective concentration of the compound or a change in the responsiveness of the biological target.

  • Troubleshooting Workflow: Follow a systematic approach to pinpoint the source of variability.

Start High Variability in IC50 / EC50 Compound Check Compound Integrity Start->Compound Biology Assess Biological System Start->Biology Assay Review Assay Protocol Start->Assay Stock Prepare Fresh Stock Solution Compound->Stock Cells Standardize Cell Passage Number & Health Biology->Cells Reagents Validate Biological Reagents (e.g., Serum) Biology->Reagents Pipetting Verify Pipetting Accuracy & Calibration Assay->Pipetting Incubation Ensure Consistent Incubation Times/Temps Assay->Incubation Stability Test Compound Stability in Assay Buffer Stock->Stability Rerun Rerun with Validated Compound Stability->Rerun

Caption: Troubleshooting Decision Tree for Inconsistent Potency.

Q6: I'm performing a radioligand binding assay and my non-specific binding is over 30% of the total binding. How can I fix this?

A: High non-specific binding (NSB) obscures your specific signal, reduces the assay window, and leads to unreliable data.[7][8]

  • Causality: NSB is often caused by the radioligand sticking to components of the assay system other than the target receptor, such as the filter membrane, plasticware, or lipids in the cell membrane preparation. This is particularly common with hydrophobic compounds.[8]

  • Solutions:

    • Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal, typically at or below its Kd value.[8]

    • Pre-treat Filters: Soak your filter mats (e.g., glass fiber) in a solution like 0.5% polyethyleneimine (PEI) to reduce the binding of positively charged ligands or 0.3% BSA for hydrophobic ligands.

    • Add BSA to Buffer: Including 0.1% to 1% BSA in the binding buffer can act as a "sink" for non-specific interactions.

    • Optimize Wash Steps: Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the wash is performed rapidly to prevent dissociation of specifically bound ligand.

    • Choose the Right Competitor: To define NSB, use a high concentration (100-1000 fold over its Ki) of a structurally different high-affinity ligand for the same target. This avoids potential artifacts from using the unlabeled version of your radioligand (Compound BPP-M).[8][9]

Q7: My assay signal is weak and the signal-to-background ratio is low. What are the best strategies for improvement?

A: A low assay window makes it difficult to obtain robust and reproducible data. This is a common hurdle, especially during assay development for G protein-coupled receptors (GPCRs), which can have complex signaling pathways.[10][11]

StrategyRationale (The "Why")Implementation Steps
Optimize Cell/Membrane Density Insufficient target protein will naturally lead to a low signal. Too much can deplete ligand or increase NSB.Test a range of cell numbers or membrane protein concentrations (e.g., 2.5, 5, 10, 20 µ g/well ) to find the optimal balance.
Extend Incubation Time The binding or functional response may not have reached equilibrium/steady-state.Perform a time-course experiment (e.g., 15, 30, 60, 120 min) to determine the point of maximal signal.
Amplify the Signal For functional assays (e.g., cAMP), the downstream signal can be amplified.Use a phosphodiesterase (PDE) inhibitor like IBMX to prevent the breakdown of cAMP and accumulate the signal.
Check Reagent Quality Expired or improperly stored reagents (e.g., ATP for kinase assays, radioligand) will underperform.Always check expiration dates and perform quality control tests on new reagent lots.[3] Avoid using radioligands that have undergone significant decay.[8]

Section 3: Validated Protocol Example: Competitive Radioligand Binding Assay

This protocol provides a self-validating framework for determining the binding affinity (Ki) of Compound BPP-M for a target GPCR.

Objective: To measure the ability of Compound BPP-M to displace a known radioligand from a specific receptor target expressed in cell membranes.

Methodology Workflow:

cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 50mM Tris, 5mM MgCl2, 0.1% BSA, pH 7.4) E Add to Plate: 1. Buffer/NSB Ligand/Compound BPP-M 2. Radioligand 3. Membranes (to initiate reaction) A->E B Prepare Serial Dilution of Compound BPP-M B->E C Prepare Radioligand (at constant concentration, ~Kd) C->E D Thaw & Dilute Cell Membranes D->E F Incubate to Equilibrium (e.g., 60 min at 25°C) E->F G Rapidly Harvest onto PEI-treated Filter Plate F->G H Wash Plate 3x with Ice-Cold Wash Buffer G->H I Dry Plate, Add Scintillant & Count (CPM) H->I J Calculate % Inhibition I->J K Fit Data to Sigmoidal Dose-Response Curve (IC50) J->K L Calculate Ki using Cheng-Prusoff Equation K->L

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Perform a 1:3 serial dilution of Compound BPP-M in 100% DMSO, then dilute each concentration into the assay buffer to create the final 11-point concentration curve.

    • Prepare the radioligand in assay buffer at a final concentration equal to its known Kd for the receptor.

    • Prepare the non-specific binding (NSB) control by adding a saturating concentration (e.g., 10 µM) of a known, structurally unrelated competitor to the assay buffer.

  • Assay Plate Setup (96-well format):

    • Total Binding wells: Add 50 µL of assay buffer.

    • NSB wells: Add 50 µL of the NSB control solution.

    • Compound BPP-M wells: Add 50 µL of each concentration from your serial dilution.

    • Add 50 µL of the radioligand solution to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature on a plate shaker. This time should be optimized based on prior kinetic experiments to ensure equilibrium is reached.

  • Harvesting:

    • Rapidly transfer the contents of the wells to a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting & Analysis:

    • Dry the filter plate, add liquid scintillant to each well, and count the radioactivity in a scintillation counter to obtain counts per minute (CPM).

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

    • Convert the IC50 to a Ki (binding affinity constant) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.[12]

By following these guidelines and employing a systematic troubleshooting approach, you can significantly enhance the quality and reproducibility of your data when working with this compound.

References

  • PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]

  • Sarkandi, D. N., et al. (2013). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Oriental Journal of Chemistry. [Link]

  • PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Fluidic Sciences Ltd. (2024). Why G protein-coupled receptors (GPCRs) are difficult to study. [Link]

  • Danaher Life Sciences. (2023). Best Practices for Sample Preparation & Assay Development. [Link]

  • Bitesize Bio. (2023). 8 Tips to Improve Your Research Reproducibility. [Link]

  • Gurevich, V. V., et al. (2018). Biased GPCR signaling: possible mechanisms and inherent limitations. Cellular and Molecular Life Sciences. [Link]

  • Lab Manager. (2020). Ensuring Reproducible Data in the Laboratory. [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. [Link]

  • Jin, H., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Markossian, S., et al. (Eds.). (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Owens, D. K., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

Sources

Technical Support Center: Stability Testing for Novel Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability testing of novel research compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your stability programs. The following sections are structured to address common questions and challenges, ensuring the integrity and success of your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the planning and execution of stability studies for novel research compounds.

Q1: At what stage of drug development should I initiate stability testing?

A1: Stability studies should be initiated at the preclinical stage of drug development, even before filing an Investigational New Drug (IND) application.[1] Early-stage stability testing provides crucial data to understand the intrinsic properties of a new chemical entity (NCE), supports formulation development, and is a regulatory expectation for clinical trial applications.[1][2] This initial data helps in selecting appropriate storage conditions and identifying potential stability issues early on.

Q2: What are the primary environmental factors I need to consider in my stability studies?

A2: The primary environmental factors to investigate are temperature, humidity, and light.[3][4] These factors can significantly impact the chemical and physical stability of a compound. The International Council for Harmonisation (ICH) provides specific guidelines on the conditions to be used for these studies, which are recognized by major regulatory bodies like the FDA and EMA.[5][6]

Q3: What is the difference between long-term, accelerated, and intermediate stability testing?

A3: These testing conditions are designed to predict the shelf-life of a drug substance or product:

  • Long-term (or real-time) testing: Involves storing the compound under its intended storage conditions for the proposed shelf-life. For example, 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[5]

  • Accelerated testing: Uses exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months) to speed up chemical degradation and physical changes.[5] This data helps to predict the shelf-life in a shorter timeframe.

  • Intermediate testing: Is conducted at conditions between long-term and accelerated (e.g., 30°C ± 2°C / 65% RH ± 5% RH) and is typically performed if significant changes are observed during accelerated testing.[5]

Q4: What is a "stability-indicating method," and why is it crucial?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[7] It must also be able to separate and quantify any degradation products formed.[7][8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a commonly used technique for this purpose.[9][10] Without a validated stability-indicating method, you cannot be certain that the changes you observe (or don't observe) are real, which undermines the entire stability study.

Q5: How many batches of my compound do I need to test?

A5: For registration purposes, stability studies should be performed on at least three primary batches of the drug substance.[1][11] These batches should be manufactured using a process that simulates the final commercial production process.[1] For early-stage development, a single batch may be used for initial stress testing and preliminary stability assessment.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during stability testing.

Issue 1: Unexpectedly Rapid Degradation of a Solid Compound Under Accelerated Conditions

Possible Cause & Scientific Rationale:

Rapid degradation of a solid compound, even under accelerated conditions, often points to issues with the solid-state properties of the material or its interaction with environmental factors that were not anticipated. Solid-state reactions, while typically slower than solution-state reactions, can be accelerated by factors such as moisture, which can lower the glass transition temperature of amorphous materials or facilitate hydrolysis.[12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution stability issues.

Step-by-Step Guidance:

  • pH-Stability Profile: Conduct a study where the compound is dissolved in a series of buffers across a wide pH range (e.g., pH 2 to 10) to identify the pH of maximum stability.

  • Control for Oxidation: If oxidation is suspected, consider adding an antioxidant to the formulation or ensuring that the solution is deoxygenated.

  • Assess Solubility: Ensure that the compound remains fully dissolved throughout the study. Changes in temperature can affect solubility.

  • Container Compatibility: Investigate potential interactions between the compound and the container surface.

Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to identify potential degradation products and pathways to support the development of a stability-indicating analytical method. [13] Objective: To generate degradation products of a novel research compound under various stress conditions.

Materials:

  • Novel research compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • Photostability chamber

  • Validated HPLC or UPLC system with a suitable detector (e.g., PDA, MS)

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for up to 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a target concentration for analysis.

    • If no degradation is observed, repeat with 1 M HCl. [14]

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH.

    • Maintain the solution at 60°C for up to 8 hours.

    • At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • If no degradation is observed, repeat with 1 M NaOH. [14]

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add an equal volume of 3% H₂O₂.

    • Store at room temperature, protected from light, for up to 24 hours.

    • Analyze samples at appropriate time points. [14]

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for up to 48 hours.

    • At specified time points, withdraw a sample, dissolve in a suitable solvent, and analyze. [14]

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber, as per ICH Q1B guidelines. * A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation. [15] Data Analysis: Analyze all samples using a suitable chromatographic method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being destroyed by overly harsh conditions.

Protocol 2: Long-Term Stability Study Setup

This protocol outlines the setup for a formal long-term stability study according to ICH Q1A(R2) guidelines. [16] Objective: To evaluate the stability of a novel research compound over its proposed re-test period or shelf-life under recommended storage conditions.

Materials:

  • At least three batches of the novel research compound.

  • Appropriate container closure systems.

  • ICH-compliant stability chambers (e.g., 25°C/60% RH, 30°C/65% RH).

  • Validated stability-indicating analytical method.

Procedure:

  • Batch Selection: Select at least three representative batches of the drug substance.

  • Packaging: Package the samples in the proposed container closure system.

  • Storage Conditions: Place the samples in a calibrated stability chamber set to the appropriate long-term storage condition based on the climatic zone for which the product is intended.

  • Testing Schedule:

    • Test the samples at the following time points for a study of at least 12 months: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. [11][16]5. Analytical Testing: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation:

Time Point (Months)Storage ConditionBatch 1 (% Assay)Batch 2 (% Assay)Batch 3 (% Assay)Total Degradants (%)
0-100.199.8100.2<0.1
325°C/60% RH100.099.7100.10.15
625°C/60% RH99.899.599.90.25
925°C/60% RH99.699.399.80.35
1225°C/60% RH99.599.199.60.45

References

  • Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. (2018-08-09). Pharmaceutical Outsourcing. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024-10-24). BioBoston Consulting. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022-10-28). PMC - NIH. [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (2025-04-11). FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025-04-11). ICH. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025-03-27). [Link]

  • Forced Degradation – A Review. (2022-11-30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Investigational New Drug (IND) Application. FDA. [Link]

  • Setting Specifications for Drug Substances | Request PDF. ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Chromatography Online. [Link]

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  • Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC Publishing. [Link]

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issues with scaling up the synthesis of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this compound. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and ensure the integrity of your experimental outcomes.

Introduction to the Synthesis Pathway

The synthesis of this compound typically proceeds through a multi-step route, culminating in the reduction of a nitrile precursor, 1-benzyl-4-cyano-4-phenylpiperidine. This final reduction step is critical and often presents challenges, especially when scaling up the reaction. This guide will primarily focus on troubleshooting this key transformation and the synthesis of its immediate precursor.

A common synthetic approach involves the reaction of N-benzyl-bis(2-chloroethyl)amine with phenylacetonitrile in the presence of a strong base to form the cyanopiperidine intermediate.[1] The subsequent reduction of the nitrile group yields the desired primary amine.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Reduction Step N-benzyl-bis(2-chloroethyl)amine N-benzyl-bis(2-chloroethyl)amine Precursor_Reaction Reaction N-benzyl-bis(2-chloroethyl)amine->Precursor_Reaction Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->Precursor_Reaction Base Base Base->Precursor_Reaction 1-benzyl-4-cyano-4-phenylpiperidine 1-benzyl-4-cyano-4-phenylpiperidine Precursor_Reaction->1-benzyl-4-cyano-4-phenylpiperidine Reduction_Reaction Reduction 1-benzyl-4-cyano-4-phenylpiperidine->Reduction_Reaction Reducing_Agent Reducing_Agent Reducing_Agent->Reduction_Reaction Final_Product This compound Reduction_Reaction->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Guide: The Nitrile Reduction Step

This section addresses specific issues that may arise during the reduction of 1-benzyl-4-cyano-4-phenylpiperidine.

Issue 1: Incomplete Reaction or Low Yield

Question: I am observing a significant amount of unreacted starting material (the nitrile) in my reaction mixture, even after extended reaction times. What could be the cause, and how can I improve the conversion?

Answer: Incomplete reduction of the nitrile is a common issue, particularly when scaling up. Several factors can contribute to this problem.

Causality and Solutions:

  • Insufficient Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for converting nitriles to primary amines.[2][3] However, it is highly reactive and can be consumed by moisture or other reactive impurities.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is advisable to use a slight excess of LiAlH4 (typically 1.5 equivalents) to compensate for any minor impurities.[4]

  • Reaction Temperature: While the reaction is often initiated at 0°C for safety, it may require elevated temperatures to go to completion.

    • Solution: After the initial exothermic reaction subsides, consider gradually warming the reaction mixture to room temperature or even refluxing in a suitable solvent like THF to drive the reaction to completion.[4]

  • Catalyst Deactivation (for Catalytic Hydrogenation): If you are using an alternative method like catalytic hydrogenation (e.g., Raney Nickel, Pd/C), the catalyst can be poisoned by impurities.[2][5] The basicity of the piperidine nitrogen in the product can also inhibit some catalysts.

    • Solution: Ensure the purity of your starting material and solvents. For catalytic hydrogenation, the addition of ammonia can sometimes mitigate the formation of secondary and tertiary amine byproducts.[3]

ParameterRecommendation for LiAlH4 ReductionRecommendation for Catalytic Hydrogenation
Reducing Agent/Catalyst 1.5 eq. LiAlH4Raney Ni or Pd/C
Solvent Anhydrous THF or Diethyl EtherMethanol or Ethanol
Temperature 0°C to reflux25°C to 100°C (catalyst dependent)
Pressure Atmospheric1-50 atm (catalyst dependent)
Issue 2: Formation of Byproducts

Question: My final product is contaminated with significant impurities. What are the likely byproducts, and how can I minimize their formation?

Answer: The formation of byproducts during nitrile reduction can complicate purification and reduce the overall yield.

Causality and Solutions:

  • Over-reduction: While not common in nitrile reductions to primary amines, harsh reaction conditions could potentially affect other functional groups if present in more complex analogs.

  • Formation of Secondary and Tertiary Amines (Catalytic Hydrogenation): During catalytic hydrogenation, the initially formed primary amine can react with intermediate imines, leading to secondary and tertiary amine byproducts.[3]

    • Solution: The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these byproducts by competing for reaction with the imine intermediate.[3]

Issue 3: Difficult Work-up and Product Isolation

Question: During the work-up of my LiAlH4 reaction, I'm getting a thick, gelatinous precipitate that is difficult to filter and results in product loss. How can I improve the work-up procedure?

Answer: The formation of aluminum salt emulsions is a well-known challenge in large-scale LiAlH4 reductions.[6][7]

Causality and Solutions:

  • Formation of Aluminum Salts: Quenching the reaction with water leads to the formation of aluminum hydroxides, which can be gelatinous and trap the product.

    • Fieser Work-up: A common and effective procedure involves the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.[4][8] This method is designed to produce a granular, easily filterable precipitate of the aluminum salts. For every 'x' grams of LiAlH4 used, the recommended addition is 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water.

    • Rochelle's Salt Work-up: An alternative and highly effective method is to use a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[6] The tartrate ions chelate with the aluminum ions, breaking up the emulsion and leading to a biphasic mixture that is much easier to separate.[6]

LAH_Workup Reaction_Mixture Reaction Mixture (Post-Reduction) Quench Quench Excess LiAlH4 (e.g., Ethyl Acetate) Reaction_Mixture->Quench Workup_Choice Choose Work-up Method Quench->Workup_Choice Fieser Fieser Work-up (H2O, NaOH, H2O) Workup_Choice->Fieser Rochelle Rochelle's Salt Work-up (Saturated NaK Tartrate) Workup_Choice->Rochelle Filtration Filtration Fieser->Filtration Extraction Extraction with Organic Solvent Rochelle->Extraction Filtration->Extraction Purification Purification (e.g., Distillation or Crystallization) Extraction->Purification

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, but its conformational flexibility often leads to NMR spectra that are complex and challenging to interpret. This guide provides practical, in-depth solutions to common issues encountered during the NMR analysis of substituted piperidines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the initial analysis of piperidine NMR spectra.

Q1: Why do the proton signals for my piperidine ring appear broad and poorly resolved at room temperature?

A1: Broad signals are a hallmark of dynamic processes occurring on the NMR timescale. For piperidines, the primary cause is intermediate-rate conformational exchange, specifically the chair-chair ring interconversion (also called ring flipping).[1][2][3] At room temperature, the rate of this flip is often in the range of 10² to 10⁵ s⁻¹, which is comparable to the frequency separation of signals for a given proton in the two different chair conformations (axial vs. equatorial). This intermediate exchange rate leads to the coalescence or broadening of signals. A secondary cause can be slow nitrogen inversion, particularly in N-substituted piperidines.[4]

Q2: How can I definitively distinguish between axial and equatorial protons on the piperidine ring?

A2: The key lies in analyzing the through-bond scalar coupling (J-coupling) constants and through-space dipolar couplings (Nuclear Overhauser Effect, NOE).

  • J-Coupling Analysis: In a rigid chair conformation, the dihedral angle between adjacent protons dictates the magnitude of the ³J coupling constant.

    • Axial-Axial (³J_ax,ax_): These protons have a ~180° dihedral angle, resulting in a large coupling constant, typically 10-13 Hz .[5]

    • Axial-Equatorial (³J_ax,eq_) & Equatorial-Equatorial (³J_eq,eq_): These have ~60° dihedral angles, leading to small coupling constants, typically 2-5 Hz .

  • NOE Analysis (NOESY/ROESY): Through-space correlations provide unambiguous proof.

    • Strong NOEs are observed between protons in a 1,3-diaxial relationship.

    • NOESY analysis can reveal dipolar interactions between axially oriented protons.[5]

Q3: The N-H proton of my secondary piperidine is either very broad or completely absent. Why?

A3: This is a common phenomenon due to two main factors:

  • Chemical Exchange: The acidic N-H proton can exchange with residual water or acidic impurities in the deuterated solvent (e.g., D₂O in CDCl₃). This rapid exchange broadens the signal, often to the point where it disappears into the baseline.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I=1 and is quadrupolar. It has a fast relaxation mechanism that can broaden the signals of directly attached protons (the N-H).

Troubleshooting Tip: To observe the N-H, use a very dry, aprotic solvent like DMSO-d₆, which forms a hydrogen bond with the N-H, slowing its exchange and resulting in a sharper signal.

Q4: Why do the two protons on a methylene group (CH₂) in my substituted piperidine ring have different chemical shifts and appear as two separate multiplets?

A4: This phenomenon is called diastereotopicity . When a molecule is chiral, or when a methylene group is adjacent to a stereocenter, the two protons of that CH₂ group are in chemically non-equivalent environments. They cannot be interconverted by any symmetry operation of the molecule. As a result, they are magnetically inequivalent and will have different chemical shifts and different couplings to neighboring protons. They will typically appear as a pair of "doublet of doublets" (or more complex multiplets), often referred to as an "AB quartet" if they are only coupled to each other and one other proton.

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Workflow for Resonance Assignment in a Novel Polysubstituted Piperidine

When faced with a complex, signal-rich spectrum of a new piperidine derivative, a systematic approach using 2D NMR is essential for confident structure elucidation.

The Problem:

The 1D ¹H NMR spectrum shows severe signal overlap between 1.5 and 3.5 ppm, making it impossible to assign individual protons or determine their stereochemistry.

The Solution: A Sequential 2D NMR Approach

This workflow logically builds connectivity information, starting from direct correlations and moving to long-range interactions.

G cluster_start Step 1: Foundational Spectra cluster_connect Step 2: Establish Core Connectivity cluster_framework Step 3: Build the Molecular Framework cluster_stereo Step 4: Define Stereochemistry & Conformation s1_1d 1D ¹H NMR (Initial Assessment) s2_cosy ¹H-¹H COSY (Identify H-C-C-H Spin Systems) s1_1d->s2_cosy Provides starting point s1_13c 1D ¹³C & DEPT (Carbon Types: CH₃, CH₂, CH, Cq) s2_hsqc ¹H-¹³C HSQC (Link Protons to their Directly Attached Carbons) s1_13c->s2_hsqc Provides carbon shifts s2_cosy->s2_hsqc Helps assign C-H pairs s3_hmbc ¹H-¹³C HMBC (Connect Fragments via 2-3 Bond H-C Correlations) s2_hsqc->s3_hmbc Confirms C-H assignments s4_noesy ¹H-¹H NOESY/ROESY (Through-Space Proximities, Axial/Equatorial) s3_hmbc->s4_noesy Defines overall structure

Caption: Workflow for systematic NMR analysis.

Experimental Protocol:
  • Acquire Foundational Spectra:

    • Run a standard 1D ¹H NMR.

    • Run a ¹³C NMR and a DEPT-135 experiment. The DEPT-135 is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • Establish Spin Systems with COSY:

    • Acquire a gradient-selected ¹H-¹H COSY spectrum.

    • Interpretation: Start with a well-resolved proton signal (e.g., a proton next to a heteroatom) and "walk" along the chain of cross-peaks. This will trace the H-C-C-H connectivity around the piperidine ring.

  • Link Protons to Carbons with HSQC:

    • Acquire a ¹H-¹³C HSQC (or HETCOR) spectrum.[6]

    • Interpretation: Each cross-peak correlates a proton with the carbon it is directly bonded to. Overlaying this with your COSY allows you to map out the C-C backbone of the ring. This step is invaluable for resolving proton overlap, as the attached carbons are often well-dispersed.

  • Connect the Pieces with HMBC:

    • Acquire a ¹H-¹³C HMBC spectrum.

    • Interpretation: HMBC shows correlations between protons and carbons that are typically 2 or 3 bonds away.[5] This is critical for connecting substituents to the ring and confirming the overall molecular framework. For example, you can see a correlation from a substituent's methyl protons to the piperidine carbon it's attached to.

  • Determine 3D Structure with NOESY:

    • Acquire a 2D NOESY or ROESY spectrum.

    • Interpretation: Cross-peaks indicate protons that are close in space (<5 Å). Look for key correlations:

      • 1,3-diaxial protons: A strong NOE between H-2ax and H-4ax, for example, is definitive proof of their axial relationship and confirms a chair conformation.[5]

      • Substituent Orientation: An NOE between a substituent and an axial ring proton (e.g., H-3ax) would place that substituent in an equatorial position.

Guide 2: Investigating Dynamic Processes with Variable Temperature (VT) NMR
The Problem:

You observe broad, averaged signals at room temperature, suggesting conformational exchange. You need to determine the energy barrier of this process and resolve the individual conformers.

The Solution: Variable Temperature (VT) NMR

By changing the temperature, you can alter the rate of conformational exchange.[2][7]

  • Cooling the Sample: Slows the ring flip. If you go below the coalescence temperature (Tc) , the exchange becomes slow on the NMR timescale. You will see the broad signals sharpen into two distinct sets of signals, one for each chair conformer.

  • Heating the Sample: Speeds up the ring flip. Above the coalescence temperature, the exchange becomes fast on the NMR timescale, and you will see a single, sharp, time-averaged signal for each proton.

Caption: Effect of temperature on NMR signals in dynamic exchange.

Experimental Protocol:
  • Choose an Appropriate Solvent: Select a solvent with a wide liquid range that will not freeze or boil during your experiment (e.g., Toluene-d₈, Methanol-d₄, or Dichloromethane-d₂).

  • Acquire a Room Temperature Spectrum: This is your baseline.

  • Cool the Sample Incrementally: Decrease the temperature in 10-15 K steps. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

  • Identify the Coalescence Temperature (Tc): Note the temperature at which the two resolving signals merge into the single broadest peak.

  • Continue Cooling: Acquire a spectrum at the lowest practical temperature to get sharp signals for the major and minor conformers.

  • Calculate the Energy Barrier (ΔG‡): The free energy of activation for the ring flip can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) at slow exchange using the Eyring equation.[7]

Section 3: Reference Data

Table 1: Typical ¹H-¹H Coupling Constants for a Piperidine Ring in a Chair Conformation

This data is essential for determining the relative stereochemistry of protons on the ring.[5]

Coupling TypeDihedral Angle (approx.)Typical J-value (Hz)Notes
³J (axial-axial)~180°10 - 13 HzLarge coupling; key diagnostic for axial protons.
³J (axial-equatorial)~60°2 - 5 HzSmall coupling.
³J (equatorial-equatorial)~60°2 - 5 HzSmall coupling.
²J (geminal)~109°-10 to -15 HzLarge, negative coupling. Often seen in well-resolved spectra.

Section 4: References

  • W. B. Fischer, S. Restle, U. Obst, Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines, Chemistry, 2022. [Link]

  • Ö. Alver, K. S. E. Koç, C. T. T. B. D. İ. A. D. İ. D. İ. Ç., Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine, Bulletin of the Chemical Society of Ethiopia, 2011. [Link]

  • S. M. R. H. T. F. W. B. Fischer, Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling, Beilstein Journal of Organic Chemistry, 2016. [Link]

  • S. R. W. B. F. U. O. M. K. S. M. T. F. H. J. P., NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution, New Journal of Chemistry, 2018. [Link]

  • S. M. Goldup, L. C. P. A. G. V. G., Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference, Chemistry-A European Journal, 2020. [Link]

  • A. D. M. C. G. S. B. A. R. S. P., Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics, Molecules, 2022. [Link]

  • M. E. S. D. G. R. E. L. C., Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data, Journal of Molecular Structure, 2017. [Link]

  • E. L. Eliel, D. Kandasamy, C. Yen, K. D. Hargrave, Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine, Journal of the American Chemical Society, 1980. [Link]

  • J. M. A. Al-Rawi, S. Flamerz, A. H. Khuthier, 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects, Spectrochimica Acta Part A: Molecular Spectroscopy, 1985. [Link]

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Validation & Comparative

A Strategic Guide to Profiling the Cross-Reactivity of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine. Given the absence of direct cross-reactivity studies for this specific molecule, this document outlines a predictive and methodological approach. By leveraging data from structurally similar compounds, particularly synthetic opioids and other piperidine derivatives, we will establish a robust strategy for in vitro and in vivo characterization. This guide is designed to be a practical resource, offering not just experimental protocols but also the scientific rationale behind each step, ensuring a thorough and reliable assessment of off-target effects.

Introduction: Structural Rationale for Cross-Reactivity Assessment

This compound possesses a 4-phenylpiperidine core, a privileged scaffold in medicinal chemistry. This structural motif is central to the pharmacophore of numerous biologically active agents, most notably the fentanyl class of synthetic opioids.[1] The presence of the N-benzyl group and the aminomethyl substituent at the C4 position further modulates its physicochemical properties and potential target interactions.

The rationale for a comprehensive cross-reactivity study is grounded in this structural similarity. Derivatives of 4-phenylpiperidine are known to interact with a range of receptors beyond their primary targets, including other G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3] Therefore, a thorough investigation is critical to de-risk its development as a potential therapeutic agent and to understand its full pharmacological profile.

This guide will compare the hypothetical cross-reactivity profile of this compound with two key comparator classes:

  • Phenylpiperidine Opioids: Fentanyl and Pethidine (Meperidine) as comparators due to their structural analogy and well-documented off-target activities.

  • Other Piperidine-Containing CNS Agents: As a broader class to assess potential interactions with monoaminergic systems, given that some 4-benzylpiperidine derivatives act as monoamine releasing agents.[4]

Predictive Analysis of Potential Off-Target Interactions

Based on its core structure, this compound is predicted to have primary affinity for opioid receptors. However, cross-reactivity with other CNS targets is highly probable. The initial phase of investigation should therefore focus on a broad panel of receptors and enzymes.

Predicted Primary and Secondary Targets:

  • Primary Target Family: Opioid Receptors (μ, δ, κ)

  • Potential Cross-Reactivity Targets:

    • Sigma Receptors (σ1, σ2)

    • Dopamine Transporter (DAT) and Receptors (D1-D5)

    • Serotonin Transporter (SERT) and Receptors (various 5-HT subtypes)

    • Norepinephrine Transporter (NET)

    • Muscarinic Acetylcholine Receptors (M1-M5)

    • NMDA Receptors

    • Monoamine Oxidase (MAO-A, MAO-B)[4]

In Vitro Cross-Reactivity Profiling: A Multi-tiered Approach

A systematic in vitro evaluation is the cornerstone of identifying and quantifying off-target interactions. The following experimental workflow is proposed to move from broad screening to detailed characterization.

Workflow for In Vitro Cross-Reactivity Assessment

A Tier 1: Broad Panel Radioligand Binding Screen B Tier 2: Functional Assays for Confirmed Hits (Ki < 1 µM) A->B Hits Identified C Tier 3: Selectivity & Mechanism of Action Studies B->C Functional Activity Confirmed D Data Analysis & Comparative Profiling C->D Comprehensive Data Generated A Confirm Primary Activity (Analgesia) B Dose-Response Determination A->B C Assess Off-Target Behavioral Effects (based on in vitro data) B->C E Side Effect Profiling (e.g., Respiratory Depression) B->E D Antagonist Challenge Studies C->D To confirm mechanism

Caption: A logical progression for in vivo cross-reactivity studies.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the systematic evaluation of the cross-reactivity of this compound. By employing a tiered in vitro screening approach followed by targeted in vivo validation, researchers can build a detailed pharmacological profile of the compound. The key to a successful assessment lies in the direct comparison with structurally related drugs like Fentanyl and Pethidine, for which extensive data are available. This comparative approach provides essential context for interpreting the significance of any identified off-target activities and is fundamental for making informed decisions in the drug development process. The true cross-reactivity of opioids and related compounds is complex, and a thorough, mechanistically-driven investigation is paramount for ensuring the safety and selectivity of novel therapeutic candidates. [5][6]

References

  • 4-Benzylpiperidine - Wikipedia. [Link]

  • Fentanyl | National Institute on Drug Abuse (NIDA) - NIH. [Link]

  • Fentanyl - DEA.gov. [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics - PubMed - NIH. [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. - ChEMBL - EMBL-EBI. [Link]

  • Assessment of Opioid Cross-reactivity and Provider Perceptions in Hospitalized Patients With Reported Opioid Allergies - ASHP Foundation. [Link]

  • Opioid Allergies and Cross-reactivity - UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC - PubMed Central. [Link]

  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. [Link]

  • Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate - MDPI. [Link]

  • Tools for GPCR drug discovery - PMC - NIH. [Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor - Frontiers. [Link]

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A Technical Guide to the Structure-Activity Relationship of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine derivatives, focusing on their structure-activity relationship (SAR) as modulators of opioid receptors. By synthesizing data from multiple studies, this document aims to elucidate the key structural features governing their analgesic potential and receptor affinity, offering valuable insights for the rational design of novel therapeutics.

Introduction: The Therapeutic Potential of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant analgesic agents.[1][2] Derivatives of this compound have emerged as a promising class of compounds with a diverse range of biological activities, including potent modulation of opioid receptors.[3][4] Understanding the intricate relationship between their chemical structure and biological activity is paramount for optimizing their therapeutic profile, enhancing analgesic efficacy while mitigating adverse effects. This guide will dissect the SAR of these derivatives, with a primary focus on their interaction with the µ-opioid receptor (MOR), a key target for pain management.[5]

Deciphering the Structure-Activity Relationship (SAR)

The analgesic activity and opioid receptor affinity of this compound derivatives are profoundly influenced by substitutions at three key positions: the piperidine nitrogen (N1), the phenyl ring at the 4-position of the piperidine, and the aminomethyl side chain.

The Critical Role of the N-Benzyl Substituent

The substituent on the piperidine nitrogen plays a crucial role in determining the affinity and efficacy of these compounds for opioid receptors. While a simple benzyl group is a common starting point, modifications to this moiety can lead to significant changes in activity.

  • Substitution on the Benzyl Ring: The introduction of substituents on the aromatic ring of the N-benzyl group can modulate binding affinity. While extensive SAR data for the specific this compound core is limited in single studies, research on related 4-substituted piperidines indicates that both electron-donating and electron-withdrawing groups can be tolerated, with their position and nature influencing the overall pharmacological profile.[6]

  • Replacement of the Benzyl Group: Replacing the benzyl group with other aralkyl or alkyl substituents can dramatically alter activity. For instance, in related benzomorphan structures, modifying the N-substituent is a key strategy to alter binding selectivity and potency at opioid receptors.[7] Generally, a hydrophobic N-substituent is favored for potent opioid activity.

Influence of the 4-Phenyl Group

The 4-phenyl group is a critical component for high-affinity binding to the µ-opioid receptor. This aromatic ring is believed to engage in crucial hydrophobic and/or π-π stacking interactions within the receptor's binding pocket.

  • Substitution on the Phenyl Ring: Modifications to the 4-phenyl ring can fine-tune the compound's interaction with the receptor. A hydroxyl group at the meta-position of the 4-phenyl ring is a common feature in many potent opioids, as it can form a key hydrogen bond with the receptor.[8] The presence and position of other substituents can influence both affinity and selectivity for different opioid receptor subtypes (µ, δ, and κ).[9]

The Aminomethyl Side Chain: A Key Determinant of Activity

The (aminomethyl) group at the 4-position is a distinguishing feature of this class of derivatives. Modifications to this group can significantly impact the compound's interaction with the receptor.

  • N-Substitution on the Aminomethyl Group: Introducing substituents on the nitrogen of the aminomethyl group can lead to derivatives with diverse pharmacological profiles. For example, acylation of this nitrogen can produce potent ligands for sigma receptors, another important class of CNS targets.

  • Conformational Rigidity: The flexibility of the aminomethyl side chain can be constrained to explore different binding poses within the receptor.

Comparative Analysis of Opioid Receptor Affinity

To illustrate the SAR principles, the following table summarizes the in vitro binding affinities (Ki) of a series of benzylpiperidine derivatives for the µ-opioid receptor (MOR) and sigma-1 receptor (σ1R). These compounds, while not all strictly this compound derivatives, share the core benzylpiperidine scaffold and provide valuable insights into the effects of structural modifications.

CompoundR1R2R3Ki (MOR) (nM)[3]Ki (σ1R) (nM)[3]
1 HHH>1000018.5
2 4-FHH854015.4
3 H4-ClH128013.2
4 HH4-OCH356.411.0

Analysis of the data reveals several key SAR trends:

  • The unsubstituted parent compound 1 shows very low affinity for the MOR, highlighting the need for specific substitutions to achieve potent opioid activity.

  • Introduction of a fluorine atom at the 4-position of the N-benzyl group (Compound 2 ) does not significantly improve MOR affinity.

  • A chlorine atom at the 4-position of the phenylacetamide moiety (Compound 3 ) leads to a notable increase in MOR affinity compared to the unsubstituted compound.

  • The most potent compound in this series, Compound 4 , features a methoxy group at the 4-position of the N-benzyl group, resulting in a significant enhancement of MOR binding affinity. This suggests that electron-donating groups on the N-benzyl ring are favorable for MOR interaction in this scaffold.

Experimental Protocols

The determination of binding affinity for these derivatives is typically performed using in vitro radioligand binding assays. Below is a representative protocol for a competitive binding assay at the µ-opioid receptor.

Radioligand Competitive Binding Assay for µ-Opioid Receptor

This protocol outlines the procedure to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the µ-opioid receptor.

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Test Compounds: this compound derivatives.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Thaw the hMOR cell membranes on ice.

    • Prepare the assay buffer.[10]

  • Assay Setup:

    • In a 96-well plate, add the following to a final volume of 1 mL:

      • hMOR cell membranes (typically 10-20 µg of protein).[10]

      • [³H]-DAMGO at a concentration near its dissociation constant (Kd) (e.g., 0.5 nM).[10]

      • Varying concentrations of the test compound.

      • For total binding, add assay buffer instead of the test compound.

      • For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).[10]

  • Incubation:

    • Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[10]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Test Compounds (Serial Dilutions) - hMOR Membranes - Assay Buffer assay_setup Combine: - hMOR Membranes - [³H]-DAMGO - Test Compound / Buffer / Naloxone prep_reagents->assay_setup incubation Incubate at RT (120 minutes) assay_setup->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

Caption: Workflow for the in vitro radioligand competitive binding assay.

Signaling Pathways of the µ-Opioid Receptor

Activation of the µ-opioid receptor by an agonist, such as a potent this compound derivative, initiates a cascade of intracellular signaling events primarily through the coupling to inhibitory G-proteins (Gi/Go).[11] This leads to the desired analgesic effects but can also be associated with adverse effects.

The two primary signaling pathways are:

  • G-protein Pathway: This is the canonical pathway associated with analgesia. Upon agonist binding, the Gi/Go protein is activated, leading to:

    • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

    • Modulation of Ion Channels:

      • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.[11]

      • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal.[12]

  • β-Arrestin Pathway: This pathway is implicated in the development of tolerance, respiratory depression, and other adverse effects.[5][10] Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor, leading to receptor desensitization and internalization.

The development of "biased agonists" that selectively activate the G-protein pathway over the β-arrestin pathway is a major goal in modern opioid research, aiming to create safer and more effective analgesics.[5]

µ-Opioid Receptor Signaling Diagram

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Adverse Effects) MOR µ-Opioid Receptor (MOR) Gi_Go Gi/Go Protein MOR->Gi_Go Activates GRK GRK MOR->GRK Activates ligand Opioid Agonist (e.g., Benzylpiperidine derivative) ligand->MOR Binds to AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca²⁺ Channel Gi_Go->Ca_channel Inhibits K_channel K⁺ Channel Gi_Go->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits internalization Receptor Internalization & Desensitization beta_arrestin->internalization

Caption: Simplified signaling pathways of the µ-opioid receptor.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile platform for the development of novel opioid receptor modulators. The structure-activity relationship studies, though fragmented across various related series, consistently highlight the critical roles of the N-substituent, the 4-phenyl group, and the 4-aminomethyl side chain in determining the affinity and efficacy of these compounds.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of substitutions at all three key positions within the same study is needed to build a more precise and predictive SAR model for the this compound core.

  • Biased Agonism: The design and synthesis of derivatives that exhibit biased agonism towards the G-protein pathway could lead to the development of safer analgesics with a reduced side-effect profile.

  • Exploration of other CNS targets: The affinity of some of these derivatives for sigma receptors suggests that this scaffold could be a starting point for the development of multi-target ligands, which may offer novel therapeutic approaches for complex neurological disorders.

By leveraging the insights from SAR studies and employing rational drug design principles, the this compound scaffold holds significant promise for the discovery of next-generation analgesics and other CNS-active agents.

References

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. PubMed. [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Interactions of the core piperidine with the receptor residues. ResearchGate. [Link]

  • Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays. PubMed. [Link]

  • Mu Receptors. StatPearls - NCBI Bookshelf. [Link]

  • New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands. MDPI. [Link]

  • κ-opioid receptor. Wikipedia. [Link]

  • Opioid Pharmacology. Pain Physician. [Link]

  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University. [Link]

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers. [Link]

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  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]

  • Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. SciELO. [Link]

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  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]

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A Researcher's Guide to Reproducing Biological Data for Piperidine Compounds: Synthesis, Characterization, and Anticancer Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1] Its prevalence in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents, highlights its significance in the development of new therapeutic agents.[2] This guide provides a comprehensive, in-depth technical framework for researchers aiming to synthesize, characterize, and evaluate the biological activity of piperidine-containing compounds, with a focus on reproducibility and scientific integrity. By presenting detailed, self-validating protocols and comparative data, this document serves as a practical resource for scientists and drug development professionals in the field of oncology.

The Enduring Importance of the Piperidine Moiety in Oncology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, offers a unique combination of structural and physicochemical properties that make it an attractive scaffold for drug design.[2] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing the compound's solubility, membrane permeability, and target-binding affinity. These features have been exploited to develop a wide range of anticancer agents that target various cellular pathways.[2]

Case Study: Synthesis and Characterization of a Novel Anticancer Piperazine Derivative

To illustrate a complete and reproducible workflow, this guide will focus on a case study adapted from the synthesis and evaluation of novel dibenzo[b,f][2][3]thiazepine-piperazine derivatives, which have demonstrated notable anticancer activity.[4] While the core of the case study molecule is a piperazine, its synthetic strategy and biological evaluation are highly relevant and readily adaptable to piperidine analogues.

Synthesis Protocol

The synthesis of the target compounds involves a multi-step process that begins with commercially available starting materials and employs standard organic chemistry transformations. The following is a detailed, step-by-step protocol for the synthesis of a representative compound from the series, N-(1-(4-(dibenzo[b,f][2][3]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)benzamide.

Step 1: Synthesis of Intermediate Amide

  • To a solution of the starting amine in a suitable solvent (e.g., dichloromethane), add an equimolar amount of the desired acid chloride and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide intermediate.

Step 2: Coupling with the Piperazine Moiety

  • Dissolve the amide intermediate in a suitable solvent (e.g., N,N-dimethylformamide) and add the dibenzo[b,f][2][3]thiazepine-piperazine core.

  • Add a coupling agent (e.g., HATU) and a base (e.g., N,N-diisopropylethylamine) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Extract the product with an organic solvent, wash with aqueous solutions to remove impurities, and dry the organic layer.

  • Purify the final compound by column chromatography to yield the desired product.

Characterization of the Final Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are critical for this purpose.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of the compound. For our case study compound, the ¹H NMR spectrum would be expected to show characteristic peaks for the aromatic protons, the protons of the piperazine ring, and the protons of the amino acid backbone. Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. The mass spectrum of the target compound would show a molecular ion peak corresponding to its calculated molecular weight.[4]

Table 1: Summary of Characterization Data for a Representative Piperazine Derivative [4]

Characterization TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic, piperazine, and amino acid protons with appropriate chemical shifts, multiplicities, and coupling constants.
¹³C NMR Resonances for all carbon atoms in the molecule, including aromatic, piperazine, carbonyl, and aliphatic carbons.
Mass Spectrum (MS) A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) consistent with the calculated molecular weight of the compound.

Reproducible Biological Evaluation: Assessing Anticancer Activity

To evaluate the anticancer potential of the synthesized piperidine compounds, a robust and reproducible in vitro cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Detailed MTT Assay Protocol

This protocol is designed for the evaluation of compound cytotoxicity against adherent human cancer cell lines, such as K562 (chronic myelogenous leukemia), Colo-205 (colon adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma).[4]

Materials:

  • Human cancer cell lines (e.g., K562, Colo-205, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Piperidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells, resulting in final concentrations ranging from, for example, 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps from compound synthesis to biological data acquisition.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biology Biological Evaluation synthesis Multi-step Synthesis of Piperidine Derivative purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization compound_treatment Treatment with Piperidine Compound characterization->compound_treatment cell_culture Cancer Cell Line Culture cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Experimental workflow from synthesis to biological evaluation.

Comparative Analysis of Anticancer Activity

The following table presents a comparative analysis of the cytotoxic activity of a series of synthesized piperazine derivatives against three human cancer cell lines, as determined by the MTT assay.[4] This data allows for the evaluation of structure-activity relationships (SAR) and the identification of promising lead compounds.

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Piperazine Derivatives [4]

CompoundK562Colo-205MDA-MB-231
16b 25.435.238.6
16d 22.831.534.7
16i 28.939.142.3
16p 20.728.431.9
16q 24.133.637.2
Sunitinib (Control) 8.510.212.8

Data is presented as the mean IC₅₀ value from three independent experiments.

Mechanistic Insights: Targeting Cellular Signaling Pathways

Many anticancer piperidine and piperine compounds exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[2] One such critical pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.[6][7][8] Piperine, a natural product containing a piperidine moiety, has been shown to inhibit the proliferation and induce apoptosis of human gastric cancer cells by downregulating the PI3K/Akt pathway.[6]

Visualizing the PI3K/Akt Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the potential point of intervention for piperidine-based inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Piperidine Piperidine Inhibitor Piperidine->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and its inhibition.

Conclusion

This guide provides a comprehensive and reproducible framework for the synthesis, characterization, and biological evaluation of piperidine-containing compounds as potential anticancer agents. By following the detailed protocols and utilizing the comparative data presented, researchers can confidently reproduce and build upon existing findings in this critical area of drug discovery. The provided case study and mechanistic insights offer a solid foundation for the rational design and development of novel piperidine-based therapeutics.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Arun, Y., & Singh, S. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 9, 1154. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2020). Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. Medical science monitor : international medical journal of experimental and clinical research, 26, e922312. [Link]

  • Anireddy, J. S., Anantaraju, H. S., G, S. K., K, S., & S, S. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][2][3]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & medicinal chemistry letters, 27(17), 4126–4131. [Link]

  • Singh, M., Singh, A., & Kumar, V. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Chen, H., Liang, X., Xu, F., Xu, B., He, X., Huang, B., & Yuan, M. (2014). Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. Molecules (Basel, Switzerland), 19(8), 12048–12064. [Link]

  • Salahuddin, Mazumder, A., & Shaharyar, M. (2015). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Journal of chemistry, 2015, 1–11. [Link]

  • Ozturk, G., Erol, K., & Yilmaz, F. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 451-458. [Link]

  • Anireddy, J. S., Anantaraju, H. S., G, S. K., K, S., & S, S. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][2][3]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & medicinal chemistry letters, 27(17), 4126–4131. [Link]

  • Ozturk, G., Erol, K., & Yilmaz, F. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 451-458. [Link]

  • Ocal, N., & Yilmaz, F. (2019). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Magnetic Resonance in Chemistry, 57(11), 946-952. [Link]

  • Singh, M., Singh, A., & Kumar, V. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2020). Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. Medical science monitor : international medical journal of experimental and clinical research, 26, e922312. [Link]

  • Mohamadi, M. K., & Zarei, M. (2019). SYNTHESIS AND CYTOTOXIC ACTIVITY EVALUATION OF 1,4-DIHYDROPYRIDINE DERIVATIVES USING Ag2O/GO/TiO2 COMPOSITE NANOSTRUCTURE. Revue Roumaine de Chimie, 64(1), 49-55. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., & El-Sayed, M. A. A. (2022). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC advances, 12(46), 30097–30111. [Link]

  • P, S., & G, S. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-10. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Wang, Y. (2022). Eriodictyol Suppresses Gastric Cancer Cells via Inhibition of PI3K/AKT Pathway. International journal of molecular sciences, 23(23), 14896. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of N-Benzylpiperidines: A Comparative Benchmarking of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of N-benzylpiperidines is a critical aspect of research and development, quality control, and pharmacokinetic studies. The N-benzylpiperidine structural motif is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its role in fine-tuning the efficacy and physicochemical properties of drug candidates.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the quantification of N-benzylpiperidines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

This document moves beyond a simple listing of methods to offer a nuanced analysis of the causality behind experimental choices, ensuring that the described protocols are not just steps to be followed, but self-validating systems. Every claim is grounded in authoritative sources to provide a trustworthy and expert-driven narrative.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

High-Performance Liquid Chromatography (HPLC) is frequently the initial technique of choice for the analysis of N-benzylpiperidines and similar non-volatile compounds due to its broad applicability and versatility.[2] The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

The Principle of HPLC in N-Benzylpiperidine Analysis

For N-benzylpiperidines, which are basic and possess a chromophore (the benzyl group), reversed-phase HPLC with UV detection is a common and effective approach. In reversed-phase HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The N-benzylpiperidine, being relatively nonpolar, interacts with the stationary phase. By gradually increasing the proportion of a less polar organic solvent (like acetonitrile or methanol) in the mobile phase, the analyte is eluted from the column. The benzyl group's aromatic ring allows for sensitive detection using a UV detector, typically around 254 nm.[2]

The choice of a C18 column provides a robust and versatile platform for the separation of N-benzylpiperidine from its potential impurities or metabolites.[3][4] The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase is often crucial. This protonates the piperidine nitrogen, leading to more symmetrical peak shapes and preventing tailing, which can be a common issue with basic compounds.

Experimental Protocol: HPLC-UV for N-Benzylpiperidine Quantification

This protocol provides a starting point for the development of a validated HPLC-UV method for an N-benzylpiperidine derivative.[2]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve approximately 10 mg of the N-benzylpiperidine standard in the mobile phase to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing the N-benzylpiperidine in the mobile phase to a concentration that falls within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve calibrate Prepare Calibrants dissolve->calibrate inject Inject into HPLC calibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate curve Calibration Curve integrate->curve quantify Quantification curve->quantify

Gas Chromatography (GC): The Specialist for Volatile Analytes

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[2] For N-benzylpiperidines, GC can be a highly sensitive method, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The Rationale for Using GC with N-Benzylpiperidines

The applicability of GC to N-benzylpiperidine analysis is contingent on the compound's volatility and thermal stability. While many N-benzylpiperidines are sufficiently volatile for GC analysis, their basic nature can lead to poor peak shape and adsorption on the GC column. To circumvent this, derivatization is often employed. This chemical modification of the analyte aims to increase its volatility and thermal stability, and to improve its chromatographic behavior. However, derivatization adds an extra step to the sample preparation process, which can introduce variability. In some cases, with careful column selection and optimization of conditions, direct analysis without derivatization is possible.[5]

Experimental Protocol: GC-FID for N-Benzylpiperidine Quantification

This protocol outlines a general approach for GC-FID analysis. Method development will be required to optimize conditions for specific N-benzylpiperidine derivatives.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 10 minutes.

  • Detector Temperature: 300 °C

Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the N-benzylpiperidine standard in a suitable solvent such as methanol or dichloromethane.

  • Calibration Standards: Create a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

  • (Optional) Derivatization: If necessary, derivatize the standards and samples using a suitable agent (e.g., trifluoroacetic anhydride) to improve volatility and peak shape.

  • Transfer the final solutions to GC vials for analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc derivatize_gc Derivatization (Optional) dissolve_gc->derivatize_gc inject_gc Inject into GC derivatize_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID/MS Detection separate_gc->detect_gc integrate_gc Peak Integration detect_gc->integrate_gc identify_gc Compound Identification integrate_gc->identify_gc quantify_gc Quantification identify_gc->quantify_gc

Mass Spectrometry (MS): The Gold Standard for Sensitivity and Specificity

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method (either GC or HPLC), provides unparalleled sensitivity and specificity.

The Power of Mass Spectrometry in N-Benzylpiperidine Analysis

MS detectors identify compounds based on their mass-to-charge ratio (m/z). This provides a much higher degree of certainty in compound identification compared to UV or FID detectors. For complex matrices, such as biological fluids, the selectivity of MS is invaluable for distinguishing the analyte from interfering components. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This combination is ideal for volatile N-benzylpiperidines. The mass spectrometer provides definitive identification of the chromatographic peaks. A simple liquid-liquid extraction is often sufficient for sample preparation, and in some cases, derivatization can be avoided.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is arguably the most powerful technique for the quantification of N-benzylpiperidines in complex samples. It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. A significant advantage of LC-MS/MS is that it often eliminates the need for derivatization, simplifying sample preparation.

Experimental Protocol: LC-MS/MS for N-Benzylpiperidine Quantification in a Complex Matrix

This protocol provides a representative method for the analysis of an N-benzylpiperidine in a biological matrix, such as plasma.

Instrumentation:

  • LC-MS/MS system consisting of an HPLC with a binary pump, autosampler, and column oven, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Data acquisition and analysis software.

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to elute the analyte with good peak shape.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the N-benzylpiperidine and an internal standard. These transitions would be determined during method development by infusing a standard solution of the analyte.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and then centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aliquot Sample add_is Add Internal Standard sample->add_is extract Protein Precipitation / LLE / SPE add_is->extract evap Evaporate & Reconstitute extract->evap inject_lcms Inject into LC evap->inject_lcms separate_lcms Chromatographic Separation inject_lcms->separate_lcms ionize_lcms ESI Ionization separate_lcms->ionize_lcms analyze_lcms MS/MS Analysis (MRM) ionize_lcms->analyze_lcms integrate_lcms Peak Integration analyze_lcms->integrate_lcms curve_lcms Calibration Curve integrate_lcms->curve_lcms quantify_lcms Quantification curve_lcms->quantify_lcms

Comparative Analysis of Techniques

The selection of the most appropriate analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and throughput needs.

ParameterHPLC-UVGC-FIDGC-MSLC-MS/MS
Principle Liquid-solid partitioningGas-liquid partitioningGas-liquid partitioning with mass detectionLiquid-solid partitioning with mass detection
Applicability Non-volatile, thermally stable compoundsVolatile, thermally stable compoundsVolatile, thermally stable compoundsWide range of compounds, including non-volatile and thermally labile
Sensitivity Moderate (µg/mL range)High (ng/mL range)Very High (pg/mL to ng/mL range)Extremely High (pg/mL to fg/mL range)
Selectivity ModerateModerateHighVery High
Derivatization Not usually requiredOften required for polar/basic compoundsMay be requiredGenerally not required
Instrumentation Cost Low to ModerateLow to ModerateModerate to HighHigh
Throughput HighModerateModerateHigh
Typical Use Case Routine QC, purity analysis, content uniformityResidual solvent analysis, analysis of volatile impuritiesDefinitive identification and quantificationBioanalysis, trace-level impurity analysis, metabolomics

Conclusion and Recommendations

The choice of an analytical technique for the quantification of N-benzylpiperidines is a critical decision that directly impacts the quality and reliability of the data generated.

  • For routine quality control and purity assessment of bulk drug substances , where high concentrations are expected and the matrix is simple, HPLC-UV offers a robust, cost-effective, and high-throughput solution. Its simplicity and reliability make it an excellent choice for these applications.

  • For the analysis of volatile impurities or in situations where HPLC is not suitable , GC-FID is a viable alternative. However, the potential need for derivatization should be carefully considered.

  • When high sensitivity and definitive identification are required , particularly in complex matrices, mass spectrometry is the undisputed champion . GC-MS is a powerful tool for volatile N-benzylpiperidines, while LC-MS/MS stands as the gold standard for bioanalytical studies and the quantification of trace-level impurities due to its exceptional sensitivity, selectivity, and broad applicability without the need for derivatization.

Ultimately, the development and validation of any analytical method must be tailored to the specific N-benzylpiperidine derivative and the intended application, adhering to relevant regulatory guidelines to ensure data integrity and product quality.

References

  • Royal Society of Chemistry. (n.d.). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Retrieved from [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • SciSpace. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. RSC Publishing. Retrieved from [Link]

  • BioPharm International. (n.d.). Challenges in Analytical Method Development and Validation. Retrieved from [Link]

  • Scribd. (n.d.). Challenges in Analytical Method Development For. Retrieved from [Link]

  • MDPI. (n.d.). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of some characteristics of sample preparation techniques.... Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • MDPI. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Challenges in analytical method development of biopharmaceuticals. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitation of Residual Solvent in Radiopharmaceuticals. Retrieved from [Link]

  • American Pharmaceutical Review. (2025). Challenges in Developing Analytical Procedures with the New ICH Q14 Guideline. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]

Sources

Bridging the Gap: A Senior Application Scientist's Guide to Correlating In-Silico Docking with In-Vitro Results for Piperidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount. For researchers, scientists, and drug development professionals, the ability to accurately predict the biological activity of a ligand before it enters the wet lab can save invaluable time and resources. This guide provides an in-depth, experience-driven comparison of in-silico docking and in-vitro validation, with a specific focus on the ubiquitous piperidine scaffold. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, ensuring a self-validating system from computational prediction to experimental confirmation.

The Foundational Role of In-Silico Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, this involves docking a small molecule ligand, such as a piperidine derivative, into the binding site of a target protein. The primary output of a docking simulation is a scoring function, which estimates the binding affinity, often expressed as a negative value in kcal/mol. A more negative score typically suggests a stronger predicted binding affinity.[1][2]

However, it is crucial to understand that docking scores are a theoretical estimation and not a direct measure of in-vitro potency.[3] Several factors can influence the accuracy of these predictions, including the quality of the protein crystal structure, the flexibility of both the ligand and the protein, and the sophistication of the scoring function. Therefore, in-vitro validation is an indispensable step to confirm the computational hypotheses.

A Self-Validating Workflow: From Bits to Biology

To ensure the reliability of our findings, we employ a workflow that continuously cross-validates computational predictions with experimental data. This iterative process allows for the refinement of our in-silico models and a more confident selection of promising lead candidates.

G cluster_insilico In-Silico Phase cluster_invitro In-Vitro Phase cluster_correlation Correlation & Analysis Target_Prep Target Protein Preparation Docking Molecular Docking Simulation Target_Prep->Docking Ligand_Prep Piperidine Ligand Library Preparation Ligand_Prep->Docking Scoring Analysis of Docking Scores & Poses Docking->Scoring Synthesis Synthesis of Prioritized Ligands Scoring->Synthesis Prioritization Data_Analysis Correlation of Docking Score vs. pIC50 Scoring->Data_Analysis IC50_Det IC50 Determination Synthesis->IC50_Det Assay_Dev In-Vitro Assay Development Assay_Dev->IC50_Det IC50_Det->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Ligand_Prep Iterative Refinement

Figure 1: A comprehensive workflow illustrating the iterative process of in-silico docking, in-vitro validation, and data correlation for piperidine ligands.

In-Silico Docking Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for performing a molecular docking study with piperidine ligands. The causality behind each step is explained to provide a deeper understanding of the process.

1. Target Protein Preparation:

  • Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary components.

  • Procedure:

    • Obtain the Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[1]

    • Remove Water and Heteroatoms: Delete all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[1] This is crucial as they can interfere with the docking algorithm.

    • Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. The correct protonation state of amino acid residues is critical for accurate prediction of interactions.

    • Define the Binding Site: Identify the active site or binding pocket of the protein. This is often done by referring to the location of a co-crystallized ligand or through literature precedent. Define a grid box around this site to constrain the search space for the docking algorithm.

2. Piperidine Ligand Preparation:

  • Objective: To generate a 3D conformation of the piperidine ligands and assign appropriate chemical properties.

  • Procedure:

    • 2D to 3D Conversion: Convert the 2D structures of the piperidine ligands into 3D conformations using a suitable software package.

    • Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation.

    • Assign Partial Charges: Assign partial charges to the atoms of each ligand. This is essential for calculating electrostatic interactions with the protein.

3. Molecular Docking Simulation:

  • Objective: To predict the binding mode and estimate the binding affinity of the piperidine ligands to the target protein.

  • Procedure:

    • Select a Docking Program: Choose a well-validated docking program such as AutoDock Vina, Glide, or GOLD.[4]

    • Run the Docking Simulation: Dock each prepared ligand into the defined binding site of the prepared protein. The program will generate multiple possible binding poses for each ligand and calculate a corresponding docking score.

4. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and scores to prioritize ligands for in-vitro testing.

  • Procedure:

    • Rank by Docking Score: Rank the ligands based on their docking scores, with more negative scores indicating a higher predicted affinity.

    • Visual Inspection of Binding Poses: Visually inspect the top-ranked poses to ensure they make sense from a chemical perspective. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with important residues in the binding site.[5]

In-Vitro Validation: The Ground Truth

While in-silico docking provides valuable predictions, in-vitro experiments are essential to determine the actual biological activity of the synthesized compounds.[6] For enzyme inhibitors, a common and robust method is the determination of the half-maximal inhibitory concentration (IC50).

Detailed In-Vitro Protocol: Determination of IC50 for a Kinase Target

This protocol provides a detailed methodology for determining the IC50 value of a piperidine-based kinase inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Piperidine ligand stock solutions (in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare all reagents to their final concentrations in the kinase assay buffer.

  • Ligand Dilution Series: Prepare a serial dilution of the piperidine ligand in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Setup:

    • Add a small volume of the diluted ligand solutions to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

    • Add the kinase to all wells except the no-enzyme control.

    • Incubate for a short period to allow the ligand to bind to the kinase.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the enzymatic reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the detection reagent to stop the kinase reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (and thus, kinase activity).

  • Read Plate: Read the signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data by setting the DMSO-only control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Correlating In-Silico and In-Vitro Data: The Moment of Truth

The ultimate goal is to establish a meaningful correlation between the in-silico docking scores and the experimentally determined in-vitro potencies (IC50 values).[7] A strong correlation provides confidence in the predictive power of the docking model and can guide the design of future generations of ligands.

Data Presentation:

To facilitate comparison, the data should be summarized in a clear and concise table. For a more robust statistical analysis, it is often beneficial to convert IC50 values to their negative logarithmic scale (pIC50 = -log10(IC50)).

Piperidine LigandDocking Score (kcal/mol)IC50 (µM)pIC50
Compound 1 -9.50.56.30
Compound 2 -9.21.25.92
Compound 3 -8.83.55.46
Compound 4 -8.58.15.09
Compound 5 -7.915.74.80
Compound 6 -7.150.24.30

Table 1: Example data correlating docking scores with experimentally determined IC50 and pIC50 values for a series of piperidine ligands.

G Correlation of Docking Score vs. pIC50 xaxis Docking Score (kcal/mol) yaxis pIC50 d1 d2 d3 d4 d5 d6 trend_start trend_end trend_start->trend_end

Figure 2: A conceptual scatter plot illustrating a positive correlation between more negative docking scores and higher pIC50 values.

A strong positive correlation, as conceptually illustrated in Figure 2, where more negative docking scores correspond to higher pIC50 values (lower IC50), indicates that the in-silico model is successfully predicting the relative potencies of the ligands. The strength of this correlation can be quantified using statistical measures such as the Pearson correlation coefficient (r) or the coefficient of determination (R²).[7]

Challenges and Best Practices: Navigating the Nuances

While the correlation between in-silico and in-vitro data can be powerful, it is not always straightforward. Several challenges can arise, and adhering to best practices is essential for success.

Common Challenges:

  • Inaccurate Scoring Functions: Docking score functions are approximations and may not accurately capture all the complexities of molecular recognition.[8]

  • Protein Flexibility: Most docking protocols treat the protein as a rigid structure, which is a simplification. In reality, proteins are dynamic and can undergo conformational changes upon ligand binding.[9]

  • Solvation Effects: The role of water molecules in the binding pocket is often difficult to model accurately, yet it can have a significant impact on binding affinity.

  • Experimental Variability: In-vitro assays are subject to experimental error, which can affect the reliability of the IC50 values.

Best Practices:

  • Use High-Quality Crystal Structures: The resolution and quality of the protein structure used for docking are critical.

  • Employ Multiple Docking Programs/Scoring Functions: Comparing the results from different algorithms can provide a more robust prediction.

  • Consider Ensemble Docking: Using multiple conformations of the protein in the docking simulation can help to account for protein flexibility.[9]

  • Perform Molecular Dynamics (MD) Simulations: For high-priority hits, MD simulations can provide a more detailed and accurate picture of the ligand-protein interactions and binding stability over time.[5]

  • Ensure Robust In-Vitro Assays: Use validated and reproducible in-vitro assays to minimize experimental error.

Conclusion: A Symbiotic Relationship for Accelerated Drug Discovery

The effective correlation of in-silico docking with in-vitro results is a cornerstone of modern, efficient drug discovery. By understanding the strengths and limitations of both computational and experimental approaches, and by employing a rigorous, self-validating workflow, researchers can significantly enhance their ability to identify and optimize promising new therapeutic agents. The piperidine scaffold, with its versatility and prevalence in medicinal chemistry, serves as an excellent case study for the power of this integrated approach. By bridging the gap between the virtual and the real, we can accelerate the journey from a promising idea to a life-changing medicine.

References

  • In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). FARMACIA. [Link]

  • Investigating the Inhibitory Potential of Repaglinide and Piperine Ligands on PPAR Gamma through In silico Analysis and Molecula. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. (2024). Chemistry & Biodiversity. [Link]

  • A correlation graph for docking predicted activity and IC50 values. (n.d.). ResearchGate. [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). Synthetic Communications. [Link]

  • Challenges in Computational Drug-Drug Interaction Prediction: A Survey. (2025). ResearchGate. [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). Journal of Molecular Structure. [Link]

  • A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit‐Risk Ratio of a Treatment Using a Convolution‐Based Modeling Approach. (n.d.). Clinical Pharmacology & Therapeutics. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). Molecules. [Link]

  • New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations. (n.d.). Pharmaceutics. [Link]

  • Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. (n.d.). Journal of Chemical Information and Modeling. [Link]

  • Present and future challenges in therapeutic designing using computational approaches. (2022). In Computational Intelligence in Drug Discovery. Elsevier. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. [Link]

  • Challenges in Computational Drug-Drug Interaction Prediction: A Survey. (n.d.). International Journal of Intelligent Engineering and Systems. [Link]

  • In Silico Modeling Approaches Coupled with In Vitro Characterization in Predicting In Vivo Performance of Drug Delivery System Formulations. (n.d.). ResearchGate. [Link]

  • From where I can get the IC50 values of compounds to correlate docking scores?. (2018). ResearchGate. [Link]

  • Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. (n.d.). PLoS ONE. [Link]

  • Computational Methods in Drug Discovery: The Challenges to Face. (2023). AZoLifeSciences. [Link]

  • In Vitro Dissolution and in Silico Modeling Shortcuts in Bioequivalence Testing. (2020). Pharmaceutics. [Link]

  • In vitro–In Vivo Correlations: Tricks and Traps. (2012). Pharmaceutical Research. [Link]

  • Key Challenges in Computational Drug Discovery and How to Overcome Them. (2024). Drug Discovery and Development. [Link]

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A Comparative Toxicological Assessment of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine and Structurally Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The N-benzylpiperidine and 4-phenylpiperidine motifs, in particular, are prevalent in compounds targeting the central nervous system (CNS).[1][2] While these moieties are often crucial for therapeutic efficacy, they also carry inherent toxicological risks that warrant careful evaluation during drug development. This guide provides a comparative analysis of the toxicity profile of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine and its structurally similar analogs. By examining the available data on acute toxicity, cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity, we aim to provide researchers with a framework for understanding the structure-toxicity relationships within this chemical class and to guide early-stage safety assessments.

The selection of analogs for this comparison is based on the dissection of the parent molecule into its core components: the N-benzylpiperidine moiety and the 4-phenylpiperidine moiety. The chosen analogs are:

  • This compound (Target Compound)

  • N-Benzylpiperidine (Represents the N-substituted piperidine core)

  • 4-Phenylpiperidine (Represents the 4-substituted piperidine core)

  • 1-Benzyl-4-piperidone (A common precursor and metabolite, introducing a ketone functional group)

  • 4-Benzylpiperidine (Isomeric analog for structural comparison)

This guide will delve into the known toxicological data for these compounds, provide standardized protocols for key in vitro and in vivo toxicity assays, and discuss the underlying mechanisms of toxicity.

Comparative Toxicity Profiles

A comprehensive understanding of a compound's toxicity is built upon various endpoints. Below is a summary of the available data for our target compound and its selected analogs.

Acute Oral Toxicity

Acute oral toxicity is a primary indicator of a substance's potential for harm if ingested. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure used to classify substances based on their LD50 (the dose lethal to 50% of a test population).[3]

CompoundGHS Classification (Oral)LD50 (Oral, Rat)Reference
This compound Data Not AvailableData Not Available
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine (close analog)Toxic if swallowed / Harmful if swallowedData Not Available[4]
N-Benzylpiperidine Data Not AvailableData Not Available
4-Phenylpiperidine Data Not AvailableData Not Available[1]
1-Benzyl-4-piperidone Harmful if swallowedData Not Available[5][6][7]
4-Benzylpiperidine Harmful if swallowedData Not Available[8]
Piperidine (core structure)Data Not Available300 - 520 mg/kg[8]
Piperine (related alkaloid)Data Not Available514 mg/kg[9]

Note: Data for the target compound is inferred from a close analog. The lack of specific oral LD50 values for the primary analogs necessitates reliance on GHS classifications from safety data sheets, which indicate a moderate level of acute oral toxicity.

In Vitro Cytotoxicity

Cytotoxicity assays, such as the MTT assay, measure a compound's ability to induce cell death. The IC50 value represents the concentration at which 50% of cell growth is inhibited.[10][11]

CompoundCell LineIC50Reference
This compound Data Not AvailableData Not Available
N-Benzylpiperidine Data Not AvailableData Not Available
4-Phenylpiperidine Data Not AvailableData Not Available
1-Benzyl-4-piperidone Data Not AvailableData Not Available
4-Benzylpiperidine Data Not AvailableData Not Available

The absence of direct cytotoxicity data for these specific compounds highlights a significant data gap. However, studies on related structures suggest that piperidine derivatives can exhibit cytotoxicity, often influenced by factors like lipophilicity and the nature of substituents.

Structure-Toxicity Relationship Overview

The toxicity of piperidine derivatives is intricately linked to their chemical structure. Key structural features influencing toxicity include:

  • The N-substituent: The benzyl group in N-benzylpiperidine derivatives can influence metabolic pathways and interactions with biological targets.[2]

  • The 4-position substituent: The phenyl group at the 4-position is a critical feature. The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopaminergic neurons.[12][13] This highlights the potential for neurotoxicity in compounds containing a 4-phenylpiperidine or similar moiety.

  • Other substitutions: Additional functional groups on the piperidine ring or the aromatic systems can modulate lipophilicity, metabolic stability, and target engagement, thereby altering the toxicity profile.

Key Areas of Toxicological Concern

Neurotoxicity

The structural similarity of 4-phenylpiperidine derivatives to the neurotoxin MPP+ is a primary concern.

Mechanism of MPTP/MPP+ Neurotoxicity:

  • Uptake: MPTP, being lipophilic, readily crosses the blood-brain barrier.

  • Metabolism: In the brain, monoamine oxidase B (MAO-B) converts MPTP to MPP+.[12]

  • Selective Accumulation: MPP+ is a substrate for the dopamine transporter (DAT), leading to its accumulation in dopaminergic neurons.

  • Mitochondrial Dysfunction: MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal cell death.[12][14]

Derivatives of 4-phenylpiperidine can be substrates for MAO, potentially leading to the formation of neurotoxic metabolites.[15] A study on N-benzylpiperazine (BZP), a structurally related compound, demonstrated its neurotoxic effects in vitro, including increased LDH release, decreased ATP levels, and activation of apoptotic pathways.[16][17][18]

dot graph TD { subgraph "Neurotoxicity Pathway of MPTP-like Compounds" A[MPTP (Lipophilic Precursor)] -->|Crosses Blood-Brain Barrier| B(Brain); B -->|MAO-B in Glial Cells| C[MPP+ (Toxic Metabolite)]; C -->|Dopamine Transporter (DAT)| D(Dopaminergic Neuron); D --> E{Mitochondrial Accumulation}; E --> F[Inhibition of Complex I]; F --> G[ATP Depletion & Oxidative Stress]; G --> H[Neuronal Death]; end } caption: "Metabolic activation and mechanism of neurotoxicity for MPTP."

Hepatotoxicity

The liver is a primary site of metabolism for many xenobiotics, making it susceptible to drug-induced injury. Piperidine alkaloids, as a class, have been associated with hepatotoxicity.[19] Studies on piperazine derivatives, which share structural similarities with piperidines, have shown that they can induce hepatotoxicity by up-regulating key enzymes involved in cholesterol biosynthesis.[2][20][21] This suggests a potential mechanism for liver injury with N-benzylpiperidine compounds. The metabolism of the benzyl group can also lead to the formation of reactive metabolites that may contribute to hepatotoxicity.[22]

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). While there is limited specific data on the genotoxicity of this compound and its close analogs, some piperidine alkaloids have been shown to be mutagenic. Standard genotoxicity testing, such as the in vitro micronucleus assay, is crucial to assess this potential risk.

Recommended Experimental Protocols

To address the data gaps and thoroughly characterize the toxicity profile of novel piperidine derivatives, a battery of standardized in vitro and in vivo assays is recommended.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[23]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Seed cells in 96-well plate"]; B [label="Treat with test compound"]; C [label="Add MTT solution"]; D [label="Incubate (2-4h)"]; E [label="Solubilize formazan crystals"]; F [label="Read absorbance at 570 nm"]; A -> B -> C -> D -> E -> F; } caption: "Workflow for the MTT cytotoxicity assay."

Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)

This in vivo assay provides an estimation of the acute oral toxicity of a substance.

Principle: A stepwise procedure where groups of animals (typically rats) are dosed at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The outcome of each step determines the next dose level.[3]

Step-by-Step Protocol:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females, as they can be slightly more sensitive). Acclimatize the animals to the laboratory conditions.

  • Dose Preparation: Prepare the test substance in a suitable vehicle.

  • Sighting Study (Optional but Recommended): A preliminary study with a single animal per dose step can be used to determine the appropriate starting dose for the main study.

  • Dosing: Administer the test substance orally to a group of three animals at the selected starting dose.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations should be frequent on the day of dosing and at least daily thereafter.

  • Stepwise Procedure:

    • If no mortality occurs at the starting dose, proceed to the next higher dose level with a new group of animals.

    • If mortality occurs, the test is stopped, and the substance is classified based on that dose level.

  • Pathology: At the end of the observation period, conduct a gross necropsy on all surviving animals.

In Vitro Genotoxicity: OECD Guideline 487 (In Vitro Micronucleus Test)

This assay detects damage to chromosomes or the mitotic apparatus.

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.[16]

Step-by-Step Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., L5178Y, CHO, TK6) or primary human lymphocytes.

  • Compound Exposure: Treat the cells with at least three concentrations of the test substance, with and without a metabolic activation system (S9 fraction). A positive and negative control must be included.

  • Treatment Duration: The exposure period is typically 3-6 hours in the presence of S9 and for a longer period (e.g., 1.5-2 normal cell cycle lengths) in the absence of S9.

  • Cell Harvest and Staining: After treatment and a recovery period, harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange, DAPI). Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the negative control.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Culture mammalian cells"]; B [label="Treat with test compound (+/- S9)"]; C [label="Add Cytochalasin B"]; D [label="Harvest and stain cells"]; E [label="Score micronuclei in binucleated cells"]; F [label="Statistical analysis"]; A -> B -> C -> D -> E -> F; } caption: "Workflow for the in vitro micronucleus test."

Conclusion and Future Directions

The toxicological assessment of this compound and its analogs reveals a potential for moderate acute oral toxicity, skin and eye irritation, and, most significantly, a plausible risk of neurotoxicity due to the presence of the 4-phenylpiperidine moiety. The N-benzyl group may also contribute to hepatotoxicity through its metabolism.

There are, however, significant gaps in the publicly available data, particularly regarding quantitative measures of cytotoxicity (IC50) and specific experimental data on the genotoxicity and hepatotoxicity of the target compound and its closest analogs.

For researchers working with this class of compounds, it is imperative to:

  • Conduct a comprehensive in vitro toxicity screening early in the development process. This should include cytotoxicity assays in relevant cell lines (e.g., neuronal and hepatic) and a standard battery of genotoxicity tests.

  • Investigate the metabolic profile of the compound. Understanding the metabolites formed is crucial, especially given the potential for bioactivation to more toxic species, as seen with MPTP.

  • Perform in vivo acute toxicity studies to establish a preliminary safety profile and guide dose selection for further non-clinical studies.

  • Consider early-stage in vivo neurotoxicity assessments if in vitro data or structural alerts suggest a risk.

By systematically addressing these toxicological endpoints, drug development professionals can make more informed decisions about the safety of N-benzyl-4-phenylpiperidine derivatives and mitigate potential risks as they advance these promising therapeutic candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.